2-Fluoroethyl methanesulfonate
Description
The exact mass of the compound 2-Fluoroethyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52142. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoroethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoroethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFIXPTUMHDGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196717 | |
| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-31-4 | |
| Record name | Ethanol, 2-fluoro-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroethyl methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoroethyl methanesulfonate chemical properties
An In-Depth Technical Guide to 2-Fluoroethyl Methanesulfonate: Properties, Reactivity, and Applications
Abstract
2-Fluoroethyl methanesulfonate (CAS RN: 461-31-4) is a potent monofunctional alkylating agent of significant interest to the chemical and biomedical research communities. Characterized by a reactive methanesulfonate (mesylate) leaving group and a fluoroethyl moiety, this compound serves as a critical reagent in organic synthesis and a precursor in the development of advanced medical imaging agents. Its ability to covalently modify biological macromolecules, primarily DNA, underpins its cytotoxic properties and its utility in cancer research. This technical guide provides a comprehensive overview of the core chemical properties, reactivity, mechanism of action, synthesis, and key applications of 2-fluoroethyl methanesulfonate, with a focus on its relevance to researchers, scientists, and drug development professionals. Furthermore, it outlines the critical safety and handling protocols required for this hazardous compound.
Core Chemical and Physical Properties
2-Fluoroethyl methanesulfonate is a liquid at room temperature, recognized for its role as a powerful electrophile.[1] The molecule's reactivity is dictated by the interplay between the excellent methanesulfonate leaving group and the attached 2-fluoroethyl group.
Chemical Identity and Structure
The structural and identifying information for 2-fluoroethyl methanesulfonate is summarized below.
| Property | Value | Source |
| IUPAC Name | 2-fluoroethyl methanesulfonate | [2][] |
| CAS Number | 461-31-4 | [1][2] |
| Molecular Formula | C₃H₇FO₃S | [2][] |
| Molecular Weight | 142.15 g/mol | [2][] |
| Canonical SMILES | CS(=O)(=O)OCCF | [2][] |
| InChI Key | DLFIXPTUMHDGCB-UHFFFAOYSA-N | [1][2] |
| Synonyms | Methanesulfonic acid 2-fluoroethyl ester, CB 1522, NSC-52142 | [2] |
Physicochemical Data
The key physical properties determine the conditions for its handling, storage, and use in reactions.
| Property | Value | Source |
| Physical Form | Liquid | [1] |
| Boiling Point | 242.9°C at 760 mmHg | [] |
| Density | 1.281 g/cm³ | [] |
| Purity (Typical) | ≥95% | [1][] |
Reactivity and Mechanism of Action
The primary utility of 2-fluoroethyl methanesulfonate stems from its function as a potent alkylating agent, a class of compounds that transfers an alkyl group to a nucleophilic species.[][4] This reactivity is central to both its synthetic applications and its biological effects.
The Alkylation Reaction
The methanesulfonate (mesylate) group is an excellent leaving group due to the resonance stabilization of the resulting anion. This property facilitates nucleophilic substitution reactions, typically proceeding through an Sₙ2 mechanism. In this reaction, a nucleophile attacks the carbon atom adjacent to the oxygen of the mesylate group, displacing it and forming a new covalent bond.
Caption: Generalized Sₙ2 alkylation reaction involving 2-fluoroethyl methanesulfonate.
Biological Mechanism: DNA Alkylation
In a biological context, the nucleophiles are often electron-rich sites on macromolecules. Alkylating agents are known to react with DNA bases, a mechanism that underlies their cytotoxicity and mutagenicity.[5][6] The N7 position of guanine is a particularly common site for alkylation.[6] This modification can lead to DNA strand breaks, cross-linking, and replication errors, ultimately triggering apoptosis (programmed cell death), especially in rapidly dividing cells like cancer cells.[6][7] Methanesulfonates are known to alkylate the O⁶ position of guanine, a lesion strongly associated with genotoxicity.[8][9]
Caption: Mechanism of DNA damage via alkylation of guanine by 2-fluoroethyl methanesulfonate.
Synthesis and Spectroscopic Characterization
General Synthetic Protocol
2-Fluoroethyl methanesulfonate can be reliably synthesized via the reaction of 2-fluoroethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like methylene chloride at reduced temperatures to control its exothermic nature.[10]
Experimental Workflow:
-
Reaction Setup: Dissolve 2-fluoroethanol and triethylamine in methylene chloride in a flask equipped with a stir bar and cool the mixture to -10°C to 0°C in an ice-salt bath.
-
Reagent Addition: Add methanesulfonyl chloride dropwise to the cooled solution, ensuring the temperature remains below 5°C.
-
Reaction: Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete.
-
Workup: Pour the reaction mixture into ice water. Separate the organic layer and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by vacuum distillation if necessary.
Caption: A simplified workflow for the synthesis of 2-fluoroethyl methanesulfonate.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectral data should be obtained experimentally, the expected characteristics are as follows.[11][12]
| Technique | Expected Features |
| ¹H NMR | - Singlet (~3.0 ppm): 3H, from the methyl group (CH₃-S).- Multiplet (~4.5 ppm): 2H, from the methylene group adjacent to the fluorine (-CH₂-F), split by both the adjacent CH₂ and the fluorine atom (a triplet of triplets).- Multiplet (~4.4 ppm): 2H, from the methylene group adjacent to the oxygen (-O-CH₂), split by the adjacent CH₂ (a triplet). |
| ¹³C NMR | - Signal for CH₃-S: ~37 ppm.- Signal for -O-CH₂: ~68 ppm.- Signal for -CH₂-F: ~82 ppm, will show a large ¹JC-F coupling constant. |
| IR (Infrared) | - ~1350 & ~1175 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching of the sulfonate group.- ~1050 cm⁻¹: C-F stretching.- ~970 cm⁻¹: S-O-C stretching. |
| MS (Mass Spec) | - Molecular Ion (M⁺): A peak at m/z = 142.- Key Fragments: Loss of the fluoroethyl group (m/z = 95, [CH₃SO₃]⁺) or fragments corresponding to the fluoroethyl cation (m/z = 47, [CH₂CH₂F]⁺). |
Applications in Research and Drug Development
The unique properties of 2-fluoroethyl methanesulfonate make it a valuable, albeit specialized, reagent.
-
Precursor for PET Radiotracers: Its most prominent application is as a precursor for synthesizing 2-[¹⁸F]fluoroethyl-containing compounds for Positron Emission Tomography (PET) imaging.[4] The non-radioactive ("cold") compound is used to develop and optimize reaction conditions and as a reference standard before introducing the short-lived ¹⁸F isotope.[4][13]
-
Alkylating Reagent in Synthesis: It is used in organic chemistry to introduce the 2-fluoroethyl group onto various nucleophilic substrates.[]
-
Cancer Research: Due to its alkylating nature, it has been studied for its antineoplastic activity. Research has shown it to be highly effective against P388 leukemia cells in vivo, though its toxicity is a significant consideration.[14] It serves as a tool for studying DNA damage and repair mechanisms.[7]
Safety, Handling, and Storage
2-Fluoroethyl methanesulfonate is a hazardous substance that requires strict safety protocols. Its toxicity profile is a direct consequence of its alkylating ability.
GHS Hazard Classification
The compound is classified with significant health hazards.[1][2]
| Hazard Statement | Code | Class | Pictogram |
| Toxic if swallowed | H301 | Acute Toxicity, Oral | 💀 (GHS06) |
| Toxic in contact with skin | H311 | Acute Toxicity, Dermal | 💀 (GHS06) |
| Toxic if inhaled | H331 | Acute Toxicity, Inhalation | 💀 (GHS06) |
| May cause genetic defects | H340 | Germ Cell Mutagenicity | ⚕️ (GHS08) |
| Suspected of causing cancer | H351 | Carcinogenicity | ⚕️ (GHS08) |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[15][16]
-
Personal Protective Equipment:
-
Gloves: Impervious gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles and a face shield are required.[17]
-
Lab Coat: A flame-resistant lab coat must be worn.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] The recommended storage temperature is 2-8°C in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][16]
-
Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]
Conclusion
2-Fluoroethyl methanesulfonate is a highly reactive alkylating agent with a well-defined set of chemical properties. Its utility is most pronounced in the synthesis of PET imaging agents and as a specialized reagent for introducing the 2-fluoroethyl moiety. However, its significant toxicity, mutagenicity, and suspected carcinogenicity demand that it be handled with the utmost care by trained professionals using stringent safety protocols. A thorough understanding of its reactivity and hazards is paramount for its safe and effective use in a research and development setting.
References
-
TCI Chemicals. SAFETY DATA SHEET: 2,2,2-Trifluoroethyl Methanesulfonate.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate.
-
Sigma-Aldrich. 2-Fluoroethyl methanesulfonate | 461-31-4.
-
BOC Sciences. CAS 461-31-4 2-fluoroethyl methanesulfonate.
-
PrepChem.com. Synthesis of 2,2,2-trifluoroethyl methanesulfonate.
-
Fluorochem. Safety Data Sheet.
-
MySkinRecipes. 2-Fluoroethyl methanesulfonate.
-
Fisher Scientific. SAFETY DATA SHEET.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate.
-
Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670.
-
ChemicalBook. 2,2,2-trifluoroethyl methanesulfonate(25236-64-0) 1H NMR.
-
TCI Chemicals. 2,2,2-Trifluoroethyl Methanesulfonate | 25236-64-0.
-
Oncohema Key. Alkylating Agents. (2016).
-
Wheeler, G. P., Bowdon, B. J., & Struck, R. F. (1982). Chemical properties and biological effects of 2-haloethyl sulfonates. Cancer Research, 42(10), 4037–4044.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 451314, 2-(18F)fluoroethyl methanesulfonate.
-
Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 137(2), 171–193.
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961.
-
Gavriliu, D., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 25(10), 5469.
-
National Center for Biotechnology Information. Spectral Information in PubChem. (2017).
-
Sigma-Aldrich. 2-fluoroethyl methanesulfonate | 461-31-4.
-
Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate.
-
University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
Sources
- 1. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 2. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical properties and biological effects of 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lehigh.edu [lehigh.edu]
- 13. 2-(18F)fluoroethyl methanesulfonate | C3H7FO3S | CID 451314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
2-Fluoroethyl methanesulfonate CAS number 461-31-4
An In-depth Technical Guide to 2-Fluoroethyl Methanesulfonate (CAS 461-31-4)
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of 2-Fluoroethyl methanesulfonate, a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, application, and safe handling.
Core Identity and Physicochemical Profile
2-Fluoroethyl methanesulfonate, often abbreviated as FEMS, is a functionalized alkylating agent. Its utility stems from the unique combination of a reactive methanesulfonate (mesylate) leaving group and a fluorine-bearing ethyl chain. This structure makes it an efficient precursor for introducing the 2-fluoroethyl moiety into a wide range of molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 461-31-4[1] |
| IUPAC Name | 2-fluoroethyl methanesulfonate[1] |
| Molecular Formula | C₃H₇FO₃S[1] |
| SMILES | CS(=O)(=O)OCCF[1] |
| InChIKey | DLFIXPTUMHDGCB-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 142.15 g/mol | [1] |
| Physical Form | Clear Liquid | [2] |
| Boiling Point | 242.9°C at 760 mmHg | [] |
| Density | 1.281 g/cm³ | [] |
| Purity (Typical) | ≥95% |[2][] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-fluoroethyl methanesulfonate is a standard procedure involving the esterification of 2-fluoroethanol with methanesulfonyl chloride. The choice of a non-nucleophilic base, such as triethylamine, is critical to neutralize the HCl byproduct without competing in the primary reaction.
Causality in Experimental Design:
-
Low Temperature: The reaction is initiated at a reduced temperature (-10°C to 0°C) to control the exothermic reaction between the highly reactive methanesulfonyl chloride and the alcohol. This prevents side-product formation and ensures selectivity.
-
Inert Solvent: Dichloromethane (CH₂Cl₂) is an ideal solvent as it is inert under the reaction conditions and facilitates easy workup and product isolation due to its volatility and immiscibility with water.
-
Aqueous Workup: The sequential washes with dilute acid, bicarbonate solution, and brine are essential for a self-validating purification process. The acid wash removes the triethylamine base, the bicarbonate wash removes any unreacted methanesulfonyl chloride and acidic impurities, and the brine wash aids in the separation of the organic and aqueous layers.
Detailed Experimental Protocol:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is charged with 2-fluoroethanol (1.0 eq) and anhydrous dichloromethane. The flask is cooled to -10°C in an ice-salt bath.
-
Base Addition: Triethylamine (1.5 eq) is added slowly to the cooled solution.
-
Sulfonylation: Methanesulfonyl chloride (1.1 eq), dissolved in a small amount of dichloromethane, is added dropwise via the dropping funnel, ensuring the internal temperature remains below 0°C.[4]
-
Reaction: After the addition is complete, the mixture is stirred at 0-5°C for an additional 30-60 minutes to ensure the reaction goes to completion.[4]
-
Quenching & Workup: The reaction mixture is poured into ice-cold water. The organic layer is separated and washed sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: The isolated organic layer is dried over anhydrous sodium sulfate or calcium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]
-
Purification: High-purity 2-fluoroethyl methanesulfonate is obtained by vacuum distillation.
Caption: General workflow for the synthesis of 2-fluoroethyl methanesulfonate.
Applications in Drug Development and PET Imaging
The primary utility of 2-fluoroethyl methanesulfonate is as a potent fluoroethylating agent .[][5] It efficiently transfers the -CH₂CH₂F group to nucleophilic sites such as amines, phenols, and thiols.
-
Drug Discovery: In medicinal chemistry, the introduction of fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. 2-Fluoroethyl methanesulfonate serves as a key building block for installing the fluoroethyl group to achieve these desired pharmacokinetic and pharmacodynamic improvements. It has been investigated in the synthesis of 2-haloethylating agents for potential cancer chemotherapy.[6] Studies have shown that 2-Fluoroethyl (methylsulfonyl)methanesulfonate is highly effective against P388 leukemia cells in vivo, though it exhibits higher toxicity than some analogs.[7]
-
Positron Emission Tomography (PET): The compound is particularly valuable in the synthesis of PET radiotracers.[5] The short half-life of the Fluorine-18 (¹⁸F) isotope necessitates rapid and high-yield radiolabeling reactions. 2-Fluoroethyl methanesulfonate can be readily converted to its ¹⁸F-labeled analogue, [¹⁸F]2-fluoroethyl methanesulfonate, which then serves as a precursor to introduce the ¹⁸F label into biological molecules for imaging studies in oncology and neuroscience.[5]
Chemical Reactivity and Mechanistic Pathway
The reactivity of 2-fluoroethyl methanesulfonate is governed by the excellent leaving group ability of the mesylate anion (CH₃SO₃⁻). The electron-withdrawing nature of the sulfonyl group polarizes the C-O bond, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.
The fluoroethylation reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom, leading to the displacement of the mesylate group in a single, concerted step.
Caption: S_N2 mechanism of fluoroethylation by 2-fluoroethyl methanesulfonate.
A Note on Genotoxic Impurities:
Professionals in drug development must be aware that sulfonate esters, including methanesulfonates, are considered a class of potential genotoxic impurities (PGIs).[8][9] Their ability to alkylate nucleophilic sites extends to DNA, which can lead to mutagenic events.[10] Therefore, when using sulfonic acids in drug substance synthesis, rigorous controls and sensitive analytical methods are required to ensure that residual levels of related sulfonate esters in the final active pharmaceutical ingredient (API) are below the threshold of toxicological concern (TTC).[8]
Analytical Characterization
Confirming the identity and purity of 2-fluoroethyl methanesulfonate is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet around 3.0-3.2 ppm for the methyl protons (CH₃-S).
-
A triplet of doublets for the methylene protons adjacent to the oxygen (-O-CH₂-), split by the adjacent CH₂ group and the fluorine atom.
-
A triplet of doublets for the methylene protons adjacent to the fluorine (-CH₂-F), split by the adjacent CH₂ group and the fluorine atom.
-
-
¹⁹F NMR: A triplet is expected, arising from the coupling with the adjacent methylene protons.
-
HPLC: High-Performance Liquid Chromatography is used to determine purity. Due to the lack of a strong chromophore, UV detection can be challenging. Methods using derivatization or charged aerosol detection (CAD) may be employed.[9][11]
Safety, Handling, and Storage
2-Fluoroethyl methanesulfonate is a hazardous substance and must be handled with extreme caution by trained personnel.
Table 3: GHS Hazard Classification
| Hazard Class | GHS Statement | Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | H301: Toxic if swallowed | GHS06 | Danger |
| Germ Cell Mutagenicity | H340: May cause genetic defects | GHS08 | Danger |
| Carcinogenicity | H351: Suspected of causing cancer | GHS08 | Warning |
Source: ECHA C&L Inventory[1]
Mandatory Handling Precautions:
-
Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[12][13]
-
Personal Protective Equipment (PPE): Wear impervious gloves, chemical safety goggles, a face shield, and a lab coat.[12][13]
-
Engineering Controls: Use a closed system whenever possible to minimize exposure.[12]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, do NOT induce vomiting and call a poison center or physician immediately.[12][13]
Storage and Stability:
-
Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Temperature: Keep in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
Conclusion
2-Fluoroethyl methanesulfonate is a powerful and versatile reagent with significant applications in drug discovery and diagnostic imaging. Its ability to efficiently introduce the 2-fluoroethyl group makes it an indispensable tool for modulating molecular properties. However, its utility is matched by its hazardous nature, demanding a thorough understanding of its reactivity and strict adherence to safety protocols. This guide provides the foundational knowledge for scientists to leverage the benefits of this compound while ensuring operational safety and regulatory compliance.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Available from: [Link]
-
MySkinRecipes (2024). 2-Fluoroethyl methanesulfonate. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate. Available from: [Link]
-
PrepChem (2024). Synthesis of 2,2,2-trifluoroethyl methanesulfonate. Available from: [Link]
-
Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of medicinal chemistry, 27(5), 664–670. Available from: [Link]
-
Shealy, Y. F., Krauth, C. A., Struck, R. F., & Montgomery, J. A. (1983). 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates. Journal of medicinal chemistry, 26(8), 1168–1173. Available from: [Link]
-
Evocatal (2024). Product Information for 1-Anilino-4-hydroxyanthraquinone. Available from: [Link] (Note: Site lists CAS 461-31-4 as a related product).
-
Elder, D. P., Harvey, A., & Snape, T. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961. Available from: [Link]
-
CAS (2024). CAS Registry Number FAQs. Available from: [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433. Available from: [Link]
-
Forero-Doria, O., et al. (2021). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry, 45(3), 1541-1551. Available from: [Link]
-
Wikipedia (2024). Methyl methanesulfonate. Available from: [Link]
-
Elavia, K. F., & Elavia, P. F. (2020). REVIEW OF NMR SPECTROSCOPY: BASIC PRINCIPLES, CONCEPTS AND APPLICATIONS IN MEDICAL AND DENTISTRY. World Journal of Pharmaceutical Research, 9(7), 2636-2651. Available from: [Link]
-
Li, Y., et al. (2017). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Journal of separation science, 40(16), 3303–3310. Available from: [Link]
-
Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Molecules, 27(6), 1933. Available from: [Link]
Sources
- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]
- 6. 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 11. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
2-Fluoroethyl methanesulfonate molecular weight and formula
An In-depth Technical Guide to 2-Fluoroethyl Methanesulfonate for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 2-Fluoroethyl methanesulfonate, a crucial alkylating reagent with significant applications in medicinal chemistry and drug development. The document delineates its core chemical and physical properties, outlines a representative synthetic pathway, and explores its functional role as a monofunctional alkylating agent. Emphasis is placed on its utility in the synthesis of fluorinated drug analogues and in radiolabeling studies. Furthermore, this guide addresses critical safety protocols and handling procedures necessary for its use in a laboratory setting. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights grounded in authoritative scientific sources.
Core Chemical Identity and Physical Properties
2-Fluoroethyl methanesulfonate, often abbreviated as FEMS, is a sulfonate ester characterized by a fluoroethyl group attached to a methanesulfonyl moiety. This structure imparts unique reactivity, making it a valuable tool in organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₇FO₃S | PubChem[1] |
| Molecular Weight | 142.15 g/mol | PubChem[1], Sigma-Aldrich[2] |
| IUPAC Name | 2-fluoroethyl methanesulfonate | PubChem[1] |
| CAS Number | 461-31-4 | PubChem[1], Sigma-Aldrich[2] |
| Appearance | Colorless to Almost Colorless Liquid | TCI Chemicals[3], Sigma-Aldrich[2] |
| Density | 1.281 g/cm³ | BOC Sciences[] |
| Boiling Point | 242.9°C at 760 mmHg | BOC Sciences[] |
| Purity | Typically ≥95% | BOC Sciences[], Sigma-Aldrich[2] |
| Canonical SMILES | CS(=O)(=O)OCCF | PubChem[1] |
| InChI Key | DLFIXPTUMHDGCB-UHFFFAOYSA-N | PubChem[1] |
Structural Representation
The molecular structure dictates the compound's reactivity, with the methanesulfonate group acting as an excellent leaving group.
Caption: Chemical structure of 2-Fluoroethyl methanesulfonate.
Synthesis and Manufacturing Principles
The synthesis of 2-fluoroethyl methanesulfonate is typically achieved via an esterification reaction. The causality behind this choice of reaction is the high reactivity of sulfonyl chlorides with alcohols, which provides an efficient and direct route to the desired sulfonate ester. The methanesulfonyl group is a powerful electrophile, and the hydroxyl group of 2-fluoroethanol is a competent nucleophile.
A common and logical laboratory-scale synthesis involves the reaction of 2-fluoroethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves a critical role: to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.
Conceptual Synthesis Workflow
The protocol described below is a self-validating system; progress can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Conceptual workflow for the synthesis of 2-Fluoroethyl methanesulfonate.
Applications in Research and Drug Development
The utility of 2-fluoroethyl methanesulfonate stems from its identity as a potent monofunctional alkylating agent.[] The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions where the 2-fluoroethyl moiety is transferred to a nucleophile.
Role as an Alkylating Agent
In drug development, introducing small alkyl groups can significantly modify the pharmacokinetic and pharmacodynamic properties of a lead compound. 2-Fluoroethyl methanesulfonate provides a 2-fluoroethyl group for this purpose. The fluorine atom is particularly significant; its high electronegativity can alter the local electronic environment, pKa, and metabolic stability of a molecule. This strategic introduction of fluorine is a well-established method for optimizing drug candidates.[5]
The mechanism involves the nucleophilic attack (e.g., by an amine, thiol, or alcohol on a target molecule) on the carbon adjacent to the oxygen of the ester, displacing the stable methanesulfonate anion.
Caption: General mechanism of SN2 alkylation using 2-Fluoroethyl methanesulfonate.
Use in Radiolabeling
A critical application is in the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). While 2-[¹⁸F]fluoroethyl methanesulfonate itself would be prepared from [¹⁸F]fluoride, its non-radioactive form is essential for developing and optimizing the labeling reactions and for use as a reference standard. PET tracers like [¹⁸F]FDG are vital in oncology for imaging glucose metabolism, and the development of new fluoroethyl-containing tracers is an active area of research.[6]
Precursor in Antineoplastic Agent Synthesis
Research has shown that haloethyl methanesulfonates possess antineoplastic (anti-cancer) properties.[] Specifically, 2-Fluoroethyl (methylsulfonyl)methanesulfonate has demonstrated high effectiveness against P388 leukemia cells in vivo, although it was noted to be more toxic than its chloro-analogue.[7] This activity is attributed to its ability to alkylate biological macromolecules like DNA, disrupting cellular processes in rapidly dividing cancer cells.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2-Fluoroethyl methanesulfonate is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Identification
The compound is classified with significant health hazards according to the Globally Harmonized System (GHS).[1]
-
H301 (Toxic if swallowed): Indicates acute oral toxicity.[1]
-
H340 (May cause genetic defects): Classifies the substance as a mutagen.[1]
-
H351 (Suspected of causing cancer): Suggests potential carcinogenicity.[1]
Due to these classifications, all handling must be performed by trained personnel within a certified chemical fume hood.
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield at all times.[8][9]
-
Engineering Controls: Use a chemical fume hood to avoid inhalation of vapors.[9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
-
Handling: As a liquid, care should be taken to avoid spills. Use a closed system where possible for transfers.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][9]
Storage Conditions
Proper storage is crucial for maintaining the compound's stability and ensuring safety.
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture or oxygen.[2]
-
Container: Keep in a tightly sealed, properly labeled container in a dry and well-ventilated area designated for toxic chemicals.[9]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Available at: [Link]
-
PubChem (2024). PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate. Available at: [Link]
-
Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670. Available at: [Link]
-
Akanda, M. R., Park, S. J., & Kim, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6932. Available at: [Link]
- Google Patents (2016). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
-
Wang, L., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Acta Pharmaceutica Sinica B, 13(1), 1-19. Available at: [Link]
-
Fathima, A., et al. (2021). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry, 45(3), 1547-1560. Available at: [Link]
Sources
- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Fluoroethyl 4-methylbenzenesulfonate - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis and Purification of 2-Fluoroethyl Methanesulfonate
This document provides a comprehensive technical overview for the synthesis, purification, and characterization of 2-Fluoroethyl methanesulfonate (FEMS). Intended for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to ensure procedural success and safety. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.
Strategic Importance of 2-Fluoroethyl Methanesulfonate
2-Fluoroethyl methanesulfonate, a fluorinated alkylating reagent, is a valuable building block in modern organic and medicinal chemistry.[] Its primary utility lies in its ability to efficiently introduce the 2-fluoroethyl moiety onto various nucleophilic substrates under mild conditions.[2] This functional group is of particular interest in drug development and diagnostics. The strategic incorporation of fluorine can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability.[3]
Notably, FEMS is a key precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool used extensively in oncology and neuroscience.[2] The compound's reactivity and handling characteristics make it suitable for the rapid, high-yield reactions required in automated radiosynthesis modules. However, its utility is counterbalanced by its chemical nature; as a potent alkylating agent, 2-fluoroethyl methanesulfonate and related sulfonate esters are recognized as potential genotoxic impurities (PGIs), necessitating stringent control and handling protocols.[4][5]
Synthesis: The Mesylation of 2-Fluoroethanol
The most common and direct synthesis of 2-fluoroethyl methanesulfonate involves the reaction of 2-fluoroethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base. This is a classic example of forming a sulfonate ester from an alcohol.
Core Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the hydroxyl group of 2-fluoroethanol on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine (TEA), is employed to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.
Synthesis Workflow Overview
The overall process can be visualized as a multi-stage workflow, from initial reaction to the final, purified product.
Sources
A Technical Guide to 2-Fluoroethyl Methanesulfonate: Properties, Synthesis, and Applications in Drug Development
This guide provides an in-depth analysis of 2-Fluoroethyl Methanesulfonate, a key reagent in medicinal chemistry and radiolabeling. As a potent alkylating agent, its utility is centered on its ability to introduce the 2-fluoroethyl moiety into target molecules, a functional group known to significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. We will explore its chemical identity, synthesis, core applications, and essential safety protocols from the perspective of a senior application scientist, focusing on the causal relationships that drive its utility in research and development.
Core Identification and Nomenclature
2-Fluoroethyl methanesulfonate is an ester of methanesulfonic acid and 2-fluoroethanol. The methanesulfonyl group (mesylate) is an excellent leaving group, making the compound a highly effective electrophile for alkylating various nucleophiles. This reactivity is the cornerstone of its application in chemical synthesis.
The definitive IUPAC name for this compound is 2-fluoroethyl methanesulfonate [1]. It is crucial for researchers to recognize its various synonyms to ensure accurate identification in literature and chemical catalogs.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-fluoroethyl methanesulfonate | [1][] |
| CAS Number | 461-31-4 | [1][3][4] |
| Molecular Formula | C₃H₇FO₃S | [1][] |
| InChIKey | DLFIXPTUMHDGCB-UHFFFAOYSA-N | [1][][3] |
| SMILES | CS(=O)(=O)OCCF |[1][] |
Table 2: Common Synonyms and Trade Names
| Synonym |
|---|
| Methanesulfonic acid 2-fluoroethyl ester[1] |
| 2-Fluoroethylmethanesulfonate[1][] |
| Fluoro(mesyloxy)ethane[1][] |
| CB 1522[1] |
| NSC-52142[1] |
| Ethanol, 2-fluoro-, methanesulfonate[1] |
| 1-mesyloxy-2-fluoro ethane[1] |
Caption: Structure of 2-Fluoroethyl Methanesulfonate.
Physicochemical Properties
Understanding the physical properties of 2-Fluoroethyl methanesulfonate is essential for its proper handling, reaction setup, and purification. It is a liquid under standard conditions, a characteristic that facilitates its use in solution-phase chemistry[3].
Table 3: Key Physicochemical Data
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Molecular Weight | 142.15 | g/mol | [1][4] |
| Physical Form | Liquid | - | [3] |
| Density | 1.281 | g/cm³ | [] |
| Boiling Point | 242.9 | °C (at 760 mmHg) | [] |
| Storage Temperature | 2-8 | °C (Inert atmosphere) |[3] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-fluoroethyl methanesulfonate is a straightforward esterification. The core transformation involves the reaction of 2-fluoroethanol with methanesulfonyl chloride. The causality behind this protocol is clear: the hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, typically a tertiary amine like triethylamine, is essential. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid byproduct formed during the reaction. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and drives the reaction to completion.
Representative Laboratory Synthesis Protocol
This protocol is adapted from a standard procedure for the synthesis of analogous sulfonate esters[5]. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.
Materials:
-
2-Fluoroethanol
-
Methanesulfonyl chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (cold)
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-fluoroethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup - Quenching: Pour the reaction mixture into ice-cold water to quench any unreacted methanesulfonyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (to remove excess triethylamine), cold saturated sodium bicarbonate solution (to remove residual acid), and finally with cold brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography if necessary to yield pure 2-fluoroethyl methanesulfonate.
Caption: A typical workflow for the synthesis of sulfonate esters.
Core Applications in Drug Development
The primary utility of 2-fluoroethyl methanesulfonate is as a 2-fluoroethylating agent . The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic properties.
Modulation of Pharmacokinetic Properties
The substitution of hydrogen with fluorine can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity[6][7].
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom at a metabolically labile position can block enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability[6][8].
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier[9]. This is a critical factor in designing drugs for central nervous system targets.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to more favorable interactions with its biological target through modified hydrogen bonding or dipole interactions[8].
Caption: Use of 2-fluoroethyl methanesulfonate to modify a drug candidate.
Precursor for Radiolabeling in PET Imaging
A critical application of this reagent is in the synthesis of radiotracers for Positron Emission Tomography (PET)[10]. PET is a powerful non-invasive imaging technique used in oncology and neuroscience for diagnosis and to monitor disease progression[6]. The process involves replacing the stable fluorine-19 atom with the positron-emitting isotope fluorine-18 (¹⁸F). 2-Fluoroethyl methanesulfonate can serve as a precursor or reference standard in the development of ¹⁸F-labeled fluoroethylating agents, such as [¹⁸F]fluoroethyl tosylate[11][12]. These agents are then used to rapidly and efficiently label complex biomolecules with fluorine-18, creating tracers for PET imaging[10][9].
Safety, Handling, and Storage
2-Fluoroethyl methanesulfonate is a hazardous substance and must be handled with extreme caution by trained personnel in a controlled laboratory environment.
Table 4: GHS Hazard Classification
| Hazard Code | Description | Class | Signal Word |
|---|---|---|---|
| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Danger[1][3] |
| H340 | May cause genetic defects | Germ Cell Mutagenicity (Category 1B) | Danger[1] |
| H351 | Suspected of causing cancer | Carcinogenicity (Category 2) | Warning[1] |
Handling Precautions:
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Keep refrigerated at 2-8°C[3].
-
Store in a designated area for toxic and carcinogenic compounds, away from incompatible materials.
Conclusion
2-Fluoroethyl methanesulfonate is a valuable and highly reactive reagent with specialized applications in drug discovery and development. Its primary function as a 2-fluoroethylating agent allows medicinal chemists to strategically introduce fluorine into molecules, thereby enhancing their drug-like properties. Its relevance extends to the critical field of nuclear medicine as a key precursor for PET imaging agents. However, its significant toxicity and mutagenicity demand stringent adherence to safety protocols. For the researcher, a thorough understanding of its properties, synthesis, and safe handling is paramount to harnessing its full potential in advancing pharmaceutical science.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 451314, 2-(18F)fluoroethyl methanesulfonate. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 556565, 2,2,2-Trifluoroethyl Methanesulfonate. PubChem. [Link]
-
PrepChem.com. Synthesis of 2,2,2-trifluoroethyl methanesulfonate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10519307, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate. PubChem. [Link]
-
MySkinRecipes. 2-Fluoroethyl methanesulfonate. [Link]
-
Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
-
Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. PubMed Central. [Link]
-
Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. PubMed Central. [Link]
-
Jabeen, I., et al. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. MedComm–Future Medicine. [Link]
-
Du, Y., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry. PubMed. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. MDPI. [Link]
-
University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
Sources
- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 4. 2-Fluoroethyl methanesulfonate - [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-Fluoroethyl Methanesulfonate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of 2-Fluoroethyl methanesulfonate as a potent alkylating agent. We will delve into its chemical reactivity, its interactions with critical biological macromolecules, and the subsequent cellular consequences. This document is intended to serve as a detailed resource for professionals in the fields of toxicology, pharmacology, and drug development, offering insights into the assessment and understanding of this compound's biological effects.
I. Introduction: The Chemical Nature and Biological Significance of 2-Fluoroethyl Methanesulfonate
2-Fluoroethyl methanesulfonate (F-EMS) is a monofunctional alkylating agent of significant interest due to its potential as a genotoxic impurity in pharmaceutical manufacturing and its utility as a research chemical for studying the biological effects of DNA and protein alkylation.[1] Structurally, it comprises a reactive methanesulfonate (mesylate) leaving group and a 2-fluoroethyl moiety, which it covalently attaches to nucleophilic sites in biological molecules. The presence of the fluorine atom at the β-position to the reactive center significantly influences its chemical reactivity and biological activity.
Understanding the precise mechanism of action of F-EMS is crucial for several reasons. For toxicologists and regulatory scientists, it informs the risk assessment of potential genotoxic impurities in drug substances.[2] For cancer researchers, it provides a tool to probe the cellular responses to specific types of DNA damage.[3] Finally, for drug development professionals, a thorough mechanistic understanding can aid in the design of safer manufacturing processes and novel therapeutics.
II. The Core Mechanism: Nucleophilic Substitution Reaction
The primary mechanism of action of 2-Fluoroethyl methanesulfonate is through a nucleophilic substitution reaction, where it acts as an electrophile, transferring its 2-fluoroethyl group to a nucleophilic atom in a biological molecule. The methanesulfonate group is an excellent leaving group, facilitating this transfer.
The reaction can theoretically proceed through two distinct pathways: a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2).[4][5]
-
S(_N)1 Mechanism: This is a two-step process involving the initial, rate-limiting departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.[4]
-
S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5]
For primary alkyl halides and sulfonates like 2-fluoroethyl methanesulfonate, the S(_N)2 mechanism is generally favored .[6][7] The formation of a primary carbocation required for an S(_N)1 pathway is energetically unfavorable. The presence of the electron-withdrawing fluorine atom at the β-position further destabilizes any potential positive charge development on the α-carbon, making the S(_N)1 pathway even less likely.[8] Therefore, the interaction of F-EMS with biological nucleophiles is best described as a direct, bimolecular attack.
III. The Primary Biological Target: DNA Alkylation
The genotoxicity of 2-Fluoroethyl methanesulfonate stems from its ability to alkylate DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, potentially causing mutations and cell death.[9][10] The most nucleophilic sites in DNA are the nitrogen and oxygen atoms of the purine and pyrimidine bases.
A. Key DNA Adducts
While multiple sites in DNA can be alkylated, the most significant and well-characterized adducts formed by alkylating agents are at the N7 and O6 positions of guanine, and the N3 position of adenine.[3][8]
-
N7-fluoroethylguanine: This is often the most abundant adduct formed by many alkylating agents.[11] While not directly miscoding, it can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which is a mutagenic lesion.[11]
-
O6-fluoroethylguanine: This is a highly mutagenic lesion as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[12] The formation of O6-alkylguanine adducts is a critical event in the initiation of carcinogenesis by alkylating agents. Evidence suggests that fluoroethylating agents can indeed form O6-(2-fluoroethyl)guanine.[12]
-
N3-fluoroethyladenine: This adduct can block DNA replication and is cytotoxic.[11]
B. Consequences of DNA Alkylation
The formation of these DNA adducts triggers a cascade of cellular responses:
-
DNA Damage Response (DDR): The cell's DNA repair machinery is activated to remove the adducts. The primary repair pathway for N-alkylations is Base Excision Repair (BER), while O6-alkylguanine is repaired by a specific enzyme, O6-methylguanine-DNA methyltransferase (MGMT).[11]
-
Transcriptional Inhibition: Adducts on the template DNA strand can stall or block RNA polymerase, inhibiting transcription.[9]
-
Replication Stress and Cell Cycle Arrest: The presence of adducts can impede the progression of the DNA replication fork, leading to replication stress and activation of cell cycle checkpoints.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis).
IV. Secondary Biological Targets: Protein Alkylation
In addition to DNA, 2-Fluoroethyl methanesulfonate can also alkylate proteins. Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, are susceptible to alkylation.[5][13]
-
Cysteine: The thiol group of cysteine is a strong nucleophile and a primary target for alkylation.[14] Alkylation of cysteine residues can disrupt protein structure and function, particularly for enzymes where a cysteine is in the active site.
-
Histidine: The imidazole ring of histidine is also nucleophilic and can be alkylated.[15][16] Histidine alkylation can alter enzyme activity and protein-protein interactions.
-
Lysine: The ε-amino group of lysine is another potential site for alkylation.[4][17]
The functional consequences of protein alkylation can be diverse, including enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling.
V. Experimental Methodologies for Studying the Mechanism of Action
A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of 2-Fluoroethyl methanesulfonate.
A. Analysis of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the identification and quantification of DNA adducts.[18]
Protocol Outline:
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with 2-fluoroethyl methanesulfonate.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase).[18]
-
LC Separation: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: Detect and quantify the specific 2-fluoroethyl adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of the deoxyribose moiety (116 Da) is often used to identify nucleoside adducts.[19]
B. Assessment of Cytotoxicity
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20]
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-fluoroethyl methanesulfonate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[21][22]
Protocol Outline:
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage.
C. Analysis of Protein Adducts by Mass Spectrometry
Identifying the specific protein targets of 2-Fluoroethyl methanesulfonate requires a proteomic approach.[5][23]
Protocol Outline:
-
Protein Extraction and Digestion: Extract proteins from treated cells and digest them into peptides using a protease such as trypsin.
-
Enrichment (Optional): If a specific type of adduct is being targeted, an enrichment step may be employed.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Database Searching: Search the acquired MS/MS spectra against a protein database to identify peptides that have been modified with a 2-fluoroethyl group (a mass shift of +64.03 Da). Specialized software can be used to search for this specific modification.
VI. Summary and Future Directions
2-Fluoroethyl methanesulfonate exerts its biological effects primarily through the alkylation of DNA and proteins via an S(_N)2 mechanism. The formation of mutagenic DNA adducts, such as O6-fluoroethylguanine, is a key driver of its genotoxicity. The alkylation of critical protein residues can also contribute to its overall cytotoxicity.
A comprehensive understanding of the mechanism of action of this compound requires a combination of advanced analytical techniques to identify and quantify its molecular targets, and cell-based assays to assess the functional consequences of this damage. Future research should focus on developing more sensitive methods for detecting a wider range of DNA and protein adducts, and on elucidating the specific cellular pathways that are perturbed by 2-fluoroethyl methanesulfonate-induced damage. This knowledge will be invaluable for improving the safety of pharmaceuticals and for developing new strategies to combat diseases such as cancer.
References
-
Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
PubMed. (n.d.). DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. Retrieved from [Link]
-
MedLife Mastery. (n.d.). SN2 v.s. SN1 Reactions - MCAT Content. Retrieved from [Link]
-
PubMed Central. (n.d.). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. Retrieved from [Link]
-
PubMed Central. (n.d.). Reduced DNA adduct formation in replicating liver cells during continuous feeding of a chemical carcinogen. Retrieved from [Link]
-
PubMed Central. (2017, August 7). Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Comet assay to measure DNA repair: approach and applications. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Retrieved from [Link]
-
ResearchGate. (n.d.). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. Retrieved from [Link]
-
PubMed Central. (2022, October 6). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of the nitrosoureas--V. Formation of O6-(2-fluoroethyl)guanine and its probable role in the crosslinking of deoxyribonucleic acid. Retrieved from [Link]
-
PubMed. (n.d.). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Retrieved from [Link]
-
PubMed Central. (2025, July 8). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Retrieved from [Link]
-
PubMed. (n.d.). Alkylation of protein by methyl methanesulfonate and 1-methyl-1-nitrosourea in vitro. Retrieved from [Link]
-
ACS Publications. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Retrieved from [Link]
-
YouTube. (2023, November 6). Choosing Between SN1 SN2 E1 E2 Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. Retrieved from [Link]
-
PubMed Central. (2021, January 15). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Retrieved from [Link]
-
MDPI. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]
-
JoVE. (2017, June 30). Video: Evaluating In Vitro DNA Damage Using Comet Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from [Link]
-
Bentham Science. (n.d.). How Cα-Fluoroalkyl Amino Acids and Peptides Interact with Enzymes:Studies Concerning the Influence on Proteolytic Stability, Enzymatic Resolution and Peptide Coupling. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of [2-3H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine and its use in covalent-binding studies. Retrieved from [Link]
-
ResearchGate. (n.d.). General strategy for proteomic analysis of acrolein-protein adducts. Retrieved from [Link]
-
McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]
-
University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
PubMed Central. (n.d.). Covalent drugs targeting histidine – an unexploited opportunity?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Oregon State University. (n.d.). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protein modification by acrolein: formation and stability of cysteine adducts. Retrieved from [Link]
-
YouTube. (2021, October 15). Cell Viability and Cytotoxicity determination using MTT assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Emerging Utility of Fluorosulfate Chemical Probes. Retrieved from [Link]
-
PubMed Central. (n.d.). Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. Retrieved from [Link]
-
Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
PubMed Central. (2010, November 21). DNA Damage Induced by Alkylating Agents and Repair Pathways. Retrieved from [Link]
Sources
- 1. Role of histidine 148 in stability and dynamics of a highly fluorescent GFP variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of difluorothionoacetyl-protein adducts by S-(1,1,2,2-tetrafluoroethyl)-L-cysteine metabolites: nucleophilic catalysis of stable lysyl adduct formation by histidine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein modification by acrolein: formation and stability of cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors [escholarship.org]
- 17. Synthesis of [2-3H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine and its use in covalent-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 19. benthamscience.com [benthamscience.com]
- 20. atcc.org [atcc.org]
- 21. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 2-Fluoroethyl Methanesulfonate
Introduction: Understanding the Inherent Risks of 2-Fluoroethyl Methanesulfonate
2-Fluoroethyl methanesulfonate (CAS 461-31-4) is a fluorinated alkylating reagent employed by researchers and drug development professionals in synthetic chemistry.[] Its utility lies in its ability to introduce a fluoroethyl group into molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. However, the very chemical reactivity that makes it a valuable synthetic tool also renders it a significant occupational hazard.
This guide provides a comprehensive overview of the safety protocols and handling precautions necessary for 2-Fluoroethyl methanesulfonate. The core danger of this compound stems from its classification as a methanesulfonate ester, a potent alkylating agent.[][2] Alkylating agents function by forming covalent bonds with nucleophilic groups in biological macromolecules.[2] When this target is DNA, the alkylation of nucleobases can lead to replication fork stalling, DNA strand breaks, and mutations, which are the mechanistic underpinnings of mutagenicity and carcinogenicity.[3] Therefore, compounds like 2-Fluoroethyl methanesulfonate and its analogues, such as the well-studied carcinogen Methyl Methanesulfonate (MMS), must be handled with the assumption of high acute toxicity and potential long-term health effects, including carcinogenicity and reproductive harm.[3][4]
Section 1: Hazard Identification and Physicochemical Properties
A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this purpose.
GHS Hazard Classification
2-Fluoroethyl methanesulfonate is classified as acutely toxic and warrants the highest level of warning. The data mandates extreme caution via all primary routes of laboratory exposure.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | [6] |
| Acute Toxicity, Dermal | GHS06 (Skull and Crossbones) | Danger | H311: Toxic in contact with skin | [6] |
| Acute Toxicity, Inhalation | GHS06 (Skull and Crossbones) | Danger | H331: Toxic if inhaled | [6] |
| Potential Hazards (Based on Chemical Class) | GHS08 (Health Hazard), GHS05 (Corrosion) | Danger | Suspected of causing genetic defects, cancer, and reproductive harm. May cause severe skin burns and eye damage. | [3][4][7][8] |
Note: The potential hazards are inferred from the known toxicology of the alkylating agent class and data on closely related fluorinated methanesulfonates.
Physicochemical Data
The physical properties of the compound influence its behavior in the laboratory, affecting factors like volatility and potential for exposure.
| Property | Value | Source |
| Molecular Formula | C₃H₇FO₃S | [][9] |
| Molecular Weight | 142.15 g/mol | [6][9] |
| Appearance | Liquid | [6][7] |
| Boiling Point | 242.9°C at 760 mmHg | [] |
| Density | 1.281 g/cm³ | [] |
| CAS Number | 461-31-4 | [][6] |
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management relies on implementing a hierarchy of controls, prioritizing the most effective measures first. Relying solely on Personal Protective Equipment (PPE) is insufficient. This hierarchy provides a systematic framework for minimizing exposure.[5]
-
Elimination/Substitution : In a research context, eliminating the chemical is not feasible. Substitution with a less hazardous reagent should be considered, though this may not be possible given the specific reactivity required.
-
Engineering Controls : This is the most critical and effective control measure for handling 2-Fluoroethyl methanesulfonate. All work must be conducted within a certified chemical fume hood to contain vapors and prevent inhalation exposure.[7][10][11] Where feasible, using a closed system for transfers can further minimize the risk of release.[7] A properly functioning eyewash station and safety shower must be immediately accessible.[10]
-
Administrative Controls : These are the work practices and procedures that reduce exposure risk. This includes developing and strictly following a detailed Standard Operating Procedure (SOP), providing comprehensive training on the specific hazards of this compound, and restricting access to the work area to authorized personnel only.[5][11]
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier against exposure.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory contact.[12]
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves. Consider double-gloving. | Thin disposable gloves provide a contact barrier but should be changed immediately upon suspected contamination.[12][13] Inspect gloves for any signs of degradation or pinholes before each use.[11] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes.[12] A face shield worn over goggles protects the entire face from splashes during transfers or in the event of a vessel failure.[10][13] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat should be fully buttoned.[12] Long pants and closed-toe shoes are mandatory to prevent skin exposure on the lower body.[13] |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. | A respirator may be necessary during large-scale spill cleanups or if engineering controls fail. Use must be in accordance with a formal respiratory protection program.[10] |
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated SOPs is non-negotiable for ensuring safety and experimental reproducibility.
Protocol for General Handling and Use
-
Pre-Operational Checks :
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Post a sign on the fume hood sash indicating that a highly toxic compound is in use.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before retrieving the 2-Fluoroethyl methanesulfonate.
-
Don all required PPE as specified in Section 2.1.
-
-
Chemical Handling :
-
Retrieve the chemical from its designated storage location, using a secondary container for transport.
-
Perform all manipulations, including weighing and transfers, deep within the chemical fume hood with the sash at the lowest practical height.
-
If transferring the liquid, use a syringe or cannula technique to minimize the generation of aerosols.
-
Keep the primary container tightly sealed when not in immediate use.
-
-
Post-Operational Procedures :
-
Upon completion of the experiment, quench any residual reagent using an appropriate and validated laboratory procedure.
-
Decontaminate all surfaces within the fume hood.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water.[11]
-
Protocol for Storage
Proper storage is essential to prevent degradation, accidental release, and reaction with incompatible materials.[10][14]
-
Storage Conditions : Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[10][14] The supplier recommends refrigerated storage (2-8°C) under an inert atmosphere.[6]
-
Access : The storage location must be locked or otherwise secured to limit access to authorized personnel only.[10][14]
-
Container Integrity : Keep the container tightly closed and clearly labeled with the chemical name and all appropriate GHS hazard warnings.[10]
-
Incompatibilities : Segregate from strong oxidizing agents and strong acids to prevent hazardous reactions.[7][10]
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm. All laboratory personnel must be trained on these procedures.[15]
Protocol for Personnel Exposure
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water from a safety shower for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[7][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[7]
Protocol for Chemical Spills
-
Alert and Evacuate : Alert all personnel in the immediate area and evacuate. Restrict access to the spill zone.[15][17]
-
Assess and Prepare : If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, evacuate the area and call emergency responders.
-
Don PPE : Wear, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. A respirator may be required depending on the spill size and ventilation.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[7] Do not use combustible materials.
-
Cleanup and Decontamination : Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Final Decontamination : Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.
-
Waste Disposal : Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste in accordance with institutional and regulatory guidelines.[10]
Conclusion
2-Fluoroethyl methanesulfonate is a potent alkylating agent with high acute toxicity and a significant potential for severe long-term health effects. Its safe use is predicated on a disciplined and informed approach to risk management. Researchers, scientists, and drug development professionals must commit to the consistent application of engineering controls, the strict observance of administrative procedures, and the correct use of personal protective equipment. By integrating the principles and protocols outlined in this guide into daily laboratory operations, the risks associated with this valuable but hazardous reagent can be effectively managed, ensuring the safety of all personnel.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Retrieved from PubChem. [Link]
-
Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Source document. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from UNC Policies website. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670. [Link]
-
ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from ChemistryViews website. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate. Retrieved from PubChem. [Link]
-
Molecular Toxicology. (2015). SAFETY DATA SHEET: Ethyl Methanesulfonate. Retrieved from Moltox website. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from Princeton EHS website. [Link]
-
SafeCare BC. (2023). Emergency procedures for hazardous substances | WEBINAR. Retrieved from YouTube. [Link]
-
Wikipedia. (n.d.). Methyl methanesulfonate. Retrieved from Wikipedia. [Link]
-
National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from NTP website. [Link]
Sources
- 2. chemistryviews.org [chemistryviews.org]
- 3. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2,2-Difluoroethyl methanesulfonate | C3H6F2O3S | CID 56776492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. youtube.com [youtube.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. 2-Fluoroethyl 4-methylbenzenesulfonate - Safety Data Sheet [chemicalbook.com]
2-Fluoroethyl methanesulfonate toxicity and mutagenicity profile
An In-Depth Technical Guide to the Toxicity and Mutagenicity Profile of 2-Fluoroethyl methanesulfonate
Foreword: A Proactive Approach to Compound Profiling
In the landscape of drug development and chemical safety assessment, the ability to accurately profile a compound's toxicological and mutagenic liabilities is paramount. This guide focuses on 2-Fluoroethyl methanesulfonate (CAS 461-31-4), a fluorinated alkylating agent.[] While this specific molecule may not be a household name, its structural class—monofunctional alkylating agents—is one of the most well-characterized in the field of genetic toxicology. Understanding this compound is not merely an academic exercise; it is a case study in applying fundamental principles of toxicology to predict and confirm the safety profile of novel chemical entities. As researchers, our goal is not just to generate data, but to comprehend the underlying mechanisms that drive the biological response. This document is structured to provide not just the "what" but the "why," offering a framework for the rigorous evaluation of compounds like 2-Fluoroethyl methanesulfonate.
Compound Identity and Physicochemical Properties
A thorough toxicological assessment begins with a clear understanding of the molecule . 2-Fluoroethyl methanesulfonate is a simple yet potent electrophile. Its identity and key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-fluoroethyl methanesulfonate | [2] |
| Synonyms | NSC-52142, Fluoro(mesyloxy)ethane | [2] |
| CAS Number | 461-31-4 | [2] |
| Molecular Formula | C₃H₇FO₃S | [] |
| Molecular Weight | 142.15 g/mol | [2] |
| Boiling Point | 242.9°C at 760 mmHg | [] |
| Density | 1.281 g/cm³ | [] |
| SMILES | CS(=O)(=O)OCCF | [][2] |
The presence of the methanesulfonate group makes this molecule an excellent leaving group, facilitating the alkylation of nucleophilic biomolecules. The fluoroethyl moiety dictates the nature of the alkyl group transferred.
The Core Mechanism: Covalent DNA Alkylation and Adduct Formation
The toxicological and mutagenic activity of 2-Fluoroethyl methanesulfonate is rooted in its function as an alkylating agent.[] This is a direct-acting mechanism that does not necessarily require metabolic activation to exert its genotoxic effects, although metabolism can influence its overall profile. The core mechanism is analogous to that of well-studied monofunctional alkylating agents like Ethyl methanesulfonate (EMS) and Methyl methanesulfonate (MMS).[3][4]
The methanesulfonate ester is a potent electrophile that reacts with nucleophilic sites on cellular macromolecules, most critically, with the nitrogen and oxygen atoms of DNA bases.[3] This covalent binding results in the formation of DNA adducts.[5]
The primary consequence of this action is twofold:
-
Miscoding During Replication: Adducts formed at key positions, such as the O⁶ position of guanine (O⁶-ethylguanine), are highly miscoding. During DNA replication, DNA polymerase may incorrectly pair this adducted base with thymine instead of cytosine. This leads to a G:C to A:T transition mutation following the next round of replication.[6] This is a classic mechanism for point mutations induced by this class of agents.
-
DNA Strand Breaks: Alkylation at other sites, such as the N7 position of guanine or the N3 position of adenine, can destabilize the glycosidic bond linking the base to the deoxyribose sugar.[7] This can lead to depurination, creating an apurinic (AP) site. While cellular machinery like Base Excision Repair (BER) can correct these lesions, an overwhelming of the system or errors in repair can lead to single-strand breaks, which can be converted to more deleterious double-strand breaks.[4]
Caption: Standard workflow for the bacterial reverse mutation (Ames) test.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD TG 474
This in vivo assay is critical for assessing genotoxicity in a whole animal system, accounting for absorption, distribution, metabolism, and excretion (ADME). It detects damage to chromosomes or the mitotic apparatus. [8][9] Causality and Self-Validation: The assay quantifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind after cell division. [10]In this protocol, developing red blood cells (erythroblasts) in the bone marrow are the target. As these cells mature into polychromatic erythrocytes (PCEs), they expel their main nucleus. Any micronuclei formed due to chromosomal damage induced by the test compound remain in the anucleated cytoplasm. [9]An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals compared to controls indicates the compound is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation). [10]The test is validated by confirming the compound reached the target tissue (e.g., by measuring the ratio of PCEs to normochromatic erythrocytes to detect bone marrow toxicity) and by the appropriate response of negative and positive controls.
Step-by-Step Protocol:
-
Animal Selection and Acclimation: Use a suitable rodent species (e.g., male and female Sprague-Dawley rats). Acclimate animals for at least 5 days.
-
Dose Administration: Administer 2-Fluoroethyl methanesulfonate to several dose groups (e.g., low, mid, high) and a solvent control group via a clinically relevant route (e.g., oral gavage). The highest dose should be the maximum tolerated dose (MTD), showing some signs of toxicity but not causing death. A positive control group (e.g., treated with cyclophosphamide) is run concurrently.
-
Sample Collection: At 24 and 48 hours after the final dose, collect bone marrow from the femurs.
-
Slide Preparation:
-
Flush the bone marrow from the femurs using fetal bovine serum.
-
Centrifuge the cell suspension to pellet the cells.
-
Create a smear of the cell suspension on a clean microscope slide.
-
Allow the slides to air dry, then fix and stain them (e.g., with May-Grünwald and Giemsa).
-
-
Microscopic Analysis:
-
Using a light microscope, score at least 2000 PCEs per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) in a field of at least 500 total erythrocytes to assess bone marrow toxicity.
-
-
Data Analysis:
-
Compare the frequency of MN-PCEs in the treated groups to the solvent control group using appropriate statistical methods.
-
A positive result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs.
-
Expected Experimental Outcomes
Given its classification as a Muta. 1B agent, 2-Fluoroethyl methanesulfonate is expected to be positive in both the Ames test and the in vivo micronucleus assay. The following tables represent illustrative data, reflecting the typical results expected for a potent, direct-acting monofunctional alkylating agent.
Table 5.1: Illustrative Ames Test Results for 2-Fluoroethyl methanesulfonate
| Dose (µ g/plate ) | TA100 (-S9) Revertants | TA100 (+S9) Revertants | TA98 (-S9) Revertants |
| Solvent Control | 25 ± 4 | 28 ± 5 | 15 ± 3 |
| 1 | 78 ± 9 | 65 ± 8 | 18 ± 4 |
| 5 | 245 ± 21 | 198 ± 18 | 22 ± 5 |
| 25 | 610 ± 45 | 520 ± 39 | 25 ± 6 |
| 100 | 950 ± 72 (toxic) | 810 ± 65 (toxic) | 28 ± 7 |
| Positive Control | >1000 | >1000 | >500 |
Note: Data are hypothetical mean revertants ± SD. A strong positive result is expected in base-pair substitution strains (TA100) and a weak or negative result in frameshift strains (TA98), characteristic of this class of mutagen. [6]The slightly lower activity with S9 suggests potential metabolic detoxification.
Table 5.2: Illustrative In Vivo Micronucleus Test Results in Rat Bone Marrow
| Dose (mg/kg) | % MN-PCEs (Mean ± SD) | % PCEs of Total Erythrocytes |
| Solvent Control | 0.21 ± 0.08 | 52 ± 5 |
| 10 | 0.65 ± 0.15 | 48 ± 6 |
| 30 | 1.88 ± 0.41 | 35 ± 4 |
| 60 (MTD) | 3.54 ± 0.75 | 22 ± 3 |
| Positive Control | 4.10 ± 0.82 | 25 ± 4* |
Note: Data are hypothetical. * indicates a statistically significant difference from the solvent control. A clear, dose-dependent increase in micronucleated PCEs is the expected outcome. The decrease in the %PCEs indicates bone marrow toxicity at higher doses.
Conclusion and Implications for Drug Development
The toxicological and mutagenic profile of 2-Fluoroethyl methanesulfonate is unequivocally that of a potent, direct-acting genotoxic agent. Its identity as a monofunctional alkylating agent provides a clear and well-understood mechanistic basis for its activity: the formation of covalent DNA adducts that lead to point mutations and chromosomal damage.
For researchers in drug development and chemical safety, any compound containing a methanesulfonate ester moiety, particularly on a small alkyl chain, should be considered a structural alert for mutagenicity. The experimental workflows detailed here—the Ames test and the in vivo micronucleus assay—represent the minimum standard for investigating such a liability. A confirmed positive result in these assays, as is expected for 2-Fluoroethyl methanesulfonate, would typically halt the development of a candidate compound for systemic therapeutic use unless a robust risk-benefit analysis for a life-threatening indication justifies further investigation. This guide serves as a model for applying first principles of toxicology to anticipate, confirm, and ultimately mitigate the risks associated with genotoxic compounds.
References
-
Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670.
-
BOC Sciences. (n.d.). 2-fluoroethyl methanesulfonate. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 2-Fluoroethyl methanesulfonate. PubChem Compound Database. Retrieved from
-
Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 77-91.
-
Le, X. C., et al. (1995). Methyl methanesulfonate adduct formation and repair in the DHFR gene and in mitochondrial DNA in hamster cells. Mutation Research/DNA Repair, 337(1), 51-59.
-
GOV.UK. (2024). Guidance on the genotoxicity testing strategies for germ cell mutagens. Retrieved from
-
Wikipedia. (n.d.). Ames test. Retrieved from
-
Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research, 134(2-3), 113-142.
-
Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 18.
-
Organisation for Economic Co-operation and Development. (2016). Test No. 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. OECD Guidelines for the Testing of Chemicals, Section 4.
-
Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved from
-
Datta, K., et al. (2023). Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). International Journal of Molecular Sciences, 24(13), 10884.
-
Chen, H. J. C., & Chen, Y. (2020). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 39(1-2), 55–82.
-
International Agency for Research on Cancer. (2024). IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Retrieved from
-
National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates. Retrieved from
-
Wikipedia. (n.d.). Micronucleus test. Retrieved from
-
TCI Chemicals. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethyl Methanesulfonate. Retrieved from
-
ResearchGate. (n.d.). Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. Retrieved from
-
Ohnishi, O. (1977). Spontaneous and ethyl methanesulfonate-induced mutations controlling viability in Drosophila melanogaster. II. Homozygous effect of polygenic mutations. Genetics, 87(3), 529-545.
-
Gupta, A., & Sharma, D. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from
-
Chen, H. J. C., & Chen, Y. (2018). Formalin-Fixed Paraffin-Embedded Tissues—An Untapped Biospecimen for Biomonitoring DNA Adducts by Mass Spectrometry. Toxics, 6(3), 43.
-
International Agency for Research on Cancer. (2023). IARC Monographs evaluate the carcinogenicity of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). Retrieved from
-
National Toxicology Program. (n.d.). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid. Retrieved from
-
Science Alert. (2022). Mutagenic Effects of Ethyl Methanesulfonate on Morphological and Growth Characteristics of Neolamarckia cadamba Plantlets. Retrieved from
-
Wyatt, M. D., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 33(12), 3792-3801.
-
ResearchGate. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Retrieved from
-
Organisation for Economic Co-operation and Development. (2016). Test No. 476: In Vitro Mammalian Cell Gene Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.
-
ChemicalBook. (2024). 2-Fluoroethyl 4-methylbenzenesulfonate - Safety Data Sheet. Retrieved from
-
AAT Bioquest. (n.d.). Ames Test Protocol. Retrieved from
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from
-
National Toxicology Program. (2021). Ethyl Methanesulfonate. 15th Report on Carcinogens. Retrieved from
-
PubMed. (2020). DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Retrieved from
-
SlideShare. (n.d.). Genotoxicity Study (Micronucleus Test). Retrieved from
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from
-
National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. Retrieved from
-
van der Meijden, P., et al. (1982). Activation and inactivation of methanol: 2-mercaptoethanesulfonic acid methyltransferase from Methanosarcina barkeri. Journal of Bacteriology, 150(3), 1171-1175.
-
International Agency for Research on Cancer. (2024). Agents Classified by the IARC Monographs, Volumes 1–140. Retrieved from
-
Daas, P. J., et al. (1990). Involvement of an activation protein in the methanol:2-mercaptoethanesulfonic acid methyltransferase reaction in Methanosarcina barkeri. Journal of Bacteriology, 172(10), 5803-5809.
-
International Agency for Research on Cancer. (2024). Volume 135: Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). Retrieved from
Sources
- 2. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methyl methanesulfonate adduct formation and repair in the DHFR gene and in mitochondrial DNA in hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micronucleus test - Wikipedia [en.wikipedia.org]
- 10. criver.com [criver.com]
An In-depth Technical Guide to the Stability and Storage of 2-Fluoroethyl Methanesulfonate
Abstract: 2-Fluoroethyl methanesulfonate (CAS 461-31-4) is a critical alkylating agent utilized in pharmaceutical synthesis and research. Its efficacy is intrinsically linked to its chemical stability. This guide provides an in-depth analysis of the factors governing the stability of 2-Fluoroethyl methanesulfonate, including its susceptibility to hydrolysis and thermal stress. We delineate the principal degradation pathways, offer field-proven storage and handling protocols to mitigate decomposition, and present a standardized methodology for stability assessment. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this important chemical intermediate.
Introduction and Chemical Profile
2-Fluoroethyl methanesulfonate, a member of the sulfonate ester class, is recognized for its utility as a potent alkylating agent in organic synthesis. The methanesulfonate ("mesylate") moiety is an excellent leaving group, facilitating nucleophilic substitution reactions, while the fluoroethyl group imparts specific properties relevant to its application in medicinal chemistry.[1][2] However, this inherent reactivity also renders the molecule susceptible to degradation if not handled and stored under appropriate conditions. Understanding its stability profile is paramount for ensuring reaction reproducibility, maintaining purity, and guaranteeing the safety of laboratory personnel.
This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a deeper, mechanistic understanding of the compound's stability, drawing from established principles of sulfonate ester chemistry and best practices for handling reactive agents.
Table 1: Physicochemical Properties of 2-Fluoroethyl Methanesulfonate
| Property | Value | Source |
| CAS Number | 461-31-4 | [3] |
| Molecular Formula | C₃H₇FO₃S | [3] |
| Molecular Weight | 142.15 g/mol | [3] |
| Physical Form | Liquid | |
| Boiling Point | 242.9°C at 760 mmHg | [] |
| Density | 1.281 g/cm³ | [] |
| InChI Key | DLFIXPTUMHDGCB-UHFFFAOYSA-N |
Core Stability Analysis: Degradation Pathways
The stability of 2-Fluoroethyl methanesulfonate is primarily threatened by nucleophilic attack, with hydrolysis being the most common degradation pathway in a laboratory or manufacturing setting.
Hydrolytic Stability
Methanesulfonate esters are known to undergo hydrolysis, a reaction that cleaves the ester bond.[5] The presence of water, especially under non-neutral pH conditions, can accelerate this degradation. The reaction can proceed via two main mechanisms, depending on the conditions: attack at the sulfur atom or attack at the α-carbon. For simple alkyl methanesulfonates, studies have shown that hydrolysis often proceeds via cleavage of the carbon-oxygen bond (BAL1-E1 mechanism), where water acts as the nucleophile.[6]
The reaction is as follows:
CH₃SO₂OCH₂CH₂F + H₂O → CH₃SO₃H (Methanesulfonic Acid) + HOCH₂CH₂F (2-Fluoroethanol)
The rate of this reaction is influenced by several factors:
-
pH: Hydrolysis of sulfonate esters is generally catalyzed by both acid and base, though the base-catalyzed pathway is often more significant at higher pH levels.[5][7][8] Neutral conditions offer the greatest stability against hydrolysis.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Presence of Nucleophiles: Beyond water, other nucleophiles present in a solution can readily displace the mesylate group, leading to impurities.
The presence of water has a dramatic effect on reducing sulfonate ester levels.[9] Studies on related sulfonate esters show that even small amounts of water can significantly increase the rate of degradation compared to anhydrous conditions.[10][11]
Thermal Stability
While methanesulfonic acid itself is thermally stable to approximately 180°C, its esters can be less robust.[12] Elevated temperatures can promote decomposition, potentially leading to elimination reactions or polymerization, especially in the presence of impurities. The primary concern with thermal stress is the acceleration of the hydrolytic degradation pathway if moisture is present. For practical purposes, thermal degradation in the absence of other reagents is a lesser concern under recommended storage conditions but becomes critical during chemical processing at elevated temperatures.
Incompatibilities
As a reactive alkylating agent, 2-Fluoroethyl methanesulfonate is incompatible with a range of substances. Contact with these should be strictly avoided during storage and handling:
-
Strong Bases (e.g., hydroxides, alkoxides): Will rapidly promote hydrolysis and elimination reactions.
-
Strong Acids: Can catalyze hydrolysis.
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Nucleophiles (e.g., amines, thiols): Will react to displace the mesylate group, consuming the reagent and forming byproducts.
Recommended Storage and Handling Protocols
The primary objective for storing 2-Fluoroethyl methanesulfonate is to rigorously exclude moisture and avoid incompatible substances. Given its classification as a toxic and potentially mutagenic compound, proper handling procedures are mandatory to ensure personnel safety.[3]
Optimal Storage Conditions
Based on supplier recommendations and the chemical principles outlined above, the following conditions are mandated for maintaining long-term stability:
Table 2: Recommended Storage Conditions for 2-Fluoroethyl Methanesulfonate
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration) | Slows the rate of potential degradation reactions, primarily hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |
| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and air. Amber glass protects from light, although photostability is a lesser concern for this class of compounds compared to hydrolysis. |
| Location | A cool, dry, well-ventilated area, separate from incompatible materials. | Ensures safety and prevents accidental contact with substances that could cause rapid decomposition.[13] |
Safe Handling Procedures
2-Fluoroethyl methanesulfonate is classified as toxic if swallowed and may cause genetic defects.[3] Many alkylating agents are considered hazardous and require specific handling protocols.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields. All handling of the neat liquid should be performed inside a certified chemical fume hood.[17][18]
-
Dispensing: Use a dedicated, dry syringe or cannula for transferring the liquid under an inert atmosphere. This prevents the introduction of moisture into the primary container.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.[19]
-
Disposal: Dispose of unused material and empty containers as hazardous waste in accordance with local, state, and federal regulations.
Visualization of Key Processes
Hydrolytic Degradation Pathway
The following diagram illustrates the primary mechanism of hydrolytic degradation, which is the chief concern for the stability of 2-Fluoroethyl methanesulfonate.
Caption: Primary hydrolytic degradation pathway of 2-Fluoroethyl methanesulfonate.
Recommended Storage Workflow
This workflow diagram summarizes the critical steps for ensuring the compound's integrity from receipt to use.
Caption: Recommended workflow for the storage and handling of 2-Fluoroethyl methanesulfonate.
Experimental Protocol: Stability Assessment
To empirically determine the stability of a given batch of 2-Fluoroethyl methanesulfonate, a formal stability study can be conducted. This protocol is based on ICH guidelines for stability testing of drug substances.[20][21][22][23]
Objective: To quantify the degradation of 2-Fluoroethyl methanesulfonate under accelerated storage conditions.
Methodology: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective method for quantifying sulfonate esters and their impurities.[24]
Step-by-Step Protocol:
-
Initial Analysis (T=0):
-
Prepare a standard solution of 2-Fluoroethyl methanesulfonate of a known concentration in a dry, aprotic solvent (e.g., Acetonitrile).
-
Perform an HPLC analysis to determine the initial purity of the batch. This serves as the baseline (100% purity).
-
The analytical method should be validated for specificity, linearity, accuracy, and precision.[24]
-
-
Sample Preparation for Storage:
-
Aliquot the 2-Fluoroethyl methanesulfonate into several small, amber glass vials.
-
Tightly seal the vials with appropriate caps (e.g., PTFE-lined).
-
Divide the vials into two sets for two storage conditions.
-
-
Storage Conditions:
-
Set A (Long-Term): Place vials in a refrigerator maintained at 2-8°C.
-
Set B (Accelerated): Place vials in a stability chamber maintained at 25°C / 60% Relative Humidity (RH) or a more aggressive condition like 40°C / 75% RH. The higher temperature and humidity will accelerate any potential degradation.[22]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., T=1, 3, and 6 months for accelerated; T=6, 12, 24 months for long-term), remove one vial from each storage condition.[23]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a sample for HPLC analysis using the same concentration and solvent as the T=0 sample.
-
Analyze the sample by HPLC and quantify the peak area of 2-Fluoroethyl methanesulfonate relative to the T=0 sample. Note the appearance of any new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining 2-Fluoroethyl methanesulfonate at each time point.
-
Plot the percentage of the compound remaining versus time for each condition.
-
Establish a specification for acceptable purity loss over time (e.g., not more than 2% degradation over the proposed shelf-life).
-
Conclusion
2-Fluoroethyl methanesulfonate is a stable compound when stored under the correct conditions. The principal risk to its integrity is hydrolysis, which can be effectively mitigated by strict exclusion of moisture through refrigeration and storage under an inert atmosphere. Adherence to the storage and handling protocols detailed in this guide will ensure the compound's purity, preserve its reactivity for synthetic applications, and protect laboratory personnel from exposure to this potent alkylating agent. Regular analytical assessment via a structured stability program is recommended to verify the quality of aged stock.
References
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo402420t]
- Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic. [URL: https://academic.oup.com/jimb/article/3/1/1/865761]
- The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3840003/]
- On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1994/p2/p29940001091]
- The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. Oxford Quantum Institute. [URL: https://ora.ox.ac.uk/objects/uuid:9a7f3f3a-6d0b-4e1b-8b5e-333d7d7c6b7e]
- ICH Guidelines for Stability Testing. Scribd. [URL: https://www.scribd.com/document/13253272/ICH-Guidelines-for-Stability-Testing]
- 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68034]
- 2-Fluoroethyl methanesulfonate | 461-31-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h9a1d54a8]
- Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3988365/]
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/1815]
- CAS 461-31-4 2-fluoroethyl methanesulfonate. BOC Sciences. [URL: https://www.bocsci.
- Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d4gc00636f]
- Guidelines for Pharmaceutical Stability Study. Pharmaguideline. [URL: https://www.pharmaguideline.com/2012/10/guidelines-for-pharmaceutical.html]
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency, Malaysia. [URL: https://npra.gov.my/images/Guidelines_Database/GUIDELINES-ON-STABILITY-TESTING-OF-FINISHED-PHARMACEUTICAL-PRODUCTS-AND-ACTIVE-DRUG-SUBSTANCE.pdf]
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI. [URL: https://pqri.org/wp-content/uploads/2015/08/PQRI_Rec_Dev_MMS_Oprdv_Article.pdf]
- Sulfonate Esters – How Real is the Risk?. PQRI. [URL: https://pqri.
- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. [URL: https://www.paho.org/en/documents/safe-handling-hazardous-chemotherapy-drugs-limited-resource-settings]
- SAFETY DATA SHEET - 2,2,2-Trifluoroethyl Methanesulfonate. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/M1193_E_2_A.pdf]
- 2,2-Difluoroethyl methanesulfonate | C3H6F2O3S | CID 56776492. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56776492]
- ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. [URL: https://pharmacy.kkwagh.edu.in/uploads/ICH-GUIDELINES-FOR-STABILITY.pdf]
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Novatia, LLC. [URL: https://www.novatia.
- Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op034139r]
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Detailed-Study-of-Sulfonate-Ester-Formation-and-Teasdale-Delaney/c313a4ac6541f4803975765796214534f31626f6]
- All About Alkylating Agents (like Melphalan, Cytoxan, Busulfan and Treanda). HealthTree University. [URL: https://www.youtube.
- Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448336/]
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. [URL: https://www.researchgate.net/publication/42404097_A_Detailed_Study_of_Sulfonate_Ester_Formation_and_Solvolysis_Reaction_Rates_and_Application_toward_Establishing_Sulfonate_Ester_Control_in_Pharmaceutical_Manufacturing_Processes]
- Policy for the safe handling and administration of cytotoxic drugs in adults with cancer. Thames Valley Cancer Network. [URL: https://www.england.nhs.uk/south/wp-content/uploads/sites/6/2018/03/safe-handling-cytotoxic-drugs.pdf]
- SAFETY DATA SHEET - Methanesulfonic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M0108_E_11_A.pdf]
- SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds.html?
- Safe handling of chemotherapy medicines. CCLG. [URL: https://www.cclg.org.uk/write/MediaUploads/Publications/Factsheets/CCLG-safe-handling-of-chemotherapy-medicines-2021.pdf]
- Preparation, Transport and Storage. POGO Satellite Manual. [URL: https://www.pogo.
- Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c03848]
- What to Know About Safely Storing Cancer Medications. American Oncology Network. [URL: https://www.aoncology.
- Tips For Proper Storage of Chemotherapy Drugs. Medi-Products. [URL: https://www.mediproducts.net/tips-for-proper-storage-of-chemotherapy-drugs/]
- Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Erowid. [URL: https://erowid.org/archive/rhodium/chemistry/mesyl.html]
- Mesylate. Wikipedia. [URL: https://en.wikipedia.
- Tosylates And Mesylates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Mesylate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. pqri.org [pqri.org]
- 11. pqri.org [pqri.org]
- 12. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 13. mediproducts.net [mediproducts.net]
- 14. www3.paho.org [www3.paho.org]
- 15. youtube.com [youtube.com]
- 16. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 19. pogo.ca [pogo.ca]
- 20. scribd.com [scribd.com]
- 21. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 22. edaegypt.gov.eg [edaegypt.gov.eg]
- 23. database.ich.org [database.ich.org]
- 24. pnrjournal.com [pnrjournal.com]
Unveiling the Biological Blueprint of 2-Fluoroethyl Methanesulfonate: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological activities of 2-Fluoroethyl methanesulfonate, a potent alkylating agent with significant implications for both toxicology and therapeutic development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's mechanisms of action, its genotoxic and cytotoxic effects, and the experimental methodologies crucial for its investigation.
Section 1: Understanding the Molecular Identity and Alkylating Potential
2-Fluoroethyl methanesulfonate is a sulfonate ester characterized by the presence of a fluoroethyl group. This chemical structure is pivotal to its biological activity, classifying it as a monofunctional alkylating agent.[1] Similar to its well-studied analogs, ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), 2-Fluoroethyl methanesulfonate exerts its effects by transferring its ethyl group to nucleophilic sites within the cell.[2][3] The primary target of this alkylation is the DNA, leading to a cascade of cellular responses.
The presence of the fluorine atom in the ethyl group is a key structural feature. While detailed studies on its specific impact on reactivity are limited, it is known that halogenated analogs of methanesulfonates can exhibit altered biological activity and toxicity.[4][5]
Section 2: Genotoxicity - The Primary Biological Insult
The hallmark of 2-Fluoroethyl methanesulfonate's biological activity is its genotoxicity, a consequence of its ability to alkylate DNA. This interaction can lead to mutations and chromosomal damage, classifying the compound as a suspected carcinogen and a substance that may cause genetic defects.[1]
Mechanism of DNA Alkylation
As an alkylating agent, 2-Fluoroethyl methanesulfonate covalently modifies DNA bases. While the precise adduct profile of 2-Fluoroethyl methanesulfonate has not been extensively characterized, it is reasonable to infer from the behavior of its analog, methyl methanesulfonate (MMS), that it primarily methylates guanine and adenine bases.[2][6] This alkylation can result in the formation of various DNA adducts, such as 7-methylguanine (7-mG) and O6-methyl-2'-deoxyguanosine (O6-mdGuo).[7] These adducts can disrupt the normal functioning of DNA, leading to replication errors and strand breaks.
A study on the effects of 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid, including the 2-fluoroethyl ester, on cultured L1210 cells revealed that these compounds cause significant DNA strand scission.[5] Notably, at equitoxic concentrations, 2-Fluoroethyl methanesulfonate induced less strand scission than its chloro and bromo counterparts.[5] The study also indicated that, unlike some other alkylating agents, 2-Fluoroethyl methanesulfonate did not cause detectable DNA cross-linking.[5]
Cellular Responses to DNA Damage
The cellular response to DNA damage induced by alkylating agents like 2-Fluoroethyl methanesulfonate is a complex process involving cell cycle arrest and the activation of DNA repair pathways.[8] If the damage is too extensive to be repaired, the cell may undergo apoptosis (programmed cell death). The signaling pathways involved in DNA damage and repair are intricate and involve a host of genes and proteins.[9]
Section 3: Cytotoxicity and Antineoplastic Potential
The genotoxic effects of 2-Fluoroethyl methanesulfonate ultimately lead to cytotoxicity, the ability to kill cells. This property, while posing a toxicological risk, also forms the basis of its potential as an antineoplastic agent.
In Vitro Cytotoxicity
The cytotoxicity of 2-Fluoroethyl methanesulfonate can be assessed using various in vitro assays that measure cell viability and proliferation. A study on 2-haloethyl (methylsulfonyl)methanesulfonates demonstrated that the 2-fluoroethyl derivative is highly effective against P388 leukemia cells in vivo, although it was also found to be more toxic than other related compounds.[4] This suggests a potent cytotoxic activity that warrants further investigation in different cancer cell lines.
Antineoplastic Activity
The ability of 2-Fluoroethyl methanesulfonate to induce cell death, particularly in rapidly dividing cancer cells, underscores its potential as a chemotherapeutic agent.[4][10] Research has shown that related compounds, such as 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone), exhibit significant antitumor activity against various tumor models in mice.[11] These findings provide a strong rationale for further exploring the antineoplastic properties of 2-Fluoroethyl methanesulfonate.
Section 4: Experimental Protocols for Biological Activity Assessment
A thorough investigation of 2-Fluoroethyl methanesulfonate's biological activity requires a suite of well-established experimental protocols. The following section provides detailed methodologies for key assays.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[12] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.
Protocol:
-
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.
-
Test Compound Preparation: Prepare a series of dilutions of 2-Fluoroethyl methanesulfonate in a suitable solvent (e.g., DMSO).
-
Metabolic Activation (Optional but Recommended): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay.
-
Plate Incorporation Assay:
-
To 2 ml of molten top agar (at 45°C), add 0.1 ml of the bacterial culture, 0.1 ml of the test compound dilution, and 0.5 ml of S9 mix (if used).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.[13]
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Protocol:
-
Cell Preparation: Treat the target cells with various concentrations of 2-Fluoroethyl methanesulfonate for a defined period.
-
Slide Preparation:
-
Mix a suspension of the treated cells with low-melting-point agarose.
-
Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Fluoroethyl methanesulfonate and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. This data can be used to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Concentration of 2-Fluoroethyl methanesulfonate (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.10 | 88% |
| 10 | 0.85 | 68% |
| 50 | 0.40 | 32% |
| 100 | 0.15 | 12% |
| Table 1: Example data from an MTT assay showing the dose-dependent cytotoxic effect of 2-Fluoroethyl methanesulfonate on a cancer cell line. |
Section 5: Future Directions and Concluding Remarks
2-Fluoroethyl methanesulfonate presents a compelling profile as a biologically active compound. Its potent genotoxic and cytotoxic properties, coupled with its antineoplastic potential, warrant further in-depth investigation. Future research should focus on elucidating the precise DNA adduct profile of this compound, its cellular uptake and metabolic fate, and its effects on specific DNA repair pathways. A comprehensive understanding of these aspects will be crucial for both assessing its toxicological risks and potentially harnessing its therapeutic capabilities in the development of novel anticancer agents. This guide provides the foundational knowledge and experimental framework for researchers to embark on this important endeavor.
References
-
Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. PubMed. [Link]
-
Biological significance of DNA adducts investigated by simultaneous analysis of different endpoints of genotoxicity in L5178Y mouse lymphoma cells treated with methyl methanesulfonate. PubMed. [Link]
-
2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. PubMed. [Link]
-
DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid. PubMed. [Link]
-
O-(2-[18F]fluoroethyl)-L-tyrosine: uptake mechanisms and clinical applications. PubMed. [Link]
-
Neutral Comet Assay. Bio-protocol. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Regulations.gov. [Link]
-
Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model. PubMed. [Link]
-
Instructions. Interchim. [Link]
-
Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. ResearchGate. [Link]
-
2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates. PubMed. [Link]
-
Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. National Institutes of Health. [Link]
-
Thiolysable Prodrugs of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine with Antineoplastic Activity. ResearchGate. [Link]
-
Microbial Mutagenicity Assay: Ames Test. National Institutes of Health. [Link]
-
Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. academic.oup.com. [Link]
-
Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage. ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
The signaling pathways of DNA damage and repair genes. ResearchGate. [Link]
-
Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
Antitumor Activity of 2-chloroethyl (Methylsulfonyl)methanesulfonate (Clomesone, NSC 33847) Against Selected Tumor Systems in Mice. PubMed. [Link]
-
Revised methods for the Salmonella mutagenicity test. RE-Place. [Link]
-
The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. National Institutes of Health. [Link]
-
Cell Viability Assays. National Institutes of Health. [Link]
-
The Ames Test. [Link]
-
A High Sensitivity, High Throughput, Automated Single-Cell Gel Electrophoresis ('Comet') DNA Damage Assay. [Link]
-
2-Fluoroethyl methanesulfonate. PubChem. [Link]
Sources
- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological significance of DNA adducts investigated by simultaneous analysis of different endpoints of genotoxicity in L5178Y mouse lymphoma cells treated with methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone, NSC 33847) against selected tumor systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols for 2-Fluoroethyl Methanesulfonate in Drug Synthesis
Introduction: The Strategic Role of Fluoroethylation in Modern Drug Discovery
The introduction of fluorine and fluorine-containing moieties into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. The fluoroethyl group (-CH₂CH₂F), in particular, offers a unique tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Its introduction can enhance metabolic stability by blocking sites of oxidation, alter basicity (pKa) of nearby functional groups, and improve membrane permeability and binding affinity through favorable electrostatic interactions.
2-Fluoroethyl methanesulfonate has emerged as a highly effective and reliable reagent for introducing the fluoroethyl group. As an alkylating agent, it provides the fluoroethyl electrophile, while the methanesulfonate (mesylate) portion serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions under relatively mild conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of 2-Fluoroethyl methanesulfonate in synthetic workflows.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its safe and effective use. 2-Fluoroethyl methanesulfonate is a liquid at room temperature and requires careful handling due to its toxicity.
Table 1: Properties of 2-Fluoroethyl Methanesulfonate
| Property | Value | Source |
| IUPAC Name | 2-fluoroethyl methanesulfonate | [1][] |
| Synonyms | 2-Fluoroethyl mesylate, F-MOM | [1][] |
| CAS Number | 461-31-4 | [1] |
| Molecular Formula | C₃H₇FO₃S | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 242.9°C at 760 mmHg | [] |
| Density | 1.281 g/cm³ | [] |
| Storage | Store at 2-8°C under an inert atmosphere. |
Critical Safety and Handling Protocols
Trustworthiness through Safety: The protocols outlined below are designed to ensure user safety and experimental integrity. Due to its hazardous nature, 2-Fluoroethyl methanesulfonate must be handled with stringent safety precautions.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Germ Cell Mutagenicity (Category 1B): H340 - May cause genetic defects.
-
Carcinogenicity (Category 2): H351 - Suspected of causing cancer.
Pictogram: GHS06 (Skull and Crossbones) Signal Word: Danger
2.1. Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is highly recommended.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[3][4]
2.2. Handling and Storage
-
Inert Atmosphere: The reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure. Never pipette by mouth.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5] Recommended storage temperature is 2-8°C.
2.3. Spill and Waste Disposal
-
Spill: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[4][5] Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[3]
Mechanism of Action: Sₙ2 Fluoroethylation
Expertise in Causality: 2-Fluoroethyl methanesulfonate functions as a potent electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions. The high efficiency of this reagent is rooted in two key electronic features:
-
Excellent Leaving Group: The methanesulfonate (mesylate) anion (CH₃SO₃⁻) is a very stable, non-nucleophilic species. Its negative charge is delocalized across the three oxygen atoms, making it an excellent leaving group that readily departs during the reaction.
-
Electrophilic Carbon Center: The carbon atom bonded to the mesylate group is highly electrophilic and susceptible to attack by a nucleophile.
The reaction typically proceeds via a backside attack by a nucleophile (e.g., an amine, phenoxide, or thiol) on the α-carbon of the fluoroethyl group, leading to the displacement of the mesylate leaving group and the formation of a new carbon-nucleophile bond.
Caption: Sₙ2 mechanism of fluoroethylation.
Experimental Protocol: N-Fluoroethylation of a Secondary Amine
This section provides a detailed, self-validating protocol for a representative reaction. Note: This is a general procedure and may require optimization (e.g., temperature, reaction time, base, solvent) for specific substrates.
4.1. Materials and Reagents
-
Substrate: A generic secondary amine (e.g., morpholine, piperidine)
-
Reagent: 2-Fluoroethyl methanesulfonate (95% purity or higher)[]
-
Base: Potassium carbonate (K₂CO₃), anhydrous
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
4.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere)
-
Place the secondary amine (1.0 eq) and a magnetic stir bar into a flame-dried round-bottom flask.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Causality: An inert atmosphere is crucial to prevent the reaction of the base and potential intermediates with atmospheric moisture and CO₂.
-
-
Addition of Solvent and Base
-
Add anhydrous acetonitrile via syringe to create a solution of approximately 0.1-0.5 M concentration with respect to the amine.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.
-
Begin vigorous stirring.
-
Causality: K₂CO₃ is a solid base that deprotonates the amine substrate in situ (if it is a salt) or acts as a scavenger for the methanesulfonic acid byproduct, driving the reaction to completion. Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents without interfering with the reaction.
-
-
Addition of the Fluoroethylating Agent
-
Slowly add 2-Fluoroethyl methanesulfonate (1.1 eq) to the stirring suspension at room temperature using a syringe.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the limiting substrate. Slow addition helps to control any potential exotherm.
-
-
Reaction and Monitoring
-
Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and allow it to stir.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate.
-
Self-Validation: The reaction is complete when the starting amine spot on the TLC plate has been completely consumed. This direct monitoring ensures the reaction is not stopped prematurely or run unnecessarily long.
-
-
Workup and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Causality: The water wash removes the remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Purification
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-fluoroethylated product.
-
Visualization of Experimental Workflow
Caption: General workflow for N-fluoroethylation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. PubChem. [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. [Link]
Sources
Application of 2-Fluoroethyl methanesulfonate in cancer research
An In-Depth Guide to the Application of 2-Fluoroethyl Methanesulfonate in Cancer Research
Introduction: Unveiling a Potent Alkylating Agent
In the vast arsenal of compounds investigated for cancer chemotherapy, alkylating agents represent a foundational class, historically significant and clinically relevant.[1] These agents exert their cytotoxic effects by covalently modifying the DNA of cancer cells, leading to disruptions in DNA replication and transcription, ultimately triggering cell death.[1] Within this broad category, 2-Fluoroethyl methanesulfonate (F-EMS), also known by its National Cancer Institute designation NSC-52142, emerges as a potent, yet nuanced, molecule.[2] As a haloethyl sulfonate, it belongs to a group of compounds designed to function as 2-haloethylating agents, which are of significant interest for their antineoplastic properties.[3][4]
This guide provides a comprehensive overview of 2-Fluoroethyl methanesulfonate for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, present detailed protocols for its application in both therapeutic and diagnostic research contexts, and explore the scientific rationale behind these experimental designs. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively harness this compound in the laboratory.
| Chemical Property | Value | Source |
| IUPAC Name | 2-fluoroethyl methanesulfonate | [2] |
| CAS Number | 461-31-4 | [5] |
| Molecular Formula | C3H7FO3S | [2] |
| Molecular Weight | 142.15 g/mol | [2] |
| Physical Form | Liquid | [5] |
| Synonyms | NSC-52142, CB 1522, F-EMS | [2] |
Core Mechanism of Action: Selective DNA Alkylation
The cytotoxic activity of 2-Fluoroethyl methanesulfonate is rooted in its function as a DNA alkylating agent.[] Unlike bifunctional alkylating agents that can form cross-links between DNA strands, 2-Fluoroethyl methanesulfonate and its analogues act primarily as monofunctional agents. The methanesulfonate group is an excellent leaving group, making the adjacent ethyl group susceptible to nucleophilic attack by DNA bases.
The proposed mechanism involves the transfer of a 2-fluoroethyl group to nucleophilic sites on DNA, particularly the N7 and O6 positions of guanine and the N3 position of adenine.[7][8] The alkylation at the O6 position of guanine is considered a particularly critical lesion, as it can lead to mispairing during DNA replication (G:C to A:T transitions) and is a potent trigger for cell cycle arrest and apoptosis if not repaired.[7]
Studies comparing 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid have revealed important mechanistic distinctions. While these agents induce DNA strand scission, they do not appear to cause the significant DNA-DNA cross-linking observed with other agents like the chloroethylnitrosoureas (CIEtNUs).[9] This suggests a more selective mode of action. The chloro-analogue, 2-chloroethyl (methylsulfonyl)methanesulfonate, has been shown to be more specific in its DNA reaction compared to CIEtNUs, producing fewer side products.[10] This specificity is advantageous in a research context, as it allows for a clearer investigation of the cellular responses to a defined set of DNA lesions.
Caption: DNA alkylation by 2-Fluoroethyl methanesulfonate and downstream cellular events.
Application I: Preclinical Evaluation as an Antineoplastic Agent
Early in vivo studies demonstrated that 2-Fluoroethyl methanesulfonate is highly effective against P388 leukemia, establishing its potential as an anticancer agent, though its toxicity was noted to be higher than its chloro-analogue.[11] This section provides protocols for its systematic evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment in Cancer Cell Lines
Objective: To determine the concentration-dependent cytotoxic effect of 2-Fluoroethyl methanesulfonate on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Causality Behind Experimental Choices: The selection of a panel of cell lines is critical for mechanistic insights. It is advisable to include:
-
DNA Repair Proficient vs. Deficient Lines: For example, comparing cells with functional O6-methylguanine-DNA methyltransferase (MGMT) to MGMT-deficient cells can directly probe the importance of O6-alkylguanine repair in mediating resistance.[7]
-
Varying Tumor Origins: Testing against cell lines from different cancers (e.g., leukemia, breast, lung) helps establish the breadth of its activity.
-
Normal, Non-Transformed Cells: Including a normal cell line (e.g., IMR-90) provides an initial assessment of tumor selectivity.[7]
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Materials:
-
Selected cancer cell lines (e.g., L1210, MCF-7, A549) and a normal cell line (e.g., IMR-90).
-
Complete growth medium (specific to each cell line).[12]
-
2-Fluoroethyl methanesulfonate (CAS 461-31-4).[5]
-
Sterile DMSO for stock solution preparation.
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., acidified isopropanol).
-
CO₂ incubator, biosafety cabinet, multichannel pipette, plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[13]
-
Drug Preparation: Prepare a concentrated stock solution of 2-Fluoroethyl methanesulfonate in DMSO (e.g., 100 mM). Perform serial dilutions in complete growth medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells in triplicate.
-
Incubation: Return the plates to the incubator for a period of 48 to 72 hours. The duration should be consistent across experiments.
-
MTT Assay:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
Protocol 2: In Vivo Antitumor Efficacy in a Murine Leukemia Model
Objective: To evaluate the therapeutic efficacy and assess the toxicity of 2-Fluoroethyl methanesulfonate in a syngeneic or xenograft mouse model.
Causality Behind Experimental Choices: The P388 leukemia model is historically relevant for this compound and provides a robust system for assessing antineoplastic activity.[11] Using an in vivo model is essential to understand the compound's pharmacokinetics, biodistribution, and overall effect on a complete biological system, which cannot be captured in vitro.[14]
Materials:
-
Immunocompetent (for syngeneic models like P388 in DBA/2 mice) or immunodeficient (e.g., SCID, NSG for xenografts) mice, 6-8 weeks old.[15]
-
P388 murine leukemia cells.
-
2-Fluoroethyl methanesulfonate.
-
Sterile vehicle for injection (e.g., saline with 5% Tween 80).
-
Calipers, analytical balance, sterile syringes, and needles.
Step-by-Step Methodology:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.
-
Tumor Cell Implantation: Inoculate mice intraperitoneally (i.p.) with a specified number of P388 leukemia cells (e.g., 1 x 10⁶ cells in 0.1 mL sterile saline).
-
Randomization and Grouping: 24 hours post-inoculation, randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (i.p. injection).
-
Group 2: 2-Fluoroethyl methanesulfonate (e.g., 50 mg/kg, i.p.).[11]
-
Group 3: Positive control (a standard-of-care chemotherapy agent).
-
-
Treatment Administration: Administer treatment according to a defined schedule. Based on early studies, a daily schedule for 5 consecutive days (qd 1-5) is a reasonable starting point.[11]
-
Monitoring:
-
Survival: Monitor the mice daily for clinical signs of distress and record the date of mortality. The primary endpoint is median survival time (MST) and percent increase in lifespan (%ILS).
-
Toxicity: Record body weight daily for the first 10 days and then three times a week. A body weight loss exceeding 20% is often an endpoint criterion.
-
-
Data Analysis:
-
Calculate the MST for each group.
-
Calculate the %ILS using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Plot the mean body weight change over time for each group to assess toxicity.
-
Application II: Potential as a Positron Emission Tomography (PET) Imaging Agent
The incorporation of a fluorine atom makes 2-Fluoroethyl methanesulfonate an intriguing candidate for radiolabeling with Fluorine-18 (¹⁸F), a positron-emitting isotope with a favorable half-life (109.8 min) for PET imaging.[16] An [¹⁸F]-labeled version could potentially serve as a non-invasive probe to visualize DNA alkylation processes in vivo, assess tumor perfusion, or predict tumor response to alkylating agent chemotherapy.[17][18]
Protocol 3: Proposed Radiosynthesis of [¹⁸F]-2-Fluoroethyl Methanesulfonate
Objective: To synthesize [¹⁸F]-2-Fluoroethyl methanesulfonate ([¹⁸F]F-EMS) for preclinical PET imaging studies.
Causality Behind Experimental Choices: The proposed two-step synthesis is a common and robust method in radiochemistry.[19] It involves producing a reactive intermediate, [¹⁸F]fluoroethyl tosylate, which is then used to alkylate a precursor. However, a more direct approach for this specific molecule would be to first synthesize the mesylate of ethylene glycol and then perform a nucleophilic fluorination. The workflow below outlines a direct "hydrous fluoroethylation" approach adapted for this target, which can simplify production.[19]
Caption: Proposed workflow for the synthesis and purification of [¹⁸F]F-EMS.
Step-by-Step Methodology:
-
Precursor Synthesis (Non-radioactive): Synthesize the precursor, 2-hydroxyethyl methanesulfonate, by reacting ethylene glycol with one equivalent of methanesulfonyl chloride in the presence of a base like pyridine at 0°C. Purify the product by column chromatography.
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using ¹⁸O-enriched water.
-
Radiofluorination:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K222) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K222 complex by heating under a stream of nitrogen.
-
Add a solution of the precursor (2-hydroxyethyl methanesulfonate) in anhydrous acetonitrile to the dried complex.
-
Seal the vessel and heat at 100-110°C for 10-15 minutes to facilitate the nucleophilic substitution reaction.
-
-
Purification:
-
After cooling, pass the reaction mixture through a silica solid-phase extraction (SPE) cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Purify the crude product using a semi-preparative High-Performance Liquid Chromatography (HPLC) system to isolate [¹⁸F]F-EMS.
-
-
Formulation and Quality Control:
-
The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the final product and remove the HPLC solvent.
-
Elute the final product from the C18 cartridge with ethanol and formulate in sterile saline for injection.
-
Confirm radiochemical identity and purity (>95%) using analytical HPLC.
-
Determine the molar activity (GBq/µmol).
-
Conclusion and Future Directions
2-Fluoroethyl methanesulfonate is a potent DNA alkylating agent with demonstrated antineoplastic activity. Its selective mechanism, primarily inducing DNA strand scission without significant cross-linking, makes it a valuable tool for studying cellular responses to specific types of DNA damage. The detailed protocols provided herein offer a framework for its evaluation as both a standalone therapeutic agent and as a backbone for the development of novel PET imaging tracers.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic potential of 2-Fluoroethyl methanesulfonate with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could enhance its efficacy.
-
Mechanisms of Resistance: Developing cell lines resistant to 2-Fluoroethyl methanesulfonate could help elucidate novel mechanisms of alkylating agent resistance.[20][21]
-
Validation of [¹⁸F]F-EMS: Preclinical evaluation of the synthesized [¹⁸F]F-EMS in various tumor models is essential to validate its utility as a PET tracer for imaging DNA damage response or predicting therapeutic outcomes.
By leveraging its unique chemical properties, researchers can continue to explore the full potential of 2-Fluoroethyl methanesulfonate, contributing to the broader understanding of cancer biology and the development of next-generation oncology treatments and diagnostics.
References
-
Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670. [Link]
-
Alexander, J. A., Bowdon, B. J., & Wheeler, G. P. (1986). DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid. Cancer Research, 46(12 Pt 1), 6230–6234. [Link]
-
PrepChem. (n.d.). Synthesis of 2,2,2-trifluoroethyl methanesulfonate. PrepChem.com. [Link]
-
Kumar, R., & Kumar, V. (2016). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 6(5), 267–285. [Link]
-
Li, Q. B., et al. (2017). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. International Journal of Molecular Sciences, 18(12), 2720. [Link]
-
Xu, R., et al. (2020). Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate. Journal of Medicinal Chemistry, 63(21), 12731–12753. [Link]
-
Solin, O., et al. (2020). Synthesis and preclinical evaluation of [18F]PF04217903, a selective MET PET tracer. ChemRxiv. [Link]
-
Nuta, E., & De-Jong, M. (2010). PET Designated Flouride-18 Production and Chemistry. Current Radiopharmaceuticals, 3(2), 94–103. [Link]
-
Pauleit, D., et al. (2005). PET with O-(2-18F-Fluoroethyl)-L-Tyrosine in peripheral tumors: first clinical results. Journal of Nuclear Medicine, 46(3), 411–416. [Link]
-
PubChem. (n.d.). 2-Fluoroethyl methanesulfonate. National Center for Biotechnology Information. [Link]
-
Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]
-
PubChem. (n.d.). 2,2-Difluoroethyl methanesulfonate. National Center for Biotechnology Information. [Link]
-
Hartley, J. A., Gibson, N. W., Kohn, K. W., & Mattes, W. B. (1986). 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas. Cancer Research, 46(2), 553–557. [Link]
-
Wilson, J. L., et al. (2018). 2-¹⁸F-Fluoroethanol Is a PET Reporter of Solid Tumor Perfusion. Journal of Nuclear Medicine, 59(10), 1601–1606. [Link]
-
Biron, A. (2017). Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. Berkeley Lab News Center. [Link]
-
Gibson, N. W., Erickson, L. C., & Kohn, K. W. (1985). DNA Damage and Differential Cytotoxicity Produced in Human Cells by 2-chloroethyl (Methylsulfonyl)methanesulfonate (NSC 338947), a New DNA-chloroethylating Agent. Cancer Research, 45(4), 1674–1679. [Link]
-
Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235–263. [Link]
-
protocols.io. (2023). CELL CULTURE TECHNIQUES: A STANDARD OPERATING PROCEDURE. protocols.io. [Link]
-
Gnad, T., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Cells, 10(7), 1785. [Link]
-
Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1959, 213–226. [Link]
-
Marverti, G., et al. (2021). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]
-
Shealy, Y. F., et al. (1983). 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates. Journal of Medicinal Chemistry, 26(8), 1168–1173. [Link]
-
Cialdella, A., et al. (2021). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 22(16), 8560. [Link]
-
Wheeler, G. P., et al. (1984). Chemical Properties and Biological Effects of 2-haloethyl Sulfonates. Journal of Medicinal Chemistry, 27(12), 1593–1598. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Methyl methanesulfonate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
-
Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research, 134(2-3), 113–142. [Link]
-
Teicher, B. A., et al. (1987). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 47(1), 23–27. [Link]
-
National Cancer Institute. (n.d.). Fluorine F 18 ISO-1 PET/CT Imaging in Measuring Sigma 2 Receptor Expression in Patients with Metastatic Breast Cancer. NCI. [Link]
-
Fan, T. (n.d.). Mammalian Cell Culture Protocol. UK College of Medicine. [Link]
-
Gnad, T., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Cells, 10(7), 1785. [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery. [Link]
-
Giachino, C., et al. (2018). Next-Generation in vivo Modeling of Human Cancers. Frontiers in Oncology, 8, 441. [Link]
-
Upadhyay, A., et al. (2021). Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy. Current Cancer Drug Targets, 21(10), 834–850. [Link]
-
Damia, G., & D'Incalci, M. (1998). Mechanisms of resistance to alkylating agents. Cytotechnology, 27(1-3), 165–173. [Link]
Sources
- 1. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical properties and biological effects of 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 7. DNA damage and differential cytotoxicity produced in human cells by 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947), a new DNA-chloroethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. medicine.uky.edu [medicine.uky.edu]
- 14. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-18F-Fluoroethanol Is a PET Reporter of Solid Tumor Perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images | Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoroethyl Methanesulfonate as a Precursor for Radiolabeling with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of [¹⁸F]Fluoroethylation in Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1][2] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics.[3] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET tracer development due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging.[4]
The introduction of a 2-[¹⁸F]fluoroethyl group onto a biologically active molecule is a common and effective strategy for developing novel PET tracers. This moiety can often replace a methyl or ethyl group in a parent molecule with minimal impact on its biological activity, a concept that is particularly useful when translating tracers originally labeled with Carbon-11.[5] The 2-[¹⁸F]fluoroethyl group is typically introduced using a prosthetic group, a small molecule that is first radiolabeled with ¹⁸F and then conjugated to the target molecule.[6]
Among the various precursors for [¹⁸F]fluoroethylation, those bearing sulfonate leaving groups, such as tosylates and mesylates, are widely employed due to their high reactivity in nucleophilic substitution reactions.[4] This document provides detailed application notes and protocols for the use of 2-fluoroethyl methanesulfonate as a precursor for radiolabeling with ¹⁸F.
The Role of 2-Fluoroethyl Methanesulfonate in [¹⁸F]Radiolabeling
2-[¹⁸F]Fluoroethyl methanesulfonate ([¹⁸F]FEMs) is a valuable prosthetic group for introducing the 2-[¹⁸F]fluoroethyl moiety onto target molecules. Its synthesis involves a nucleophilic substitution reaction where cyclotron-produced [¹⁸F]fluoride displaces a leaving group from a suitable precursor. In this case, ethylene glycol-1,2-dimesylate serves as the precursor, where one mesylate group is substituted by [¹⁸F]fluoride, leaving the other mesylate group as a reactive site for subsequent conjugation to a target molecule.
The methanesulfonate (mesylate) group is an excellent leaving group, comparable in reactivity to the more commonly used p-toluenesulfonate (tosylate) group. The choice between a mesylate or tosylate precursor often comes down to synthetic convenience and the specific reaction conditions. Both are highly effective for nucleophilic substitution reactions with [¹⁸F]fluoride.
Protocol 1: Automated Synthesis of 2-[¹⁸F]Fluoroethyl Methanesulfonate
This protocol describes the automated synthesis of 2-[¹⁸F]fluoroethyl methanesulfonate from ethylene glycol-1,2-dimesylate using a commercial radiosynthesis module. The procedure is adapted from established methods for the synthesis of analogous fluoroethylating agents, such as 2-[¹⁸F]fluoroethyl tosylate.[1][7]
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Ethylene glycol-1,2-dimesylate (precursor)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous, HPLC grade)
-
Sterile water for injection
-
Sep-Pak® Light QMA Carbonate cartridge
-
Sep-Pak® C18 Plus cartridge
-
Automated radiosynthesis module (e.g., GE TRACERlab™, IBA Synthera®, etc.)
Experimental Workflow Diagram:
Caption: Automated synthesis workflow for 2-[¹⁸F]fluoroethyl methanesulfonate.
Step-by-Step Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned QMA Carbonate cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel of the automated synthesis module using a solution of Kryptofix 2.2.2 (10-15 mg) and potassium carbonate (2-5 mg) in a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
-
Azeotropic Drying:
-
The solvent is evaporated from the reaction vessel under a stream of nitrogen or argon at a temperature of 100-110°C.
-
To ensure anhydrous conditions, which are critical for nucleophilic fluorination, additional anhydrous acetonitrile (2 x 1 mL) is added and evaporated.
-
-
Radiofluorination Reaction:
-
A solution of ethylene glycol-1,2-dimesylate (5-10 mg) in anhydrous acetonitrile (1 mL) is added to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.
-
The reaction vessel is sealed and heated to 90-110°C for 5-10 minutes. The progress of the reaction can be monitored by radio-TLC.
-
-
Purification of 2-[¹⁸F]Fluoroethyl Methanesulfonate:
-
After cooling, the reaction mixture is diluted with water (5-10 mL).
-
The diluted solution is passed through a pre-conditioned C18 Sep-Pak® cartridge. The unreacted, more lipophilic precursor (ethylene glycol-1,2-dimesylate) is retained on the cartridge, while the more polar 2-[¹⁸F]fluoroethyl methanesulfonate passes through or is eluted with a suitable solvent mixture (e.g., acetonitrile/water). Further purification may be achieved using an alumina N cartridge.
-
Data Presentation: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Precursor | Ethylene glycol-1,2-dimesylate | Provides the ethylene backbone and two mesylate leaving groups. |
| Precursor Amount | 5-10 mg | Sufficient excess to ensure efficient reaction with the n.c.a. [¹⁸F]fluoride. |
| [¹⁸F]Fluoride Activity | 1-10 GBq | Typical starting activity for a single synthesis run. |
| Catalyst | Kryptofix 2.2.2 (K₂₂₂) | Phase-transfer catalyst to enhance the nucleophilicity of the fluoride ion. |
| Base | K₂CO₃ | Mild base to facilitate the reaction and maintain basic conditions. |
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent suitable for Sₙ2 reactions. |
| Reaction Temperature | 90-110°C | Provides sufficient energy for the nucleophilic substitution to occur rapidly. |
| Reaction Time | 5-10 minutes | Typically sufficient for high incorporation of [¹⁸F]fluoride. |
| Radiochemical Yield (decay-corrected) | 40-60% | Expected yield based on analogous reactions. |
Protocol 2: Radiolabeling of a Model Peptide with 2-[¹⁸F]Fluoroethyl Methanesulfonate
This protocol outlines the conjugation of the synthesized 2-[¹⁸F]fluoroethyl methanesulfonate to a model peptide containing a primary amine (e.g., the N-terminus or a lysine residue). This demonstrates its utility as a prosthetic group for labeling biomolecules.[2][8][9]
Materials and Reagents:
-
Purified 2-[¹⁸F]fluoroethyl methanesulfonate in acetonitrile
-
Model Peptide (e.g., with a free amine)
-
Diisopropylethylamine (DIPEA) or other suitable organic base
-
Dimethylformamide (DMF) or other suitable solvent
-
Solid-Phase Extraction (SPE) cartridges for purification (e.g., C18)
-
HPLC system for purification and analysis
Reaction Mechanism Diagram:
Caption: Conjugation of 2-[¹⁸F]fluoroethyl methanesulfonate to a peptide.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
The purified 2-[¹⁸F]fluoroethyl methanesulfonate in acetonitrile is transferred to a clean reaction vial, and the solvent is evaporated under a gentle stream of nitrogen.
-
The model peptide (1-2 mg) is dissolved in a suitable solvent such as DMF (200-500 µL).
-
The peptide solution and a small amount of an organic base (e.g., 5-10 µL of DIPEA) are added to the dried 2-[¹⁸F]fluoroethyl methanesulfonate.
-
-
Conjugation Reaction:
-
The reaction vial is sealed and heated at 80-100°C for 10-15 minutes. The progress of the conjugation is monitored by radio-HPLC.
-
-
Purification of the [¹⁸F]Labeled Peptide:
-
The reaction mixture is quenched by the addition of water or a suitable buffer.
-
The crude product is purified using semi-preparative HPLC to separate the labeled peptide from unreacted starting materials and byproducts.
-
The collected fraction containing the desired product is then reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol).
-
Data Presentation: Expected Outcome for Peptide Labeling
| Parameter | Expected Value/Outcome |
| Radiochemical Yield (decay-corrected) | 20-40% (from [¹⁸F]FEMs) |
| Radiochemical Purity | >95% |
| Molar Activity | > 40 GBq/µmol |
| Total Synthesis Time | 60-90 minutes (from end of bombardment) |
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the final radiolabeled product, especially for clinical applications. All procedures should be performed in compliance with Good Manufacturing Practice (GMP) guidelines.[10][11]
Recommended Quality Control Tests:
| Test | Method | Acceptance Criteria |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV. |
| Radionuclidic Purity | Half-life determination | 105-115 minutes. |
| Radiochemical Identity | Radio-HPLC | Retention time matches that of the non-radioactive standard. |
| Radiochemical Purity | Radio-HPLC and/or Radio-TLC | ≥ 95% of the total radioactivity corresponds to the desired product. |
| pH | pH meter or calibrated pH strips | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeia limits (e.g., Acetonitrile < 410 ppm). |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. |
| Sterility | Incubation in culture media | No microbial growth. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low [¹⁸F]Fluoride Trapping | - Improperly conditioned QMA cartridge.- Incorrect pH of the [¹⁸F]fluoride solution. | - Ensure the QMA cartridge is pre-conditioned according to the manufacturer's instructions.- Check the pH of the target water. |
| Low Radiochemical Yield in Step 1 | - Incomplete drying of the [¹⁸F]fluoride.- Inactive precursor.- Low reaction temperature or short reaction time. | - Extend azeotropic drying time or add more aliquots of acetonitrile.- Use a fresh batch of ethylene glycol-1,2-dimesylate.- Optimize reaction temperature and time. |
| Low Conjugation Yield in Step 2 | - Deactivated peptide.- Insufficient base.- Low reactivity of the target functional group. | - Confirm the integrity of the peptide.- Optimize the amount of base.- Increase reaction temperature or time. |
| Multiple Radioactive Peaks in HPLC | - Side reactions during fluorination or conjugation.- Radiolysis of the product. | - Optimize reaction conditions (temperature, time, precursor amount).- Add a radical scavenger (e.g., ascorbic acid) to the final formulation. |
Conclusion
2-Fluoroethyl methanesulfonate is a versatile and effective precursor for the introduction of the 2-[¹⁸F]fluoroethyl group in the development of novel PET radiotracers. The protocols provided herein, adapted from well-established procedures for analogous compounds, offer a robust framework for its automated synthesis and subsequent use in labeling sensitive biomolecules like peptides. Adherence to stringent quality control measures is paramount to ensure the production of high-quality radiopharmaceuticals suitable for preclinical and clinical research.
References
- Asti, M., Farioli, D., Iori, M., Guidotti, C., Versari, A., & Salvo, D. (2010). Efficient automated one-step synthesis of 2-[18F]fluoroethylcholine for clinical imaging: optimized reaction conditions and improved quality controls of different synthetic approaches. Nuclear medicine and biology, 37(3), 309–315.
- Schoultz, B. W., Reed, B. J., Marton, J., Willoch, F., & Henriksen, G. (2013). A fully automated radiosynthesis of [18F]fluoroethyl-diprenorphine on a single module by use of SPE cartridges for preparation of high quality 2-[18F]fluoroethyl tosylate. Molecules (Basel, Switzerland), 18(6), 7271–7278.
- Li, Z., Liu, H., Conti, P. S., & Chen, K. (2015). Facile purification and click labeling with 2-[18F]fluoroethyl azide using solid phase extraction cartridges. Tetrahedron letters, 56(7), 952–954.
- Schoultz, B. W., Reed, B. J., Marton, J., Willoch, F., & Henriksen, G. (2013).
- IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA.
- Cardinale, J., Martin, R., Remde, Y., Schäfer, M., Hienzsch, A., Zlatopolskiy, B. L., ... & Neumaier, B. (2017).
- Hausner, S. H., Bauer, N., Hu, K., Knight, J. C., & Sutcliffe, J. L. (2019). Fully automated peptide radiolabeling from [¹⁸F]fluoride. RSC advances, 9(16), 8976–8984.
- Wuest, M., & Wuest, F. (2018). 18 F-Labeled Peptides: The Future Is Bright. Cancers, 10(10), 357.
- Hausner, S. H., Bauer, N., Hu, K., Knight, J. C., & Sutcliffe, J. L. (2019). Fully automated peptide radiolabeling from [ 18 F]fluoride. RSC Advances, 9(16), 8976-8984.
- Tang, G., Wang, M., & Tang, X. (2003). Fully automated synthesis module for preparation of S-(2-[(18)F]fluoroethyl)-L-methionine by direct nucleophilic exchange on a quaternary 4-aminopyridinium resin. Nuclear medicine and biology, 30(5), 509–512.
- Mitterhauser, M., Wadsak, W., & Kuenburg, E. (2007). 18F fluoroethylations: different strategies for the rapid translation of 11C-methylated radiotracers. Nuclear medicine and biology, 34(8), 955–962.
- Dolle, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- Kniess, T., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. MedChemComm, 6(10), 1731-1744.
- Schirrmacher, R., & Wuest, F. (2017). Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers. Seminars in nuclear medicine, 47(5), 462–475.
- Pijeira, C. C., de Blois, E., & van der Born, D. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI radiopharmacy and chemistry, 7(1), 26.
- GE Healthcare. (2015). DK2509637T3 - Purification process.
- Basuli, F., Marti, F., & Choyke, P. L. (2017). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review.
- Sharma, S. K., & Dash, A. (2017). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of radioanalytical and nuclear chemistry, 311(1), 281–300.
- European Patent Office. (2020). METHOD FOR THE SYNTHESIS OF 18F-LABELLED BIOMOLECULES - EP 2766325 B1. EPO.
- I.R.I.S. (n.d.). Production and quality control according to current Good Manufacturing Practice of the radiopharmaceutical 18F-Fluoromethylcholine.
- Sigma-Aldrich. (n.d.).
- FDA. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- AIFA. (2016). Good Manufacturing Practices (GMPs).
- GMP Navigator. (n.d.). Guidelines Quality Control.
- Vojood, A. (2024). Synthesis Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A, 7(3), 289-294.
- Mądrzak-Litwa, I., & Borowiak-Resterna, A. (2017). The use of diethylene glycol in the synthesis of 2,2′-bibenzimidazole from o-phenylenediamine and oxalic acid. Chemistry, 21(1), 177-181.
- Paparatto, G., & Saxton, R. J. (1981).
- Vojoud, A. (2022). Prebiotic Synthesis of Ethylene Glycol through Formose Reaction in Methanolic Medium.
- Sanborn, A. J. (2016).
Sources
- 1. A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. A fully automated radiosynthesis of [18F]fluoroethyl-diprenorphine on a single module by use of SPE cartridges for preparation of high quality 2-[18F]fluoroethyl tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. aifa.gov.it [aifa.gov.it]
Experimental Guide for DNA Alkylation with 2-Fluoroethyl Methanesulfonate
Abstract
This comprehensive technical guide provides a detailed framework for researchers, scientists, and drug development professionals on the use of 2-Fluoroethyl methanesulfonate (FEMS) as a DNA alkylating agent. FEMS is a potent electrophile utilized in studies of DNA damage, repair mechanisms, and in the development of novel therapeutics. This document delineates the mechanistic underpinnings of FEMS-induced DNA alkylation, provides rigorous, step-by-step protocols for in vitro and in cellulo experiments, outlines critical safety and handling procedures, and details analytical methodologies for the characterization of resulting DNA adducts. By integrating established principles of DNA alkylation with specific considerations for the fluoroethyl moiety, this guide serves as an essential resource for the effective and safe application of this powerful research compound.
Introduction: The Significance of 2-Fluoroethyl Methanesulfonate in DNA Alkylation Studies
DNA alkylating agents are a cornerstone of cancer chemotherapy and fundamental tools in molecular biology and toxicology.[1] These electrophilic compounds covalently modify DNA bases, leading to a variety of cellular responses including cell cycle arrest, DNA repair, and apoptosis.[2] 2-Fluoroethyl methanesulfonate (FEMS) is a monofunctional alkylating agent that introduces a 2-fluoroethyl group to nucleophilic sites on the DNA backbone and bases.[] While less common in literature than its counterparts Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), FEMS presents unique characteristics due to the presence of the fluorine atom, which can alter the stability and biological processing of the resulting DNA adducts.[4] Understanding the interaction of FEMS with DNA is critical for elucidating mechanisms of DNA damage and repair, and for the rational design of new chemotherapeutic agents.[5] This guide provides the necessary protocols and scientific context to empower researchers in this endeavor.
Mechanism of DNA Alkylation by 2-Fluoroethyl Methanesulfonate
The reactivity of FEMS is attributed to the methanesulfonate group, which is an excellent leaving group, and the electrophilic nature of the fluoroethyl moiety. The alkylation of DNA by methanesulfonates can proceed through both SN1 and SN2 nucleophilic substitution mechanisms.[6] The primary targets for alkylation on DNA are the nucleophilic centers of the purine and pyrimidine bases.[7]
The most common sites of alkylation by similar agents like MMS and EMS are the N7 position of guanine and the N3 position of adenine.[8][9] Alkylation at the O6 position of guanine, while less frequent, is a particularly mutagenic lesion as it can lead to G:C to A:T transition mutations if not repaired.[2] It is hypothesized that FEMS follows a similar pattern of reactivity, forming adducts such as N7-(2-fluoroethyl)guanine, N3-(2-fluoroethyl)adenine, and O6-(2-fluoroethyl)guanine. The presence of the highly electronegative fluorine atom may influence the stability of the glycosidic bond of the adducted base and the subsequent cellular repair pathways.[10]
Diagram: Proposed Mechanism of DNA Alkylation by FEMS
Caption: Figure 1. Proposed SN2 mechanism for DNA alkylation by FEMS.
Health and Safety Precautions
2-Fluoroethyl methanesulfonate is classified as a hazardous substance and must be handled with extreme caution.[11] It is toxic if swallowed, may cause genetic defects, and is suspected of causing cancer.[11] All work with FEMS must be conducted in a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A fully buttoned laboratory coat.
Spill and Decontamination Procedures: In case of a spill, evacuate the area and restrict access. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the absorbed material into a labeled, sealed container for hazardous waste.
Waste Disposal: All waste containing FEMS, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal service.
Experimental Protocols
In Vitro DNA Alkylation with FEMS
This protocol describes the direct alkylation of purified DNA with FEMS.
Materials:
-
2-Fluoroethyl methanesulfonate (FEMS)
-
High-quality purified DNA (e.g., calf thymus DNA, plasmid DNA)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4
-
DNA Purification Kit (e.g., spin column-based)[1]
-
Nuclease-free water
-
Ethanol (70% and 100%)
-
3 M Sodium Acetate, pH 5.2
Procedure:
-
DNA Preparation: Dissolve purified DNA in the reaction buffer to a final concentration of 1 mg/mL.
-
FEMS Stock Solution: Prepare a fresh stock solution of FEMS in a suitable solvent (e.g., DMSO or ethanol) immediately before use. Due to its reactivity, aqueous solutions of FEMS are not stable.
-
Alkylation Reaction: In a microcentrifuge tube, combine the DNA solution with the FEMS stock solution to the desired final concentration of FEMS. A typical starting concentration range is 1-10 mM. Incubate the reaction at 37°C for 1-4 hours with gentle agitation. A control reaction with solvent alone should be run in parallel.
-
Reaction Termination and DNA Purification: Stop the reaction by adding 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Precipitate the DNA at -20°C for at least 1 hour.
-
DNA Pelletting and Washing: Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the DNA. Carefully discard the supernatant. Wash the pellet with 1 mL of 70% ethanol and centrifuge again for 15 minutes.
-
Drying and Resuspension: Air-dry the DNA pellet and resuspend it in an appropriate volume of nuclease-free water or a suitable buffer for downstream analysis.
-
DNA Quantification: Determine the concentration of the alkylated DNA using a fluorometer (e.g., Qubit) or a spectrophotometer.[12]
In Cellulo DNA Alkylation with FEMS
This protocol outlines the treatment of cultured mammalian cells with FEMS to induce DNA alkylation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2-Fluoroethyl methanesulfonate (FEMS)
-
Cell lysis buffer
-
Genomic DNA purification kit[13]
Procedure:
-
Cell Culture: Plate cells at an appropriate density to be sub-confluent at the time of treatment.
-
FEMS Treatment: Prepare a fresh stock solution of FEMS in sterile DMSO. Dilute the FEMS stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-500 µM).
-
Cell Exposure: Remove the existing medium from the cells and replace it with the FEMS-containing medium. Incubate the cells for the desired time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Removal of FEMS: After the incubation period, aspirate the FEMS-containing medium and wash the cells twice with warm PBS.
-
Cell Harvesting and DNA Extraction: Harvest the cells by trypsinization or scraping. Isolate genomic DNA using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted genomic DNA.[14] The DNA is now ready for analysis of adducts.
Diagram: Experimental Workflow for FEMS DNA Alkylation Studies
Caption: Figure 2. Workflow for in vitro and in cellulo DNA alkylation.
Analytical Characterization of Fluoroethylated DNA Adducts
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of DNA adducts due to its high sensitivity and specificity.[15]
5.1. Sample Preparation for LC-MS/MS
-
DNA Hydrolysis: The alkylated DNA must be hydrolyzed to individual nucleosides. This is typically achieved through enzymatic digestion using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample may require cleanup and enrichment of the adducted nucleosides using SPE.[16]
5.2. LC-MS/MS Analysis
-
Chromatography: Reversed-phase HPLC is used to separate the modified nucleosides from the unmodified ones. A C18 column is commonly employed with a gradient of acetonitrile and water containing a small amount of formic acid.[17]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this analysis. The mass transitions would be specific for the expected fluoroethylated nucleosides. For example, one would monitor the transition from the protonated molecular ion of the adduct to the protonated base following the neutral loss of the deoxyribose sugar.[18]
Table 1: Predicted Mass Transitions for Putative FEMS-DNA Adducts
| Putative Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| N7-(2-fluoroethyl)guanine-dR | 314.1 | 198.1 | 116.0 (Deoxyribose) |
| O6-(2-fluoroethyl)guanine-dR | 314.1 | 198.1 | 116.0 (Deoxyribose) |
| N3-(2-fluoroethyl)adenine-dR | 298.1 | 182.1 | 116.0 (Deoxyribose) |
| N1-(2-fluoroethyl)adenine-dR | 298.1 | 182.1 | 116.0 (Deoxyribose) |
| Note: These are predicted values and must be confirmed experimentally using synthesized standards. |
Concluding Remarks
2-Fluoroethyl methanesulfonate is a potent DNA alkylating agent with significant potential in biomedical research. The protocols and information provided in this guide offer a robust starting point for investigating its effects on DNA. Careful adherence to safety protocols is paramount. The analytical methods described will enable researchers to accurately characterize the DNA adducts formed, paving the way for a deeper understanding of the biological consequences of this unique form of DNA damage.
References
-
Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medical Chemistry, 27(5), 664–670. [Link]
-
Sledziewska-Gojska, E., & Janion, C. (2020). Mutation signatures specific to DNA alkylating agents in yeast and cancers. Nucleic Acids Research, 48(5), 2367–2380. [Link]
-
Aviñó, A., et al. (2023). The Effect of 2′F-RNA on I-Motif Structure and Stability. International Journal of Molecular Sciences, 24(23), 16909. [Link]
-
PubChem. (n.d.). 2-Fluoroethyl methanesulfonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
-
Watts, B. E., & Damha, M. J. (2006). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Nucleosides, Nucleotides & Nucleic Acids, 25(8), 925-943. [Link]
-
MySkinRecipes. (n.d.). 2-Fluoroethyl methanesulfonate. Retrieved January 22, 2026, from [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). DNA damage induced by alkylating agents and repair pathways. Cellular and Molecular Life Sciences, 69(22), 3769–3785. [Link]
-
Chen, H. J. C., & Lee, H. W. (2018). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 39(1-2), 55-82. [Link]
-
Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
-
Tang, Y. (2019). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]
-
Gu, D., & Wang, Y. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(22), 8234-8255. [Link]
-
Diaconeasa, A. G., et al. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 24(23), 16909. [Link]
-
Kohn, K. W., et al. (1987). DNA Damage and Differential Cytotoxicity Produced in Human Cells by 2-chloroethyl (Methylsulfonyl)methanesulfonate (NSC 338947), a New DNA-chloroethylating Agent. Cancer Research, 47(24 Pt 1), 6528-6532. [Link]
-
Peng, Y., & Pei, H. (2021). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 22(5), 2539. [Link]
-
ResearchGate. (n.d.). Structures of representative DNA damaging agents. A: Alkylating agents... Retrieved January 22, 2026, from [Link]
-
Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 33(12), 3799–3811. [Link]
-
Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. [Link]
-
Muñoz-Galván, S., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(14), 7461. [Link]
-
Muñoz-Galván, S., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(14), 7461. [Link]
-
Waters, R., et al. (1990). DNA alkylations and mutation after exposure to ethyl methanesulphonate in mammalian cell lines routinely used in mutagenicity testing. Mutagenesis, 5 Suppl, 61-65. [Link]
-
Khan, M. A., et al. (2024). Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. International Journal of Biological Macromolecules, 269(Pt 1), 131743. [Link]
-
Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. [Link]
-
Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 33(12), 3799–3811. [Link]
-
Görtler, I., et al. (2008). Biological significance of DNA adducts investigated by simultaneous analysis of different endpoints of genotoxicity in L5178Y mouse lymphoma cells treated with methyl methanesulfonate. Toxicology Letters, 178(3), 157-164. [Link]
-
Walles, S. (1970). The alkylation of DNA in vitro by isopropyl methanesulfonate. Acta Chemica Scandinavica, 24, 2012-2018. [Link]
-
Brent, T. P. (1986). Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. Cancer Research, 46(12 Pt 1), 6177-6180. [Link]
-
Giese, R. W. (1997). Detection of DNA Adducts by Electron Capture Mass Spectrometry. Chemical Research in Toxicology, 10(3), 255-270. [Link]
-
Matsuda, T., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Environmental Health and Preventive Medicine, 26(1), 46. [Link]
-
Chen, H. J. C., & Lee, H. W. (2018). DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 39(1-2), 55-82. [Link]
-
Norgen Biotek Corp. (n.d.). FFPE DNA Purification Kit. Retrieved January 22, 2026, from [Link]
-
Nanopore. (2025). Educator's Guide to Nanopore—Microbial Isolates: DNA quantification with Qubit. YouTube. Retrieved January 22, 2026, from [Link]
-
Norgen Biotek Corp. (n.d.). Low Abundance DNA Quantification Kit Product Insert. Retrieved January 22, 2026, from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutation signatures specific to DNA alkylating agents in yeast and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. FFPE DNA Purification Kit | Norgen Biotek Corp. [norgenbiotek.com]
- 14. norgenbiotek.com [norgenbiotek.com]
- 15. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoroethyl methanesulfonate in chemical mutagenesis protocols
An Application Guide to Chemical Mutagenesis with 2-Fluoroethyl Methanesulfonate
Forward genetics, the process of moving from a phenotype to the underlying genetic basis, remains a cornerstone of biological research and drug development. Chemical mutagenesis is a powerful tool in this endeavor, enabling the creation of diverse genetic variants for functional screening. Among the arsenal of chemical mutagens, alkylating agents are particularly effective at inducing single-nucleotide variants.
This document serves as a detailed application and protocol guide for the use of 2-Fluoroethyl methanesulfonate (2-FEMS) , a potent monofunctional alkylating agent, in chemical mutagenesis protocols. While structurally related to well-known mutagens like ethyl methanesulfonate (EMS), 2-FEMS offers its own distinct properties. This guide is designed for researchers, scientists, and drug development professionals, providing the scientific principles, safety protocols, and step-by-step experimental workflows necessary for its effective and safe implementation. We will explore its mechanism of action, detail the critical steps for determining optimal dosage, and provide a comprehensive protocol for generating and selecting mutants in a mammalian cell culture model.
The Scientific Principle: Alkylation-Driven Mutagenesis
2-Fluoroethyl methanesulfonate belongs to the class of monofunctional alkylating agents, which induce mutations primarily by transferring their alkyl group to nucleophilic sites on DNA bases.[1][2] This covalent modification, or DNA adduct formation, disrupts the normal processes of DNA replication and repair, ultimately leading to permanent changes in the DNA sequence.
The primary mechanism involves an SN1 or SN2-type reaction where 2-FEMS ethylates guanine, most significantly at the O6 position, to form O6-fluoroethylguanine.[3][4] During DNA replication, the cellular machinery fails to recognize this modified base correctly. Instead of pairing with cytosine, the O6-fluoroethylguanine preferentially mispairs with thymine.[5] Following the next round of replication, this mispairing results in a permanent G:C to A:T transition point mutation.[6] While other bases can be alkylated, the O6-alkylation of guanine is the most prominent pre-mutagenic lesion for this class of compounds.[3][7]
Critical Safety and Handling Procedures
WARNING: 2-Fluoroethyl methanesulfonate is a hazardous chemical and must be handled with extreme caution. It is classified as acutely toxic, a potent mutagen, and a suspected carcinogen.[8] All personnel must be thoroughly trained in handling hazardous chemicals before commencing any work.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[8] |
| Germ Cell Mutagenicity | GHS08 (Health Hazard) | Danger | H340: May cause genetic defects[8] |
| Carcinogenicity | GHS08 (Health Hazard) | Warning | H351: Suspected of causing cancer[8] |
Mandatory Safety Protocols:
-
Engineering Controls: All work involving 2-FEMS, from stock solution preparation to cell treatment, must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves (double-gloving). Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A dedicated, buttoned lab coat with tight cuffs is mandatory.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Spill Management: Have a chemical spill kit rated for toxic chemicals readily available. Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.
-
Waste Disposal: All materials that come into contact with 2-FEMS (pipette tips, tubes, media, gloves) must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Experimental Design: The Path to Successful Mutagenesis
A successful mutagenesis experiment hinges on a well-designed protocol that balances mutagen potency with cell viability. The central goal is to induce a sufficient number of mutations for effective screening without causing excessive cell death, which would limit the recovery of viable mutants.[11][12] This balance is achieved by first establishing a precise dose-response curve.
The overall workflow involves two main phases:
-
Dose-Response Determination: A pilot experiment to identify the optimal concentration of 2-FEMS. The target is often the LD50 , the dose that results in 50% cell survival, as this concentration typically provides a high mutation frequency.[5][12]
-
Bulk Mutagenesis and Selection: A large-scale experiment using the predetermined optimal dose to generate a large population of mutants, which are then subjected to a selection or screening process to isolate clones with the desired phenotype.
Protocol: Dose-Response Curve Determination
This protocol details the steps to determine the LD50 of 2-FEMS in an adherent mammalian cell line.
5.1 Materials
-
Adherent mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
2-Fluoroethyl methanesulfonate (CAS 461-31-4)[13]
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Cell viability assay reagents (e.g., Crystal Violet solution or MTT reagent)
-
Appropriate PPE (see Section 3.0)
5.2 Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for colony formation (e.g., 500 cells/well) and allow them to adhere overnight. Prepare enough plates for all conditions, in triplicate.
-
Stock Solution Preparation (in Fume Hood): Prepare a 1 M stock solution of 2-FEMS in sterile DMSO. Perform serial dilutions in complete culture medium to prepare working solutions. A suggested range of final concentrations to test is 0, 50, 100, 200, 400, 800, and 1600 µM. The '0 µM' well serves as the vehicle control (medium with an equivalent amount of DMSO).
-
Mutagen Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of 2-FEMS.
-
Incubation: Incubate the cells with the mutagen for a defined period (e.g., 24 hours). The optimal time may need to be determined empirically.
-
Mutagen Removal: Aspirate the 2-FEMS-containing medium. Wash the cells twice with sterile PBS to remove any residual mutagen.
-
Recovery: Add fresh, complete culture medium to each well.
-
Colony Growth: Incubate the plates for 7-14 days, or until visible colonies have formed.
-
Staining and Counting (Colony Formation Assay):
-
Aspirate the medium.
-
Gently wash colonies with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain with 0.5% Crystal Violet solution for 10-20 minutes.
-
Wash away excess stain with water and allow plates to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the percent survival for each concentration relative to the vehicle control (0 µM).
-
Percent Survival = (Number of colonies in treated well / Number of colonies in control well) x 100
-
Plot Percent Survival against the log of the 2-FEMS concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the LD50 value.[14]
-
5.3 Sample Data Table
| [2-FEMS] (µM) | Replicate 1 (Colonies) | Replicate 2 (Colonies) | Replicate 3 (Colonies) | Average Colonies | % Survival |
| 0 (Control) | 250 | 255 | 248 | 251 | 100% |
| 50 | 230 | 225 | 238 | 231 | 92.0% |
| 100 | 195 | 205 | 199 | 200 | 79.7% |
| 200 | 120 | 135 | 128 | 128 | 51.0% |
| 400 | 55 | 62 | 58 | 58 | 23.1% |
| 800 | 15 | 10 | 12 | 12 | 4.8% |
| 1600 | 2 | 0 | 1 | 1 | 0.4% |
Protocol: Generation and Selection of Mutants
This protocol uses the LD50 value determined above to generate a mutant library and select for a specific phenotype, such as resistance to a cytotoxic drug.
6.1 Mutagenesis
-
Scale-Up: Seed a large population of cells (e.g., 10-20 x 15 cm dishes) at a density that will result in ~70-80% confluency on the day of treatment.
-
Treatment: Treat the cells with the predetermined LD50 concentration of 2-FEMS for the same duration used in the dose-response experiment.
-
Recovery: Wash the cells thoroughly with PBS and add fresh complete medium.
-
Expansion: Culture the surviving cells for several days to a week, passaging as necessary. This recovery period allows the cells to repair some damage and, critically, to undergo multiple rounds of cell division, which fixes the DNA mispairings into permanent mutations.
6.2 Mutant Selection (Example: Drug Resistance)
-
Plating: Plate the mutagenized cell population at various densities into selection plates.
-
Apply Selective Pressure: Add complete medium containing the selective agent (e.g., a cytotoxic drug at a concentration that kills 100% of wild-type, non-mutagenized cells).
-
Incubation: Incubate the plates for 1-3 weeks, replacing the selective medium every 3-4 days. Only cells that have acquired a mutation conferring resistance will survive and proliferate.
-
Isolate Clones: Once resistant colonies are visible, use cloning cylinders or sterile pipette tips to isolate individual colonies.
-
Expansion: Transfer each colony to a separate well of a multi-well plate and expand it into a clonal population for further analysis.
Downstream Analysis and Validation
Once mutant clones are isolated, the next steps are to validate the phenotype and identify the genetic cause.
-
Phenotypic Validation: Confirm that the isolated clones are genuinely resistant to the selective agent by performing a quantitative cell viability assay comparing the mutant clones to the wild-type parental line.
-
Genotypic Analysis: For an unbiased discovery of the causative mutation, perform whole-genome or whole-exome sequencing on the mutant clones and the parental line.[11] By comparing the sequences, one can identify novel single-nucleotide variants introduced by the 2-FEMS treatment that are prime candidates for causing the observed phenotype.
References
-
Eckert, K. A., & Hile, S. E. (1998). Alkylation-induced frameshift mutagenesis during in vitro DNA synthesis by DNA polymerases alpha and beta. Mutation Research/DNA Repair, 422(2), 255-269. [Link]
-
PubChem. (n.d.). 2-Fluoroethyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Teicher, B. A., Frei, E., & Cucchi, C. A. (1986). Alkylating agent resistance: in vitro studies with human cell lines. Cancer Research, 46(9), 4379-4383. [Link]
-
Shrivastav, N., Li, D., & Essigmann, J. M. (2010). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis, 31(1), 59-70. [Link]
-
Carr, S. M. (n.d.). Dose-Response Curve. Memorial University of Newfoundland. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Li, G., Tang, L., & Chen, G. (2015). Gene discovery by chemical mutagenesis and whole-genome sequencing in Dictyostelium. G3: Genes, Genomes, Genetics, 5(6), 1145-1152. [Link]
-
Rodrigues, K. F. (2018, May 25). CHEMICAL MUTAGENESIS IN PLANTS [Video]. YouTube. [Link]
-
Williams, R. W., & Moore, K. J. (2003). Moving forward with chemical mutagenesis in the mouse. Genome Biology, 4(9), 227. [Link]
-
Oladosu, Y., Rafii, M. Y., Abdullah, N., Hussin, G., Ramli, A., Rahim, H. A., Miah, G., & Usman, M. (2016). Principle and application of plant mutagenesis in crop improvement: a review. Biotechnology & Biotechnological Equipment, 30(1), 1-16. [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120. [Link]
-
van der Veen, J. H. (1977). Physical and Chemical Mutagenesis. In Manual on Mutation Breeding (pp. 25-43). IAEA. [Link]
-
Gehring, P. J., & Watanabe, P. G. (1975). Hypothetical dose-response curves for chronic exposures to mutagens or carcinogens subject to simple enzymatic detoxification in the mammalian body. Mutation Research, 33(1), 87-91. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
-
Shealy, Y. F., O'Dell, C. A., & Krauth, C. A. (1975). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 18(4), 363-367. [Link]
-
Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support. Retrieved from [Link]
-
Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. FAQ 2188. Retrieved from [Link]
-
IAEA. (2018). Chemical Mutagenesis. Retrieved from [Link]
-
Lawley, P. D., & Brookes, P. (1973). The molecular basis of mutagenesis by methyl and ethyl methanesulfonates. European Journal of Biochemistry, 32(1), 166-172. [Link]
-
Asgher, M., & Ahmad, S. (2018). Ethyl Methane Sulfonate Chemical Mutagenesis of Bacillus subtilis for Enhanced Production of Protease. Organic and Medicinal Chemistry International Journal, 5(4). [Link]
-
Mofokeng, T. P., Keyster, M., & Klein, A. (2025). Ethyl methanesulfonate mutagenesis: Advancing bacterial genetics for sustainable agriculture. Journal of Basic Microbiology. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl Methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Shah, S. H., Ali, S., Jan, S. A., Ali, G. M., & Ullah, M. (2023). Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits of fragrant rice. PeerJ, 11, e16057. [Link]
Sources
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits of fragrant rice [PeerJ] [peerj.com]
- 6. Ethyl methanesulfonate mutagenesis: Advancing bacterial genetics for sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation-induced frameshift mutagenesis during in vitro DNA synthesis by DNA polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.nl [fishersci.nl]
- 11. Gene discovery by chemical mutagenesis and whole-genome sequencing in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
The Rising Star of Fluoroethylation: A Detailed Guide to 2-Fluoroethyl Methanesulfonate as a Strategic Reagent
Abstract
The strategic incorporation of fluoroalkyl groups, particularly the fluoroethyl moiety, has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This technical guide provides an in-depth exploration of 2-fluoroethyl methanesulfonate as a versatile and efficient reagent for the introduction of the crucial -CH₂CH₂F group. We will delve into its chemical properties, mechanistic underpinnings, and provide detailed, field-proven protocols for its application in the fluoroethylation of a range of nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluoroethylation in their synthetic endeavors.
The Fluoroethyl Group: A Privileged Motif in Drug Discovery
The substitution of hydrogen with fluorine in a drug molecule can profoundly alter its biological activity. The fluoroethyl group, in particular, offers a unique combination of properties that make it highly attractive for drug design. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, thereby improving oral bioavailability.[1][2] The growing number of fluorinated molecules entering clinical trials underscores the importance of this chemical maneuver in the development of new therapeutics.
2-Fluoroethyl Methanesulfonate: A Profile of the Reagent
2-Fluoroethyl methanesulfonate, also known as methanesulfonic acid 2-fluoroethyl ester, is a potent electrophilic alkylating agent.[] The presence of the highly electron-withdrawing methanesulfonate (mesylate) group makes it an excellent leaving group, facilitating nucleophilic substitution at the adjacent carbon atom.
Physicochemical Properties
A clear understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Source |
| CAS Number | 461-31-4 | [4][5] |
| Molecular Formula | C₃H₇FO₃S | [][4][5] |
| Molecular Weight | 142.15 g/mol | [4][5] |
| Appearance | Liquid | [6] |
| Boiling Point | 242.9°C at 760 mmHg | [] |
| Density | 1.281 g/cm³ | [] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Safety and Handling
2-Fluoroethyl methanesulfonate is a hazardous substance and must be handled with appropriate precautions.
Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
The Mechanism of Fluoroethylation: An S_N2 Pathway
The introduction of a fluoroethyl group using 2-fluoroethyl methanesulfonate proceeds via a bimolecular nucleophilic substitution (S_{N}2) reaction.[7][8] In this concerted mechanism, the nucleophile attacks the carbon atom bearing the methanesulfonate leaving group from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.[8]
Figure 1: The S_N2 reaction mechanism for fluoroethylation.
The rate of the reaction is dependent on the concentration of both the nucleophile and 2-fluoroethyl methanesulfonate. The choice of solvent is critical; polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[9]
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures for the fluoroethylation of common nucleophiles using 2-fluoroethyl methanesulfonate. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for specific substrates.
General Workflow
Figure 2: General experimental workflow for fluoroethylation.
N-Fluoroethylation of Amines
Application: Synthesis of fluoroethylated amines, which are common motifs in pharmaceuticals.
Protocol:
-
Preparation: To a solution of the amine (1.0 equiv.) in anhydrous DMF (0.1-0.5 M), add a suitable base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5-2.0 equiv.).
-
Reagent Addition: Add 2-fluoroethyl methanesulfonate (1.1-1.5 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
O-Fluoroethylation of Phenols
Application: Synthesis of fluoroethyl ethers, which can improve the metabolic stability and binding affinity of phenolic drug candidates.
Protocol:
-
Preparation: To a solution of the phenol (1.0 equiv.) in anhydrous acetonitrile (MeCN) or DMF (0.1-0.5 M), add a strong base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.).
-
Reagent Addition: Add 2-fluoroethyl methanesulfonate (1.1-1.5 equiv.) to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to 60-80 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. Alternatively, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
S-Fluoroethylation of Thiols
Application: Introduction of the fluoroethylthioether linkage, which can be important for covalent inhibitors and other targeted therapies.
Protocol:
-
Preparation: Dissolve the thiol (1.0 equiv.) in a polar aprotic solvent like DMF or THF (0.1-0.5 M). Add a base such as potassium carbonate (K₂CO₃, 1.2 equiv.) or sodium hydride (NaH, 1.1 equiv., use with caution) at 0 °C to generate the thiolate.
-
Reagent Addition: Slowly add 2-fluoroethyl methanesulfonate (1.1 equiv.) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo. Purify the product by column chromatography.
Case Study: Application in Radiochemistry for PET Imaging
While detailed protocols for non-radioactive synthesis are less commonly published, the use of [¹⁸F]2-fluoroethyl methanesulfonate and its tosylate analogue in positron emission tomography (PET) tracer synthesis is well-documented and provides valuable insights into its reactivity. For instance, the synthesis of various ¹⁸F-fluoroethylated PET tracers has been achieved by reacting the corresponding precursor with an ¹⁸F-labeled fluoroethylating agent in solvents like DMSO or DMF at elevated temperatures. These reactions highlight the robustness and versatility of this class of reagents for fluoroethylation.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently strong base- Low reaction temperature- Sterically hindered nucleophile | - Use a stronger base (e.g., Cs₂CO₃ for phenols, NaH for thiols)- Increase the reaction temperature- Prolong the reaction time |
| Formation of Side Products | - Elimination reaction (E2) favored at high temperatures- Over-alkylation of primary amines | - Use milder reaction conditions (lower temperature)- Use a bulkier, non-nucleophilic base- Use a protecting group strategy for primary amines |
| Difficult Purification | - Excess reagent remaining- Polar byproducts | - Use a stoichiometric amount of the reagent- Perform a thorough aqueous work-up to remove inorganic salts and polar impurities |
Conclusion
2-Fluoroethyl methanesulfonate is a powerful and versatile reagent for the introduction of the valuable fluoroethyl group into a wide range of organic molecules. Its high reactivity, driven by the excellent leaving group ability of the mesylate, allows for the efficient fluoroethylation of amines, phenols, and thiols under relatively mild conditions. A thorough understanding of its properties, the underlying S_{N}2 mechanism, and appropriate safety precautions are essential for its successful application. The protocols and insights provided in this guide are intended to empower researchers to strategically employ 2-fluoroethyl methanesulfonate in the synthesis of novel compounds with potentially enhanced pharmaceutical properties.
References
-
Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
- Kim, D. W., et al. (2007). A Mechanistic Study of SN2 Reaction in a Diol Solvent. The Journal of Organic Chemistry, 72(2), 433-439.
- Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670.
-
European Patent Office. (2020). METHOD FOR THE SYNTHESIS OF 18F-LABELLED BIOMOLECULES (EP Patent No. 2766325B1). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroethyl methanesulfonate. Retrieved from [Link]
- Mach, R. H., et al. (1993). Simple and efficient synthesis of 2-[18F]fluoroethyl triflate for high yield 18fluoroethylation. Journal of Labelled Compounds and Radiopharmaceuticals, 33(5), 415-424.
-
Ameres, S. L. (2017, November 28). Thiol linked alkylation for the metabolic sequencing of RNA [Video]. YouTube. [Link]
- Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1985). Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667.
- Okuyama, T., Fueno, T., & Furukawa, J. (1969). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Bulletin of the Chemical Society of Japan, 42(11), 3262-3265.
- Rodriguez, A. L., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 28.
-
University of Groningen. (2022). A closer look at the synthesis of 2-[>18>F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Zamyatnin, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 875-883.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
European Patent Office. (2016). An improved synthesis of [18f]- fluoroalkyl tosylate (EP Patent No. 3036209B1). Retrieved from [Link]
- Google Patents. (n.d.). Process for Producing Fluorocytosine and Fluorocytosine Derivatives (U.S. Patent No. 20170298028A1).
- Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof (W.O. Patent No. 2020222158A1).
- Google Patents. (n.d.). Fluorine-substituted alkyl phenol compounds and their uses (W.O. Patent No. 2003077894A1).
- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
-
ResearchGate. (2021). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Retrieved from [Link]
- New Journal of Chemistry. (2018). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)
-
eScholarship.org. (2022). Novel Methodologies for Site-selective Fluorine-18-Labeling of Thiol Containing Molecules. Retrieved from [Link]
- PubMed Central. (2020). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. Chemistry – A European Journal, 26(72), 17469-17474.
- PubMed Central. (2022). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols.
- PubMed Central. (2022). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine.
- PubMed. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences, 113(11), 3045-3052.
Sources
- 1. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2003077894A1 - Fluorine-substituted alkyl phenol compounds and their uses - Google Patents [patents.google.com]
- 4. scilit.com [scilit.com]
- 5. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SN2 reaction - Wikipedia [en.wikipedia.org]
- 9. SN2 Reaction Mechanism [chemistrysteps.com]
Analytical Strategies for the Ultrasensitive Detection of 2-Fluoroethyl Methanesulfonate (FEMA)
An Application Note for Drug Development Professionals
Abstract
2-Fluoroethyl methanesulfonate (FEMA) is a potentially genotoxic impurity (PGI) that can arise during pharmaceutical manufacturing processes. Due to its classification as a mutagenic substance, regulatory bodies mandate strict control to ensure patient safety, often requiring detection at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1][2] This application note provides a detailed guide for researchers and analytical scientists on robust and validated methods for the trace-level quantification of FEMA in drug substances. We present comprehensive protocols for two orthogonal, gold-standard techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind critical experimental choices is explained, and self-validating protocols are provided to ensure scientific integrity and regulatory compliance.
Introduction: The Imperative for FEMA Control
Genotoxic impurities (GTIs) are compounds that can damage DNA, leading to mutations and potentially causing cancer.[3][4] Regulatory frameworks, such as the ICH M7 (R1) guideline, establish a Threshold of Toxicological Concern (TTC) for such impurities, which for long-term treatments is set at 1.5 µ g/day .[5][6] For a drug with a daily dose of 1 gram, this TTC translates to a required control level of 1.5 ppm, demanding highly sensitive and specific analytical methods.[4]
2-Fluoroethyl methanesulfonate (CAS 461-31-4, Molecular Weight: 142.15 g/mol ) is an alkylating agent belonging to the sulfonate ester class, a group well-recognized for its genotoxic potential.[1][2][7] Its formation can occur from the reaction of methanesulfonic acid with 2-fluoroethanol, a reagent or solvent that may be present in a synthetic route. The analytical challenge lies not only in achieving the required low detection limits but also in mitigating interference from the API matrix, which is often present in vast excess.[8][9]
This guide details two primary methodologies, GC-MS and LC-MS/MS, providing the rationale for method selection and detailed protocols to enable laboratories to implement reliable FEMA monitoring.
Recommended Analytical Approach: GC-MS
Gas chromatography is the preferred technique for volatile and semi-volatile analytes like FEMA, offering high-resolution separation.[4] Coupling it with a mass spectrometer provides the sensitivity and selectivity required for trace-level quantification, especially when operating in Selected Ion Monitoring (SIM) mode.
Causality of Experimental Design
-
Sample Preparation: An extraction step is crucial to isolate the volatile FEMA from the non-volatile API matrix. A non-polar solvent like n-hexane is chosen for its ability to dissolve FEMA while precipitating the typically more polar API.[10] Centrifugation ensures a clean supernatant for injection, protecting the GC inlet and column.
-
GC Column Selection: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), provides excellent selectivity for sulfonate esters, ensuring separation from potential solvent artifacts and other volatile impurities.[11]
-
Injection Mode: A splitless injection is employed to transfer the maximum amount of analyte onto the column, which is essential for achieving the low detection limits required for GTI analysis.[10]
-
MS Detection: Selected Ion Monitoring (SIM) is used instead of full scan mode. By monitoring only specific, characteristic ions of FEMA, the signal-to-noise ratio is dramatically increased, enhancing sensitivity by orders of magnitude.[4][12]
Experimental Protocol: GC-MS Method
Objective: To quantify 2-Fluoroethyl methanesulfonate (FEMA) in a drug substance down to a Limit of Quantification (LOQ) of approximately 0.5 ppm.
Instrumentation and Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
DB-624 capillary column (30 m x 0.32 mm, 1.8 µm) or equivalent
-
Helium (carrier gas)
-
FEMA reference standard
-
n-Hexane (HPLC grade)
-
20 mL centrifuge tubes
Protocol Steps:
-
Standard Preparation:
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of FEMA reference standard into a 100 mL volumetric flask and dilute to volume with n-Hexane.
-
Working Standards: Perform serial dilutions of the stock standard with n-Hexane to prepare calibration standards at concentrations ranging from 0.05 µg/mL to 2.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 500 mg of the drug substance into a 20 mL centrifuge tube.
-
Add 5 mL of n-Hexane to the tube.
-
Vortex for 2 minutes to ensure thorough mixing and extraction of FEMA.
-
Centrifuge the sample at 5000 rpm for 10 minutes to precipitate the insoluble API.
-
Carefully transfer the supernatant into an autosampler vial for analysis.
-
-
Instrumental Analysis:
-
Inject 1 µL of the prepared sample/standard into the GC-MS system.
-
Analyze using the parameters outlined in the table below.
-
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes analyte transfer for trace sensitivity. |
| Inlet Temp | 200 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas, provides good chromatographic efficiency. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Optimal flow for column dimensions and analyte. |
| Oven Program | 60 °C (hold 2 min), ramp 15 °C/min to 220 °C (hold 5 min) | Provides separation from solvent front and resolves analyte peak. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization for creating repeatable fragmentation patterns. |
| Ion Source Temp | 230 °C | Standard temperature to maintain ion optics cleanliness. |
| Transfer Line Temp | 250 °C | Prevents analyte condensation between GC and MS. |
| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity by monitoring only characteristic ions. |
| Monitored Ions | Quantifier & Qualifier ions to be determined from FEMA mass spectrum | Specificity and confirmation of analyte identity. |
Method Validation Parameters
The method should be validated according to ICH Q2(R1) guidelines. Expected performance is summarized below.
Table 2: Typical Validation Characteristics for GC-MS Method
| Parameter | Expected Result |
| Specificity | No interference from blank or API at the retention time of FEMA. |
| Linearity (r²) | ≥ 0.998 over the concentration range. |
| Limit of Detection (LOD) | ≤ 0.2 ppm |
| Limit of Quantification (LOQ) | ≤ 0.5 ppm |
| Accuracy (% Recovery) | 80 – 120% at three concentration levels.[6] |
| Precision (% RSD) | ≤ 15% at the LOQ level. |
Confirmatory Analytical Approach: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a powerful orthogonal technique. It is particularly advantageous for APIs that are soluble in common organic solvents, allowing for a simpler "dilute-and-shoot" sample preparation that minimizes sample handling and potential analyte loss.
Causality of Experimental Design
-
Sample Preparation: A simple dilution in a suitable solvent (e.g., acetonitrile/water) is sufficient.[13] This approach is fast and reduces variability compared to multi-step extraction procedures. Filtering the sample is a critical final step to protect the UPLC/HPLC system and column from particulates.
-
LC Column Selection: A reversed-phase C18 column is the workhorse for separating small polar molecules.[13][14] A column with a particle size of ≤ 3.5 µm provides the high efficiency needed for rapid and sharp peaks.
-
Mobile Phase: A simple mobile phase of water and acetonitrile with a small amount of formic acid is used. The formic acid aids in protonating the analyte, which is essential for positive mode Electrospray Ionization (ESI).[9]
-
MS/MS Detection: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like FEMA. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.[13][15] In MRM, a specific precursor ion for FEMA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This double mass filtering virtually eliminates matrix interference.
Experimental Protocol: LC-MS/MS Method
Objective: To confirm and quantify 2-Fluoroethyl methanesulfonate (FEMA) in a drug substance with high specificity.
Instrumentation and Materials:
-
LC system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS)
-
Zorbax SB-C18 column (150 x 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
FEMA reference standard
-
Acetonitrile and Water (LC-MS grade)
-
0.45 µm PTFE syringe filters
Protocol Steps:
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a suitable volumetric flask.
-
Dissolve and dilute to volume with a 50:50 acetonitrile/water mixture to achieve a final concentration of 10 mg/mL.
-
Vortex to ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
-
Instrumental Analysis:
-
Inject 5 µL of the prepared sample/standard into the LC-MS/MS system.
-
Analyze using the parameters outlined in the table below.
-
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) | Good retention and peak shape for polar analytes. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Standard reversed-phase conditions. Acid promotes ionization. |
| Flow Rate | 0.5 mL/min | Appropriate for column dimensions. |
| Gradient | 10% B to 90% B over 10 min, hold 2 min | Elutes the analyte with good separation from the solvent front. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficient ionization for this class of compounds. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity. |
| MRM Transitions | Precursor > Product 1 (Quantifier)Precursor > Product 2 (Qualifier) | To be determined by infusing FEMA standard. Ensures confident identification. |
| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across the peak. |
| Source Parameters | Optimize based on instrument (e.g., Gas Temp, Gas Flow, Nebulizer) | Instrument-specific optimization is critical for best sensitivity. |
Method Validation Parameters
Table 4: Typical Validation Characteristics for LC-MS/MS Method
| Parameter | Expected Result |
| Specificity | No interfering peaks at the MRM transition of FEMA. |
| Linearity (r²) | ≥ 0.999 over the concentration range.[13] |
| Limit of Detection (LOD) | ≤ 0.1 µg/g (0.1 ppm)[13][14] |
| Limit of Quantification (LOQ) | ≤ 0.3 µg/g (0.3 ppm)[13][14] |
| Accuracy (% Recovery) | 80 – 120%[13][14] |
| Precision (% RSD) | ≤ 10% at the LOQ level.[9] |
Workflow and Method Selection
The choice between GC-MS and LC-MS/MS depends on the properties of the API, available instrumentation, and the stage of drug development. GC-MS is often a first choice for volatile impurities, while LC-MS/MS provides a highly specific confirmatory method with simpler sample preparation for soluble APIs.
Caption: General analytical workflow for FEMA determination.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The control of 2-Fluoroethyl methanesulfonate to sub-ppm levels is a critical aspect of ensuring the safety and quality of pharmaceutical products. Both GC-MS and LC-MS/MS offer the requisite sensitivity and selectivity for this task. The GC-MS method, involving a liquid-liquid extraction, is a robust approach for volatile impurity analysis. The LC-MS/MS method provides a highly specific, high-throughput alternative with simplified sample preparation. The selection of the primary method should be based on a risk assessment considering the API's properties and the available analytical instrumentation. By implementing these validated and well-rationalized protocols, pharmaceutical development and quality control laboratories can confidently monitor and control FEMA, ensuring compliance with global regulatory standards.
References
- Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023). Research & Reviews: Journal of Pharmaceutical Analysis, 12(4).
- Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024).
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Pharmaceutical Technology.
- Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024). IMSEAR.
- Analytical Methods. (n.d.). Ministry of Food and Drug Safety.
-
Simultaneous qualitative and quantitative analysis of fluoroalkyl sulfonates in riverine water by liquid chromatography coupled with Orbitrap high resolution mass spectrometry. (2016). Journal of Chromatography A, 1438, 149-157. [Link]
- Recent Control and Testing Strategies for Genotoxic Impurities. (2020). Veeprho.
- ANALYTICAL METHOD SUMMARIES. (2021). Eurofins.
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2026).
-
Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. (2011). Journal of Chromatographic Science, 49(4), 275-281. [Link]
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.).
- 2-Fluoroethyl methanesulfon
- 2-Fluoroethyl methanesulfon
- Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. (2014). Research and Reviews: Journal of Pharmaceutical Analysis, 3(2).
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). Molecules, 27(6), 1934. [Link]
- Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. (2022). Journal of Applied Pharmaceutical Science, 12(11), 143-150.
- Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. (n.d.). SciSpace.
-
Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. (2011). ResearchGate. [Link]
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92. [Link]
-
2-Fluoroethyl methanesulfonate. (n.d.). PubChem. [Link]
- Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ioniz
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). ResearchGate. [Link]
- Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical consider
- SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. (n.d.). University of California, Riverside.
- Determination of methanesulfonic acid in busulfan by ion chromatography. (n.d.). Thermo Fisher Scientific.
-
Ten years on, pharma industry still testing for implausible alkyl sulfonate ester contaminants in drugs. (2014). Chemistry World. [Link]
Sources
- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rroij.com [rroij.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 8. veeprho.com [veeprho.com]
- 9. scispace.com [scispace.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. rroij.com [rroij.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Fluoroethylation Reactions
Welcome to the technical support center for 2-fluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of 2-fluoroethylated compounds. Drawing from established protocols and mechanistic principles, this resource aims to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about planning and executing 2-fluoroethylation reactions.
Q1: What are the most common reagents for introducing a 2-fluoroethyl group, and how do I choose between them?
Choosing the right 2-fluoroethylating agent is critical and depends on your substrate, desired reaction conditions, and available purification methods. The two most common choices are 2-fluoroethyl tosylate (FEtOTs) and 2-bromo-1-fluoroethane (FEtBr).
2-[¹⁸F]Fluoroethyltosylate ([¹⁸F]FEtOTs) is widely used due to its high reactivity with nucleophilic substrates like phenols and amines.[1][2][3] However, a significant challenge with [¹⁸F]FEtOTs is its purification. The precursor, 1,2-ethylene glycol-bis-tosylate, has similar properties to the product, often necessitating HPLC purification to ensure high purity for the subsequent reaction step.[4][5]
2-Bromo-1-[¹⁸F]fluoroethane ([¹⁸F]FEtBr) offers a practical alternative. Its synthesis from 1,2-dibromoethane is efficient, and crucially, it can be purified using a straightforward solid-phase extraction (SPE) cartridge method, avoiding the need for HPLC at this stage.[4] This makes it highly suitable for automated synthesis platforms.[4]
Table 1: Comparison of Common 2-Fluoroethylating Agents
| Feature | 2-Fluoroethyl Tosylate (FEtOTs) | 2-Bromo-1-fluoroethane (FEtBr) |
| Reactivity | High, good for a wide range of nucleophiles.[1][3] | Good, effective for O- and N-fluoroethylation. |
| Leaving Group | Tosylate (OTs) | Bromide (Br) |
| Synthesis | Typically from 1,2-ethylene glycol-bis-tosylate.[1] | From 1,2-dibromoethane.[4] |
| Purification | Often requires HPLC to remove precursor.[4][5] | Can be purified using SPE cartridges.[4] |
| Best Solvents | DMSO, DMF.[4] | Acetonitrile (MeCN).[4] |
| Key Advantage | High reactivity and well-established use.[1] | Simplified purification, ideal for automation.[4] |
Q2: What is the underlying mechanism of 2-fluoroethylation, and how does it affect my experimental setup?
The reaction is a classic nucleophilic substitution (SN), where a nucleophile (like a deprotonated phenol or an amine) attacks the carbon bearing the leaving group (tosylate or bromide).[6] The reaction almost always proceeds via an SN2 mechanism .[6]
Understanding the SN2 mechanism is key to optimization:
-
Concerted Step: The nucleophile attacks at the same time the leaving group departs.[6] This means there is no intermediate carbocation.
-
Bimolecular Kinetics: The reaction rate depends on the concentration of both your substrate and the 2-fluoroethylating agent.[6]
-
Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, or DMSO are ideal. They solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[6][7] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its potency.[7]
-
Steric Hindrance: SN2 reactions are sensitive to steric bulk around the reaction center. While the 2-fluoroethyl group itself is not particularly hindered, bulky substituents on your nucleophile can slow the reaction.[7]
A major competing pathway is the E2 elimination reaction , which is favored by strong, bulky bases and higher temperatures, leading to the formation of undesired vinyl fluoride.[1][7]
Caption: SN2 Substitution vs. E2 Elimination Pathways.
Q3: How should I monitor the progress of my reaction?
Effective reaction monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products.[7]
-
Thin-Layer Chromatography (TLC): The quickest and most common method. It allows you to visualize the consumption of your starting material and the formation of the new, typically more non-polar, product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring volatile components and identifying side-products like vinyl fluoride or 2-fluoroethanol.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR of an aliquot from the reaction mixture can provide unambiguous quantitative data on the conversion to product.[8][9] In-line NMR is a powerful tool for real-time monitoring in flow chemistry setups.[10]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful in radiochemistry to determine the radiochemical conversion (RCC) and purity over time.[11]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction yield is very low or the reaction is not proceeding to completion. What should I do?
This is a multifaceted problem. Systematically check the following factors.
Caption: Decision tree for troubleshooting low reaction yield.
-
Incomplete Deprotonation (for Phenols, Thiols, etc.): The nucleophile must be sufficiently activated. For phenols, strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to generate the potent phenoxide nucleophile.[5] Ensure you are using at least one full equivalent of the base. For amines, which are often sufficiently nucleophilic, a non-nucleophilic base may be needed to scavenge the acid byproduct (H-LG).
-
Presence of Water: Water can hydrolyze your 2-fluoroethylating agent to 2-fluoroethanol and react with strong bases.[1] All solvents and reagents should be rigorously dried.[7][11] Azeotropic drying is a common step in radiochemistry to remove residual water before the reaction.[11][12]
-
Suboptimal Temperature: While higher temperatures increase reaction rates, they can also promote the E2 elimination side reaction.[1][7] A study on [¹⁸F]FEtOTs synthesis found that both time and temperature significantly affect the formation of volatile side-products.[1] It is often best to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction. If the reaction is clean but slow, the temperature can be increased incrementally.[7]
-
Incorrect Solvent: As discussed in Q2, use of polar aprotic solvents (MeCN, DMF, DMSO) is critical for promoting the desired SN2 pathway.[7]
Q5: I'm observing significant formation of side-products. How can I improve the selectivity?
The most common side-products are from elimination (vinyl fluoride) and hydrolysis (2-fluoroethanol).[1]
-
To Minimize Elimination:
-
Lower the Temperature: Elimination reactions have a higher activation energy than substitution and are thus more sensitive to temperature increases. Running the reaction at the lowest temperature that allows for a reasonable rate is the best strategy.[7]
-
Choose a Less Hindered Base: Strong, bulky bases like potassium tert-butoxide (KOt-Bu) are known to favor elimination. Opt for less sterically demanding bases like K₂CO₃ or NaH.[7]
-
Control Base Stoichiometry: An investigation into [¹⁸F]FEtOTs synthesis demonstrated that the molar ratio of base to precursor is a critical factor in minimizing side-product formation.[1] Avoid a large excess of base.
-
-
To Minimize Hydrolysis:
Q6: I'm struggling to purify my final product. What techniques are recommended?
Purification can be challenging due to the potential presence of unreacted starting materials, the 2-fluoroethylating agent precursor, or side-products.
-
Aqueous Workup: A standard liquid-liquid extraction can remove water-soluble impurities. If you used a base like K₂CO₃, an acidic wash can help remove it. Conversely, if your product is an amine, a basic wash can help remove any salts. Be cautious, as some products may not be stable to acidic or basic conditions.[13]
-
Column Chromatography: This is the most powerful method for purifying organic compounds.[14][15] Use TLC to determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation between your product and the major impurities.
-
Solid-Phase Extraction (SPE): In radiochemistry, SPE cartridges are frequently used for rapid purification of the intermediate fluoroethylating agent and sometimes the final product.[4][5] This method is fast and amenable to automation.[5]
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation; Wet reagents/solvent; Suboptimal temperature. | Use ≥1 eq. of a strong base (e.g., NaH); Ensure anhydrous conditions; Optimize temperature by monitoring.[5][7] |
| Elimination Side-Product | High temperature; Strong, bulky base. | Lower the reaction temperature; Use a non-hindered base (K₂CO₃); Control base stoichiometry.[1][7] |
| Hydrolysis Side-Product | Presence of water in the reaction. | Use anhydrous solvents and reagents; Run under an inert atmosphere.[1][11] |
| Difficult Purification | Similar polarity of product and impurities. | Optimize column chromatography solvent system; Consider an SPE-based purification strategy.[4][14] |
Section 3: Experimental Protocols
The following are generalized, step-by-step protocols that should be adapted and optimized for your specific substrate.
Protocol 1: General Procedure for 2-Fluoroethylation of a Phenol using 2-Fluoroethyl Tosylate
This protocol is based on conditions commonly cited for O-alkylation.
Sources
- 1. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. download.uni-mainz.de [download.uni-mainz.de]
- 5. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 11. hzdr.de [hzdr.de]
- 12. A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate [mdpi.com]
- 13. How To [chem.rochester.edu]
- 14. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Yield in 2-Fluoroethyl Methanesulfonate Synthesis
Welcome to the technical support center for the synthesis of 2-fluoroethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor yields, in this critical reaction. As an alkylating agent used in drug synthesis and radiolabeling, achieving a high yield of pure 2-fluoroethyl methanesulfonate is paramount.[][2] This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low conversion of the starting 2-fluoroethanol. What are the most likely causes and how can I fix it?
This is the most common issue and typically points to problems with reagents or reaction conditions. Let's break down the critical factors.
A1: Core Reaction Parameters
The conversion of an alcohol to a mesylate is a cornerstone of organic synthesis, turning a poor leaving group (-OH) into an excellent one (-OMs).[3][4] The reaction of 2-fluoroethanol with methanesulfonyl chloride (MsCl) is sensitive to several variables.
-
Reagent Quality:
-
Methanesulfonyl Chloride (MsCl): MsCl is highly reactive and susceptible to hydrolysis from atmospheric moisture.[4][5] Using a fresh bottle or a recently distilled batch is crucial. A yellowish color can indicate degradation.
-
2-Fluoroethanol: The purity of your starting alcohol is critical. It can contain water or impurities from its own synthesis (e.g., residual 2-chloroethanol).[6][7] It is advisable to use a high-purity grade (e.g., 95% or higher) and dry it over molecular sieves if water contamination is suspected.[8][9]
-
Base Selection: A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[10] The base neutralizes the HCl generated during the reaction.[5] Pyridine can also be used, sometimes acting as both base and solvent.[11][12] Ensure the base is anhydrous.
-
-
Reaction Conditions:
-
Temperature: The reaction is exothermic. It should be initiated at a low temperature (0 °C to -10 °C) to control the reaction rate and minimize side reactions.[13] After the addition of MsCl, the reaction may be allowed to slowly warm to room temperature.[10]
-
Stoichiometry: A slight excess of both the base and MsCl is typically used to drive the reaction to completion. A common starting point is:
-
2-Fluoroethanol: 1.0 eq.
-
Triethylamine: 1.5 eq.
-
Methanesulfonyl Chloride: 1.2 eq.[10]
-
-
Solvent: A dry, non-protic solvent is essential. Dichloromethane (DCM) is the most common and effective choice.[10][13]
-
Troubleshooting Workflow: Low Conversion
Caption: Competing reaction pathways in the mesylation of 2-fluoroethanol.
Q3: I seem to be losing a significant amount of product during the workup and purification. What is the best procedure?
A3: Optimized Isolation Protocol
2-Fluoroethyl methanesulfonate is a relatively polar molecule, and its stability must be considered during purification.
-
Aqueous Workup:
-
Upon reaction completion (monitored by TLC), transfer the reaction mixture to a separatory funnel.
-
Dilute with additional DCM.
-
Wash sequentially with ice-cold 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acidic byproducts), and finally, brine. [13][14]Perform these washes quickly and without vigorous shaking to minimize hydrolysis.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40°C).
-
-
Purification:
-
The crude product is often pure enough for subsequent steps. Commercial sources list purities around 95%. [9] * If further purification is needed, flash column chromatography on silica gel is the method of choice. Use a solvent system like ethyl acetate/hexanes. The mesylate product will be less polar than the starting alcohol. [14]
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
2-Fluoroethanol (anhydrous)
-
Methanesulfonyl chloride (freshly opened or distilled)
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
0.1 M HCl, Sat. NaHCO₃, Brine (for workup)
-
Anhydrous Na₂SO₄
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve 2-fluoroethanol (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution).
-
Add anhydrous triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours. [10]7. Once the starting material is consumed, proceed with the aqueous workup as described in Q3.
-
Concentrate the dried organic phase in vacuo to yield the crude 2-fluoroethyl methanesulfonate, which typically appears as a colorless to pale yellow liquid.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C for addition, then RT | Controls exotherm, minimizes side reactions (E2). [10][13] |
| Base | Triethylamine (1.5 eq.) | Non-nucleophilic, effectively scavenges HCl. [10] |
| Mesylating Agent | Methanesulfonyl Chloride (1.2 eq.) | Standard, effective agent. [5] |
| Methanesulfonic Anhydride | Alternative to avoid chloride side-products. [12] | |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reagents, non-reactive. [13] |
| Workup | Cold, sequential washes (acid, base, brine) | Removes impurities while minimizing product hydrolysis. [13] |
References
-
Aqueous workup for mesylates : r/Chempros. (2019). Reddit. [Link]
-
Alcohol to Mesylate using MsCl, base - Organic Synthesis. (n.d.). Organic-reaction.com. [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (2015). ResearchGate. [Link]
-
Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate. (2017). ResearchGate. [Link]
-
Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Understanding the Properties and Synthesis of 2-Fluoroethanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Analytical Method Summaries - Eurofins. (2023). Eurofins. [Link]
-
Methanesulfonyl chloride - Wikipedia. (n.d.). Wikipedia. [Link]
-
All About Tosylates and Mesylates. (2015). Master Organic Chemistry. [Link]
-
18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. (2023). ChemRxiv. [Link]
-
Pijeira, I., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Reactions of Alcohols. (2022). Chemistry LibreTexts. [Link]
-
Pijeira, I., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen Research Portal. [Link]
-
Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2024). ResearchGate. [Link]
-
2-Fluoroethanol - Wikipedia. (n.d.). Wikipedia. [Link]
-
Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. (2015). MedChemComm. [Link]
-
2-Fluoroethyl methanesulfonate - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
-
2-Fluoroethyl methanesulfonate, 95% Purity, C3H7FO3S, 100 mg - CP Lab Safety. (n.d.). CP Lab Safety. [Link]
Sources
- 2. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. thomassci.com [thomassci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. echemi.com [echemi.com]
- 12. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 13. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. reddit.com [reddit.com]
Technical Support Center: A Guide to 2-Fluoroethyl Methanesulfonate for Researchers
Welcome to the comprehensive technical support guide for 2-Fluoroethyl Methanesulfonate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and efficient experimentation. As a versatile fluoroethylating agent, understanding its reactivity and potential side reactions is paramount for achieving desired synthetic outcomes.
Understanding the Reactivity of 2-Fluoroethyl Methanesulfonate
2-Fluoroethyl methanesulfonate is a potent electrophile used to introduce the 2-fluoroethyl moiety onto various nucleophiles. The molecule's reactivity stems from the excellent leaving group ability of the methanesulfonate (mesylate) group. However, the presence of a fluorine atom at the β-position introduces unique reactivity patterns that can lead to specific side reactions. This guide will delve into these side reactions and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered by users of 2-Fluoroethyl methanesulfonate.
Q1: What are the most common side reactions observed when using 2-Fluoroethyl Methanesulfonate?
A1: The two most prevalent side reactions are elimination to form vinyl fluoride and hydrolysis to yield 2-fluoroethanol. A third, substrate-dependent side reaction is the intramolecular cyclization to form aziridinium ions when using primary or secondary amine nucleophiles.
Q2: What factors influence the formation of these side products?
A2: The formation of these byproducts is primarily influenced by three factors:
-
Temperature: Higher temperatures generally favor both elimination and hydrolysis.[1]
-
Reaction Time: Prolonged reaction times can lead to increased accumulation of side products.[1]
-
Basicity: The presence of a base, especially a strong, non-nucleophilic base, significantly promotes the elimination reaction. The choice and stoichiometry of the base are critical parameters to control.[1][2]
Q3: How can I minimize the formation of vinyl fluoride?
A3: To suppress the formation of vinyl fluoride, which is a volatile byproduct, consider the following strategies:
-
Use a non-basic or weakly basic reaction medium if your nucleophile is sufficiently reactive.
-
If a base is necessary, use a sterically hindered, non-nucleophilic base in stoichiometric amounts rather than in large excess.
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Q4: What are the best practices to avoid hydrolysis of 2-Fluoroethyl Methanesulfonate?
A4: Hydrolysis to 2-fluoroethanol is a common issue, particularly in the presence of water. To minimize this:
-
Ensure anhydrous reaction conditions. Use dry solvents and glassware, and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Control the pH of your reaction. While methanesulfonates are generally stable to hydrolysis, prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures, should be avoided.[3]
-
Purify the product promptly after the reaction is complete to remove any unreacted 2-fluoroethyl methanesulfonate, which could hydrolyze during workup or storage.
Q5: I am reacting 2-Fluoroethyl Methanesulfonate with an amine. What side products should I be aware of?
A5: Besides the expected N-fluoroethylation, you should be vigilant for the formation of an aziridinium ion via intramolecular cyclization, especially with primary and secondary amines. This can be followed by nucleophilic attack from another amine molecule, leading to diamine byproducts. Over-alkylation of the amine nitrogen is also a possibility, leading to quaternary ammonium salts for primary and secondary amines.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during fluoroethylation reactions with 2-Fluoroethyl Methanesulfonate.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no yield of the desired fluoroethylated product. | 1. Decomposition of 2-Fluoroethyl Methanesulfonate: Primarily through elimination or hydrolysis. 2. Poor Nucleophilicity of the Substrate: The nucleophile may not be reactive enough under the chosen conditions. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. | 1. Verify Reagent Quality: Ensure the 2-Fluoroethyl Methanesulfonate is of high purity and has been stored under anhydrous conditions. 2. Optimize Reaction Temperature: Start with a lower temperature (e.g., room temperature or 0 °C) and gradually increase it while monitoring the reaction. 3. Solvent Choice: Use a polar aprotic solvent (e.g., acetonitrile, DMF, DMSO) to enhance the nucleophilicity of your substrate. 4. Activation of Nucleophile: If using a weakly nucleophilic substrate (e.g., an alcohol or a weakly basic amine), consider converting it to its more nucleophilic conjugate base with a suitable non-nucleophilic base (e.g., NaH for alcohols, a hindered amine base for less basic amines). |
| Significant formation of vinyl fluoride detected (e.g., by GC-MS of the headspace). | 1. Excessive Basicity: The presence of a strong or excess base is promoting the E2 elimination pathway. 2. High Reaction Temperature: Elevated temperatures favor elimination over substitution. | 1. Base Selection: Switch to a weaker or more sterically hindered base (e.g., DIPEA, 2,6-lutidine). Use only a slight excess (1.0-1.2 equivalents). 2. Temperature Control: Perform the reaction at the lowest effective temperature. Consider running reactions at or below room temperature. 3. Slow Addition: If a base is required, add it slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Presence of 2-fluoroethanol as a major byproduct. | 1. Water in the Reaction Mixture: Contamination with water leads to hydrolysis. 2. Aqueous Workup: Prolonged contact with water during the workup procedure. | 1. Anhydrous Technique: Rigorously dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere. 2. Non-Aqueous Workup: If possible, devise a non-aqueous workup procedure. If an aqueous wash is necessary, perform it quickly with cold water or brine and immediately extract the product into an organic solvent. |
| Formation of unexpected byproducts when using amine nucleophiles. | 1. Intramolecular Cyclization: Formation of an aziridinium intermediate. 2. Over-alkylation: The fluoroethylated amine product is reacting further. | 1. Control Stoichiometry: Use a slight excess of the amine nucleophile to favor the desired intermolecular reaction over further reaction of the product. 2. Lower Temperature: Conduct the reaction at a lower temperature to disfavor the intramolecular cyclization. 3. Protecting Groups: For complex molecules with multiple nucleophilic sites, consider using protecting groups to ensure regioselectivity. |
Mechanistic Pathways of Side Reactions
To effectively control side reactions, it is crucial to understand their underlying mechanisms.
Elimination (Formation of Vinyl Fluoride)
The formation of vinyl fluoride typically proceeds through an E2 (bimolecular elimination) mechanism, especially in the presence of a base. The base abstracts a proton from the carbon adjacent to the carbon bearing the methanesulfonate group, leading to the concerted elimination of the leaving group and the formation of a double bond.
Caption: E2 mechanism for vinyl fluoride formation.
Hydrolysis (Formation of 2-Fluoroethanol)
Hydrolysis is a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic carbon and displacing the methanesulfonate group. This reaction follows an SN2 (bimolecular nucleophilic substitution) pathway.
Caption: SN2 mechanism for hydrolysis.
Intramolecular Cyclization (Formation of Aziridinium Ion)
When reacting with primary or secondary amines, the initially formed N-fluoroethylated product can undergo an intramolecular SN2 reaction. The nitrogen atom acts as a nucleophile, attacking the carbon bearing the fluorine atom, which is a poor leaving group but can be displaced under favorable conditions, to form a strained three-membered aziridinium ring.
Caption: Intramolecular cyclization to an aziridinium ion.
Experimental Protocol: General Procedure for N-Fluoroethylation of a Secondary Amine
This protocol provides a general starting point for the fluoroethylation of a secondary amine. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Secondary amine (1.0 eq)
-
2-Fluoroethyl methanesulfonate (1.1 eq)
-
DIPEA (Diisopropylethylamine) (1.2 eq)
-
Anhydrous Acetonitrile (ACN)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Addition: To the flask, add the secondary amine (1.0 eq) and anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add DIPEA (1.2 eq) to the stirred solution.
-
Addition of Fluoroethylating Agent: Add 2-Fluoroethyl methanesulfonate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Summary: Factors Influencing Side Product Formation
The following table summarizes the qualitative effects of key reaction parameters on the formation of major side products, based on analogous reactions with 2-fluoroethyl tosylate.[1]
| Parameter | Effect on Vinyl Fluoride Formation | Effect on 2-Fluoroethanol Formation | General Recommendation for Minimization |
| Temperature | Increases significantly with increasing temperature. | Increases with increasing temperature. | Use the lowest practical temperature. |
| Reaction Time | Increases with longer reaction times. | Increases with longer reaction times. | Monitor the reaction and work up promptly upon completion. |
| Base Concentration | Increases significantly with higher base concentration. | Less direct effect, but basic conditions can promote hydrolysis of the mesylate. | Use a weak, sterically hindered base in near-stoichiometric amounts. |
| Water Content | Minimal direct effect. | Significantly increases with higher water content. | Ensure strictly anhydrous conditions. |
Thermal Stability
While specific data on the thermal decomposition of 2-fluoroethyl methanesulfonate is limited, alkyl methanesulfonates, in general, are known to decompose at elevated temperatures. The decomposition of metal methanesulfonates has been observed to begin at temperatures in the range of 325–440°C.[4] Thermal decomposition of alkylbenzene sulfonates at 250 °C has been shown to produce sulfur dioxide, sulfur trioxide, and sulfuric acid.[5] It is reasonable to assume that heating 2-fluoroethyl methanesulfonate to high temperatures could lead to the elimination of methanesulfonic acid to form vinyl fluoride, or other complex decomposition pathways. Therefore, it is recommended to avoid high temperatures during reaction and purification (e.g., high-temperature distillation) unless the thermal stability of the specific compound has been established.
References
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. [Link]
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Retrieved from [Link]
- Charoen-ying, P., & Ueno, A. (1993). Thermal decomposition of metal methanesulfonates in air. Thermochimica Acta, 223, 139-147.
-
Snodin, D. J. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 213–216. [Link]
- Atkinson, R. S. (1985). Aziridines: Synthesis, Properties, and Reactions. In A. R. Katritzky (Ed.), Comprehensive Organic Chemistry II (Vol. 1, pp. 1-46). Pergamon.
-
D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of Aziridinium Ions. Chemical Reviews, 106(11), 4425–4466. [Link]
-
Delaney, E. J., et al. (2008). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 12(1), 31–38. [Link]
-
Shimizu, M., & Hiyama, T. (2005). Modern Synthetic Methods for Fluorine-Substituted Target Molecules. Angewandte Chemie International Edition, 44(2), 214–231. [Link]
-
Lee, J., et al. (2005). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. Industrial & Engineering Chemistry Research, 44(22), 8414–8419. [Link]
Sources
Navigating the Crossroads of Fluoroalkylation: A Technical Support Guide to Overcoming Competing Elimination Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, field-proven insights into troubleshooting one of the most common hurdles in fluoroalkylation: competing elimination reactions. As you introduce fluorinated moieties to modulate the properties of your molecules, you will inevitably encounter the delicate balance between the desired substitution (SN2) and the often-unwanted elimination (E2 and E1cB) pathways. This resource, structured in a practical question-and-answer format, will not only provide solutions but also explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My fluoroalkylation reaction is yielding a significant amount of olefin byproduct. What are the primary factors I should investigate?
The formation of an olefin byproduct is a classic sign that an elimination reaction is outcompeting your desired nucleophilic substitution. This competition is primarily governed by the interplay of several factors: the nature of your base, the structure of your substrate, the reaction temperature, and the solvent system.
The reaction pathway can be visualized as a crossroads where the reactants can proceed down either the substitution or elimination route. Your goal is to create conditions that build a roadblock on the elimination path while paving a superhighway for substitution.
Caption: Competing SN2 and E2/E1cB pathways in fluoroalkylation.
Troubleshooting Steps:
-
Evaluate Your Base: The strength and steric bulk of your base are critical. A strong, sterically hindered base will preferentially abstract a proton, favoring the E2 pathway. Conversely, a good nucleophile that is a weaker base will favor the SN2 reaction.[1]
-
Examine Your Substrate: The structure of your alkyl halide plays a significant role. Steric hindrance around the electrophilic carbon will slow down the SN2 reaction, giving the E2 pathway a competitive advantage.[2][3] Primary halides are most amenable to SN2, while tertiary halides will almost exclusively undergo elimination.[1]
-
Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running your reaction at a lower temperature can significantly favor the SN2 pathway.[4][5]
-
Revisit Your Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can enhance the nucleophilicity of your reagent, thereby promoting the SN2 reaction. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.[6]
Issue 2: I'm using a non-basic nucleophile, but I'm still observing elimination. Could the "Negative Fluorine Effect" be at play?
This is an excellent and insightful question. The "Negative Fluorine Effect" is a crucial concept in understanding the reactivity of fluorinated compounds. The high electronegativity of fluorine atoms can significantly acidify the β-protons in your fluoroalkyl substrate.[7] This increased acidity means that even a weak base or your nucleophile acting as a base can deprotonate the substrate, leading to an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[8][9][10]
The E1cB mechanism is a two-step process:
-
A base removes an acidic β-proton, forming a stabilized carbanion (the conjugate base).
-
The lone pair on the carbanion expels the leaving group to form a double bond.
Caption: The two-step E1cB elimination pathway.
Troubleshooting Strategies for E1cB:
-
Reagent Choice: If you suspect an E1cB mechanism, consider using a less basic nucleophile or adding a proton source to quench the carbanion intermediate.
-
Leaving Group: The E1cB mechanism is more prevalent with poor leaving groups.[8][10] If possible, switching to a better leaving group can favor an E2 or SN2 pathway. However, in the context of fluoroalkanes, fluoride itself can act as a leaving group in E1cB reactions, despite being a poor leaving group in SN2 and E2 reactions.[11]
Issue 3: How do I choose the right base to maximize my fluoroalkylation yield and minimize elimination?
The choice of base is a balancing act between promoting the desired reaction and suppressing the undesired one. A quantitative comparison can be highly instructive.
| Base | pKa of Conjugate Acid (approx.) | Steric Hindrance | Predominant Pathway with Secondary Fluoroalkyl Halide |
| Sodium Hydride (NaH) | ~36 | Low | E2 |
| Potassium tert-Butoxide (KOtBu) | ~19 | High | E2 (strong, hindered base) |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | High | E2 (non-nucleophilic base) |
| Triethylamine (Et₃N) | ~11 | Moderate | E2/SN2 (can act as both base and nucleophile) |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (second pKa of H₂CO₃) | Low | SN2 (mild, non-nucleophilic base) |
| Potassium Fluoride (KF) | ~3.2 | Low | SN2 (good nucleophile, weak base) |
Protocol for Base Screening:
-
Setup: Prepare a series of small-scale reactions in parallel, each with a different base. Keep the substrate, nucleophile (if different from the base), solvent, and temperature constant.
-
Execution: Add the respective bases to each reaction vessel. Monitor the reactions by TLC or LC-MS at regular intervals.
-
Analysis: After a set time, quench the reactions and analyze the product ratios by ¹H NMR or GC-MS to quantify the amount of substitution versus elimination product.
-
Optimization: Select the base that provides the highest ratio of the desired fluoroalkylated product to the olefin byproduct.
Issue 4: My reaction with a Togni reagent is giving me elimination byproducts. What's going on and how can I fix it?
Togni reagents are electrophilic trifluoromethylating agents.[12] While they don't typically participate in SN2/E2 reactions directly, their reactivity can lead to intermediates that undergo elimination. For example, the reaction of a Togni reagent with an alcohol can generate a trifluoromethylated intermediate that, under basic conditions or at elevated temperatures, can eliminate to form an alkene.
Troubleshooting Togni Reagent Reactions:
-
Temperature Control: As with other fluoroalkylation reactions, maintaining a low temperature is crucial to disfavor elimination.[4]
-
Additive Effects: The addition of a Lewis acid can sometimes promote the desired reaction and suppress side reactions. Conversely, basic additives may promote elimination.
-
Substrate Compatibility: Alcohols prone to dehydration are more likely to give elimination byproducts with Togni reagents.
Issue 5: I've optimized my reaction, but I still have some elimination byproduct. What's the best way to purify my desired fluoroalkylated product and safely handle HF?
Even with optimized conditions, minor amounts of elimination byproducts can be unavoidable. Additionally, many fluoroalkylation reactions, particularly those involving fluoride as a leaving group, can generate hydrofluoric acid (HF), a highly corrosive and toxic substance.
Purification Strategy:
-
Aqueous Workup: After quenching the reaction (e.g., with saturated aqueous ammonium chloride), perform an aqueous workup to remove water-soluble byproducts and unreacted reagents.
-
Column Chromatography: Flash column chromatography on silica gel is typically effective for separating the desired fluoroalkylated product from the less polar olefin byproduct. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is usually employed.
Protocol for Safe HF Handling and Removal:
Safety First: Always handle reactions that may generate HF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile gloves are not sufficient for prolonged exposure), safety goggles, and a lab coat. Have a calcium gluconate tube readily available in case of skin contact.
-
Quenching: Carefully and slowly quench the reaction mixture by adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by using a specialized HF trap.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
A microwave-assisted "vessel-inside-vessel" protocol has also been developed for the safe and effective removal of HF from digestion solutions, which may be adaptable for reaction workups.[3][13] This involves the evaporative migration of HF into a scavenger solution within a sealed system.[3][13]
Conclusion
Successfully navigating the competitive landscape of substitution and elimination reactions in fluoroalkylation is a hallmark of a skilled synthetic chemist. By understanding the fundamental principles that govern these pathways and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve your reaction outcomes. Remember that each reaction is unique, and a combination of careful planning, meticulous execution, and thoughtful analysis will be your greatest assets in achieving your synthetic goals.
References
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - MDPI. (2023-08-27). [Link]
-
E1cB-elimination reaction - Wikipedia. [Link]
-
Negative Ion Hyperconjugation in Fluorocarbanions and the Nature of the Borderline between E1cB and E2 Mechanisms. An ab Initio Study - PubMed. (1999-02-05). [Link]
-
Selective fluoroalkylation of organic compounds by tackling the "negative fluorine effect" - pubs.rsc.org. [Link]
-
Why on earth does E1cB favor the elimination that involves the worse LG? - Reddit. (2022-10-11). [Link]
-
How Solvation Influences the SN2 versus E2 Competition - PMC - PubMed Central - NIH. [Link]
-
The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE | Request PDF - ResearchGate. (2025-08-06). [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (2016-08-08). [Link]
-
E1cB - Elimination (Unimolecular) Conjugate Base - Master Organic Chemistry. (2020-02-11). [Link]
-
Mechanism for suppression of the elimination of HF (deprotonation) and... - ResearchGate. [Link]
-
Leaving group effects in gas-phase substitutions and eliminations - PubMed. (2004-10-13). [Link]
-
SN2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination | Request PDF - ResearchGate. [Link]
-
Thousands of reactants and transition states for competing E2 and S N 2 reactions - ResearchGate. [Link]
-
Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - PubMed. (2025-04-26). [Link]
-
E2 and S(N)2 reactions of X- + CH3CH2X (X = F, Cl); an ab initio and DFT benchmark study - ResearchGate. (2025-08-07). [Link]
-
Understanding the SN2 Versus E2 Competition - PubMed. (2025-07-22). [Link]
-
Optimization of reaction conditions. Reaction conditions: 4-(trifluoromethyl) - ResearchGate. [Link]
-
(PDF) Understanding the SN2 Versus E2 Competition - ResearchGate. (2025-10-17). [Link]
-
Substitution and Elimination - University of Calgary. [Link]
-
Steric effects - Wikipedia. [Link]
-
A real space picture of the role of steric effects in SN2 reactions - PMC - PubMed Central. (2022-03-12). [Link]
-
The optimization of reaction conditions for trifluoromethylation of... | Download Table - ResearchGate. [Link]
-
Distinguishing Between Substitution & Elimination Reactions - Chad's Prep®. [Link]
-
7.19: Comparing Substitution and Elimination Reactions - Chemistry LibreTexts. (2020-05-30). [Link]
-
What Makes A Good Leaving Group? - Master Organic Chemistry. (2025-03-04). [Link]
-
Optimization of the Temperature, Solvent, and Addi- tive - ResearchGate. [Link]
-
NMP and O2 as Radical Initiator: Trifluoromethylation of Alkenes to Tertiary β-Trifluoromethyl Alcohols at Room Temperature - Organic Chemistry Portal. [Link]
-
Common Leaving Groups - MacEwan University. [Link]
-
A Unified Framework for Understanding Nucleophilicity and Protophilicity in the SN2/E2 Competition - ResearchGate. (2025-10-17). [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. [Link]
-
Fluoride Reduction / HF - Wastech Controls & Engineering. [Link]
-
Identifying Where Substitution and Elimination Reactions Happen - Master Organic Chemistry. (2023-01-18). [Link]
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. (2012-11-30). [Link]
-
How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol - MDPI. (2022-04-03). [Link]
-
Substitution and Elimination Reactions - Chemistry Steps. [Link]
-
How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol - PubMed. (2022-04-03). [Link]
-
Practice Problem: Drawing Substitution and Elimination Products (SN1/SN2/E1/E2) - YouTube. (2016-04-28). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) [mdpi.com]
- 3. How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SN2 versus E2 Competition of F– and PH2– Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 9. Negative Ion Hyperconjugation in Fluorocarbanions and the Nature of the Borderline between E1cB and E2 Mechanisms. An ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Radiolabeling with 2-Fluoroethyl Methanesulfonate
Welcome to the technical support center for improving the efficiency of radiolabeling with 2-Fluoroethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve robust and reproducible results in your radiolabeling experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that can arise during the radiolabeling process, providing potential causes and actionable solutions.
Issue 1: Low Radiochemical Yield (RCY)
A diminished radiochemical yield is one of the most common frustrations in radiolabeling. The causes can be multifaceted, ranging from the quality of your reagents to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature and Time: The kinetics of the nucleophilic substitution are highly dependent on temperature and reaction duration. Insufficient heat or time will lead to an incomplete reaction, while excessive heat or prolonged reaction times can promote the formation of degradation products.
-
Solution: Systematically optimize the reaction temperature and time. A good starting point, based on analogous reactions with similar fluoroethylating agents, is a temperature range of 70-130°C and a time course of 3-15 minutes.[1] It is crucial to perform a matrix of experiments to determine the optimal conditions for your specific substrate.
-
-
Inadequate Drying of [¹⁸F]Fluoride: The presence of residual water can significantly reduce the nucleophilicity of the [¹⁸F]fluoride ion by forming a hydration shell, thereby hindering its ability to participate in the S_N2 reaction.
-
Solution: Ensure rigorous azeotropic drying of the [¹⁸F]fluoride/kryptofix complex. This is typically achieved by adding anhydrous acetonitrile and evaporating to dryness under a stream of inert gas, a process that should be repeated 2-3 times.[1]
-
-
Incorrect Base-to-Precursor Ratio: The choice and amount of base are critical. An insufficient amount of base will not effectively deprotonate the substrate (if required) or neutralize any acidic byproducts, while an excessive amount can lead to the degradation of the precursor and the formation of side products.
-
Solution: Optimize the molar ratio of the base to the 2-Fluoroethyl methanesulfonate precursor. Studies on the analogous 2-[¹⁸F]fluoroethyl tosylate have shown that this ratio is a critical parameter influencing the yield of the desired product and minimizing side reactions.[1]
-
-
Precursor Quality and Stability: The purity and stability of your 2-Fluoroethyl methanesulfonate precursor are paramount. Impurities can interfere with the reaction, and degradation of the precursor over time will naturally lead to lower yields.
-
Solution: Always use a high-purity precursor and store it under the recommended conditions, which are typically in an inert atmosphere at 2-8°C.[2] Consider performing quality control on new batches of the precursor to ensure its integrity.
-
Issue 2: Presence of Radioactive Impurities
The appearance of unexpected radioactive peaks in your radio-HPLC chromatogram indicates the formation of side products. Identifying and mitigating these impurities is key to obtaining a pure final product.
Potential Causes & Solutions:
-
Formation of Volatile Byproducts: In the synthesis of analogous 2-[¹⁸F]fluoroethyl tosylate, the formation of volatile radioactive impurities, namely [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol, has been identified.[1] These byproducts are likely formed through elimination and hydrolysis reactions, respectively, and their formation is influenced by reaction conditions.
-
Solution: To minimize the formation of these volatile impurities, it is recommended to use lower reaction temperatures and shorter reaction times.[1] Additionally, ensuring an anhydrous reaction environment can reduce the formation of 2-[¹⁸F]fluoroethanol.
-
-
O- vs. N-Fluoroethylation: For substrates containing both hydroxyl (-OH) and amine (-NH) functional groups, competition between O- and N-fluoroethylation can occur, leading to a mixture of products.
-
Solution: The selectivity of the reaction can often be influenced by the choice of base and solvent. In some cases, protecting the more reactive functional group may be necessary to achieve the desired product.
-
-
Degradation of the Labeled Product: The desired radiolabeled compound may itself be unstable under the reaction or workup conditions, leading to the formation of degradation products.
-
Solution: Once the radiolabeling is complete, it is advisable to proceed with purification as quickly as possible. Minimizing the exposure of the labeled product to high temperatures and harsh pH conditions can help to preserve its integrity.
-
Issue 3: Difficulties in Purification
Effective purification is essential to isolate the desired radiolabeled compound from unreacted [¹⁸F]fluoride, the precursor, and any side products.
Potential Causes & Solutions:
-
Co-elution of Impurities: During HPLC purification, impurities may have similar retention times to the desired product, making separation challenging.
-
Solution: Optimize the HPLC method by adjusting the mobile phase composition, gradient, and flow rate. Screening different stationary phases (e.g., C18, phenyl-hexyl) can also be beneficial.
-
-
Poor Recovery from Solid-Phase Extraction (SPE) Cartridges: The labeled product may bind too strongly to the SPE cartridge, resulting in low recovery during elution. Conversely, it may not be retained effectively, leading to premature elution with the unreacted fluoride.
-
Solution: Experiment with different types of SPE cartridges (e.g., C18, HLB) and a range of elution solvents with varying polarities.[1] A systematic approach to optimizing the loading, washing, and elution steps is recommended.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of 2-Fluoroethyl methanesulfonate in radiolabeling.
Q1: What are the recommended storage and handling procedures for 2-Fluoroethyl methanesulfonate?
A1: 2-Fluoroethyl methanesulfonate should be stored in a tightly sealed container under an inert atmosphere at 2-8°C.[2] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q2: What is the role of a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the reaction?
A2: A phase transfer catalyst like Kryptofix 2.2.2 is used to enhance the reactivity of the [¹⁸F]fluoride ion. It does this by sequestering the counter-ion (typically potassium, K⁺), leaving a "naked" and more nucleophilic fluoride ion in the aprotic solvent. This significantly accelerates the rate of the nucleophilic substitution reaction.
Q3: How does the mesylate leaving group compare to other leaving groups like tosylate or bromide?
A3: Mesylate and tosylate are both excellent leaving groups because their negative charge is well-stabilized through resonance.[4][5] The choice between them often comes down to subtle differences in reactivity and physical properties. In some instances, one may offer a slight advantage in yield or purity for a particular substrate. Bromide is also a good leaving group but can be more volatile than the sulfonate esters, which can be a consideration in automated synthesis systems.
Q4: Can residual water in the reaction mixture be beneficial?
A4: While rigorous drying is generally recommended, some studies have explored "hydrous" fluoroethylation methods where a small, controlled amount of water is present. In some specific cases, this has been shown to improve the radiochemical yield and shorten the reaction time. However, this approach requires careful optimization and may not be universally applicable.
Q5: What are the most common analytical techniques for quality control of the final radiolabeled product?
A5: The most common analytical techniques for the quality control of radiolabeled compounds are radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC).[6][7] These methods are used to determine the radiochemical purity and identity of the final product by comparing its retention time (HPLC) or retention factor (TLC) to that of a non-radioactive standard.
Part 3: Experimental Protocols & Data
General Protocol for Radiolabeling with 2-[¹⁸F]Fluoroethyl Methanesulfonate
This protocol is a general guideline and should be optimized for your specific substrate and experimental setup. It is adapted from established procedures for similar fluoroethylating agents.
-
[¹⁸F]Fluoride Trapping and Drying:
-
Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and a suitable base (e.g., K₂CO₃) in a mixture of acetonitrile and water.
-
Azeotropically dry the mixture by heating under a stream of inert gas (e.g., nitrogen or argon) with the sequential addition of anhydrous acetonitrile (2-3 times).
-
-
Radiolabeling Reaction:
-
To the dried [¹⁸F]fluoride/K₂₂₂ complex, add a solution of your precursor molecule and 2-Fluoroethyl methanesulfonate in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).
-
Seal the reaction vessel and heat at the optimized temperature (e.g., 70-130°C) for the optimized time (e.g., 3-15 minutes).
-
-
Purification:
-
Cool the reaction vessel to room temperature.
-
Purify the crude reaction mixture using either semi-preparative HPLC or a solid-phase extraction (SPE) cartridge method to isolate the desired radiolabeled product.
-
-
Quality Control:
-
Analyze the final product by radio-HPLC and/or radio-TLC to determine radiochemical purity and confirm its identity by co-injection with a non-radioactive standard.
-
Data Summary: Factors Influencing Side Product Formation
The following table summarizes the impact of key reaction parameters on the formation of volatile radioactive impurities, based on studies of the analogous 2-[¹⁸F]fluoroethyl tosylate.[1] This information provides a valuable starting point for optimizing your reaction to minimize these side products.
| Parameter | Impact on [¹⁸F]Vinyl Fluoride Formation | Impact on 2-[¹⁸F]Fluoroethanol Formation | Recommendation for Minimizing Impurities |
| Temperature | Increases with higher temperature | Increases with higher temperature | Use the lowest effective temperature |
| Time | Increases with longer reaction time | Increases with longer reaction time | Use the shortest effective reaction time |
| Base-to-Precursor Ratio | Influences formation | Influences formation | Optimize for your specific substrate |
Part 4: Visualizations
Workflow for Troubleshooting Low Radiochemical Yield
Caption: A decision tree for troubleshooting low radiochemical yield.
Reaction Scheme: Potential Side Reactions
Caption: Competing reaction pathways in fluoroethylation.
References
-
Mesylate is used in the same function as tosylates. Is the mesyl ... - Pearson. [Link]
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PubMed Central. [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH. [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. [Link]
-
Analytical Method Summaries - Eurofins. [Link]
-
(PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - ResearchGate. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC - NIH. [Link]
-
A closer look at the synthesis of 2-[>18>F]fluoroethyl tosylate to minimize the formation of volatile side-products - the University of Groningen research portal. [Link]
-
A simple method for the quality control of [ 18 F]FDG - ResearchGate. [Link]
-
2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography - ResearchGate. [Link]
-
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals | IAEA. [Link]
-
How do mesylates and tosylates both protect and act as leaving groups : r/Mcat - Reddit. [Link]
-
Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - Frontiers. [Link]
-
The Dark Side of Fluorine - Fluoride Action Network -. [Link]
-
Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - NIH. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications. [Link]
-
2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem - NIH. [Link]
-
Production and quality control according to current Good Manufacturing Practice of the radiopharmaceutical 18F-Fluoromethylcholine - I.R.I.S.. [Link]
-
(PDF) Towards the Full Automation of QC Release Tests for [F-18]fluoride-labeled Radiotracers - ResearchGate. [Link]
-
18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC - NIH. [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC - NIH. [Link]
-
18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. Sh - ChemRxiv. [Link]
Sources
- 1. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating C-F Bond Challenges in 2-Fluoroethyl Methanesulfonate Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Fluoroethyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this important alkylating agent. We understand that while 2-Fluoroethyl methanesulfonate is a valuable reagent, particularly for introducing the 2-fluoroethyl group in drug synthesis and PET radiolabeling, its reactivity profile presents unique challenges centered around the robust carbon-fluorine (C-F) bond.[1][]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and deepen your understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and reactivity of 2-Fluoroethyl methanesulfonate.
Q1: What makes the C-F bond in 2-Fluoroethyl methanesulfonate so uniquely stable and challenging to work with?
The carbon-fluorine bond is the strongest single bond in organic chemistry, which is a double-edged sword.[3][4] Its high bond dissociation energy contributes to the metabolic stability of fluoro-containing pharmaceuticals. However, this same stability makes the C-F bond exceptionally resistant to cleavage under typical synthetic conditions.[3][5]
Several factors contribute to this stability:
-
High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a highly polarized C-F bond and a significant ionic character, which shortens and strengthens it.
-
Excellent Orbital Overlap: The small size of the fluorine atom allows for very effective overlap between its 2p orbital and the sp³ hybrid orbital of carbon, resulting in a strong covalent bond.
This inherent strength means that the C-F bond is generally unreactive and not the point of failure in most reactions. The primary reactivity of 2-Fluoroethyl methanesulfonate is centered on the displacement of the excellent mesylate leaving group. The challenges arise from the influence of the adjacent C-F bond on this primary reaction site.
Q2: What are the most common side reactions I should be aware of when using 2-Fluoroethyl methanesulfonate?
The primary side reactions stem from the competition between substitution (SN2) and elimination (E2) pathways, as well as hydrolysis. In studies involving the synthesis of related 18F-labeled compounds, volatile radioactive side-products have been identified, which are analogous to the byproducts expected in non-radioactive synthesis.[6][7]
| Side Reaction | Byproduct | Causative Conditions | Mechanism |
| Elimination | Vinyl Fluoride | High temperatures (>100°C), strong or sterically hindered bases.[6][7] | The base abstracts a proton from the carbon adjacent to the mesylate group, leading to the elimination of methanesulfonic acid and formation of a C=C double bond (E2 mechanism). |
| Hydrolysis/Solvolysis | 2-Fluoroethanol | Presence of water or other protic nucleophilic solvents (e.g., methanol).[6][7] | Water acts as a nucleophile, attacking the electrophilic carbon and displacing the mesylate group. This can occur with the starting material or the desired product if it is unstable in the workup. |
Q3: Can the fluorine atom itself participate in the reaction through Neighboring Group Participation (NGP)?
Yes, this is a critical mechanistic consideration. Neighboring group participation (NGP), also known as anchimeric assistance, involves the interaction of a reaction center with a lone pair of electrons from a nearby atom within the same molecule.[8] This participation can significantly increase reaction rates and often results in retention of stereochemistry, as it proceeds through a double-inversion mechanism.[9][10]
In the case of 2-Fluoroethyl methanesulfonate, the fluorine atom's lone pairs can act as an internal nucleophile, displacing the mesylate leaving group to form a transient, cyclic fluoronium ion intermediate. The external nucleophile then attacks this intermediate to open the three-membered ring.
Caption: Neighboring Group Participation via a fluoronium ion.
This pathway can complicate stereochemical predictions and may offer an alternative, often faster, route to the substituted product compared to a direct SN2 attack.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Fluoroethylated Product
Q: My alkylation reaction is failing or providing very low yields. I've confirmed the identity of my starting materials. What should I investigate?
Low yield is a common issue that can typically be traced to competing side reactions or suboptimal conditions. Use the following workflow to diagnose the problem.
Caption: Decision workflow for troubleshooting low yields.
Protocol: Minimizing Elimination and Hydrolysis Side Reactions
This protocol is designed to favor the SN2 pathway over competing E2 and hydrolysis reactions.
Materials:
-
2-Fluoroethyl methanesulfonate
-
Your nucleophilic substrate
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
Preparation: Assemble your reaction glassware (e.g., round-bottom flask with a condenser and magnetic stirrer) and flame-dry it under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition:
-
To the flask, add your nucleophilic substrate (1.0 eq.) and finely powdered, dry potassium carbonate (1.5 - 2.0 eq.).
-
Add activated molecular sieves to the flask.
-
Add anhydrous solvent (ACN or DMF) via syringe.
-
-
Reaction Initiation:
-
Stir the mixture at room temperature for 15-30 minutes to ensure a fine suspension of the base.
-
Slowly add 2-Fluoroethyl methanesulfonate (1.1 eq.) via syringe.
-
-
Reaction Conditions:
-
Heat the reaction to a moderate temperature (e.g., 50-70°C). Higher temperatures can favor elimination.[6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction should be monitored every 1-2 hours initially.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and molecular sieves.
-
Proceed with your standard aqueous workup and purification protocol.
-
Causality: Using a weaker, heterogeneous base like K₂CO₃ provides sufficient basicity to deprotonate many nucleophiles without being aggressive enough to promote widespread E2 elimination. Strictly anhydrous conditions, enforced by dried reagents and molecular sieves, prevent the hydrolysis of the mesylate.[11]
Issue 2: Post-Reaction Fluoride Contamination
Q: My purified product is contaminated with fluoride ions. How did this happen and what is the best way to remove them?
Fluoride ion contamination can occur if a small amount of C-F bond cleavage happens, though this is rare under standard conditions. More commonly, it may arise from the degradation of a fluorine-containing reagent or byproduct, especially during a harsh workup.
Protocol: Lab-Scale Quenching and Removal of Fluoride Ions
This procedure uses precipitation with a calcium salt, a common industrial method adapted for the lab.[12]
Materials:
-
Crude product dissolved in an organic solvent (e.g., Ethyl Acetate, DCM)
-
Saturated Calcium Chloride (CaCl₂) aqueous solution
-
Deionized Water
-
Celite or a similar filter aid
Procedure:
-
Initial Wash: Transfer your dissolved crude product to a separatory funnel. Wash the organic layer twice with deionized water to remove the bulk of water-soluble impurities.
-
Precipitation:
-
Wash the organic layer with a saturated aqueous solution of CaCl₂.
-
Shake the funnel vigorously for 1-2 minutes. You may observe the formation of a fine white precipitate, Calcium Fluoride (CaF₂), at the interface.
-
Allow the layers to separate completely.
-
-
Filtration (if necessary):
-
If a significant amount of precipitate forms and hinders separation, drain the entire mixture from the funnel and filter it through a small plug of Celite.
-
Return the filtrate to the separatory funnel and separate the layers.
-
-
Final Washes: Wash the organic layer one final time with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Causality: Calcium ions (Ca²⁺) react with free fluoride ions (F⁻) to form calcium fluoride (CaF₂), which is highly insoluble in water and can be removed by filtration or extraction.[12] This is a simple and effective way to sequester fluoride ions from the organic phase.
References
- MySkinRecipes. (n.d.). 2-Fluoroethyl methanesulfonate.
- BOC Sciences. (n.d.). CAS 461-31-4 2-fluoroethyl methanesulfonate.
- Wikipedia. (n.d.). Neighbouring group participation.
- Chemical Society Reviews. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes.
- PubMed. (2020). Microbial Cleavage of C-F Bonds in Two C6 Per- and Polyfluorinated Compounds via Reductive Defluorination.
- Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.
- The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds.
- Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation.
- EJNMMI Radiopharmacy and Chemistry. (2019). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity in Alkylation Experiments.
- ResearchGate. (n.d.). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products.
- Saltworks Technologies. (2019). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration.
Sources
- 1. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]
- 3. Carbon–fluorine bond cleavage mediated by metalloenzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Microbial Cleavage of C-F Bonds in Two C6 Per- and Polyfluorinated Compounds via Reductive Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. saltworkstech.com [saltworkstech.com]
Purification strategies for 2-Fluoroethyl methanesulfonate reaction products
Technical Support Center: Purification of 2-Fluoroethyl Methanesulfonate
Welcome to the technical support center for the purification of 2-Fluoroethyl methanesulfonate (FEMs). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical alkylating reagent. As a potent electrophile used in the synthesis of various pharmaceutical compounds and PET imaging agents, the purity of FEMs is paramount to ensure reaction specificity, yield, and the safety of the final product.[1] This document provides in-depth troubleshooting guides and FAQs to address common challenges encountered during the purification of FEMs reaction products.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Q1: My final product purity is low after the initial work-up. What are the likely contaminants and how do I remove them?
Probable Cause: Low purity after an initial aqueous work-up typically points to the presence of non-water-soluble impurities that are carried through the extraction process. The most common culprits are unreacted starting materials and organic-soluble side products.
In-Depth Analysis: The standard synthesis of FEMs involves the reaction of 2-fluoroethanol with methanesulfonyl chloride in the presence of a tertiary amine base (like triethylamine, Et₃N).[2]
-
Unreacted 2-fluoroethanol: This starting material is polar and has some water solubility, but it can persist in the organic layer, especially if the extraction is not thorough.
-
Unreacted Methanesulfonyl Chloride: While highly reactive, some may remain if the reaction is incomplete. It is rapidly hydrolyzed to methanesulfonic acid during aqueous work-up, but if the organic layer is not washed properly, it can be a source of acidic contamination.
-
Elimination Side-Product (Vinyl Fluoride): Under basic conditions and at elevated temperatures, E2 elimination can occur, producing the volatile gas vinyl fluoride.[3][4] While most of this is lost, some may remain dissolved in the reaction solvent.
-
Over-alkylation Products: In some cases, the product FEMs can react with other nucleophiles present in the mixture, leading to complex impurities.
Step-by-Step Solution:
-
Optimize the Work-up: A robust aqueous work-up is the first and most critical line of defense. A typical procedure involves sequential washes of the crude organic layer.[2]
-
Acid Wash: Wash with cold, dilute HCl (e.g., 1M) to remove the tertiary amine base (e.g., triethylamine) by converting it to its water-soluble hydrochloride salt.
-
Base Wash: Wash with cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl and remove methanesulfonic acid (from hydrolysis of unreacted methanesulfonyl chloride).
-
Brine Wash: A final wash with saturated NaCl solution removes bulk water from the organic layer before drying.
-
-
Employ Flash Column Chromatography: If impurities persist, flash chromatography is the most effective method for separation.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities and gradually increase the polarity to elute the more polar FEMs product. Monitor the fractions by TLC or LC-MS.
-
-
Consider Vacuum Distillation: For large-scale purification (>10 g), vacuum distillation can be an efficient method to separate FEMs from less volatile impurities. However, care must be taken as sulfonate esters can decompose at high temperatures.[5] The boiling point of FEMs is high (242.9°C at 760 mmHg), making vacuum distillation essential.[]
Q2: My yield is significantly lower than expected after purification. Where could my product be going?
Probable Cause: Product loss during purification can occur due to physical handling errors, but more often it is due to the chemical instability of the product under the purification conditions.
In-Depth Analysis: 2-Fluoroethyl methanesulfonate, like other alkyl sulfonates, is susceptible to hydrolysis and elimination, particularly in the presence of nucleophiles, bases, or high temperatures.
-
Hydrolysis during Work-up: Prolonged contact with aqueous acid or base, especially at room temperature or above, can hydrolyze the ester back to 2-fluoroethanol and methanesulfonic acid. This is why all aqueous washes should be performed quickly and with cold solutions.
-
Degradation on Silica Gel: Silica gel can be slightly acidic, which can promote the degradation of sensitive compounds. If you observe significant streaking on your TLC plate or recover a low yield from your column, this may be the cause.
-
Thermal Decomposition: As mentioned, heating FEMs for extended periods, especially under atmospheric pressure, can lead to decomposition.[5]
Step-by-Step Solution:
-
Refine Work-up Conditions:
-
Always use cold (0-5 °C) washing solutions.
-
Minimize the time the organic layer is in contact with the aqueous phases.
-
Ensure the final product is stored under an inert atmosphere and refrigerated (2-8°C) as recommended by suppliers.
-
-
Deactivate Silica Gel: If you suspect degradation on silica, you can use deactivated or "neutralized" silica gel. This can be prepared by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% Et₃N in the mobile phase), before loading your sample.
-
Use an Alternative Purification Method: If column chromatography proves problematic, consider vacuum distillation for larger scales or preparative HPLC for smaller scales where high purity is required.
Q3: I see an unexpected peak corresponding to a mass of 64 or 46 in my GC-MS analysis. What is it?
Probable Cause: These peaks likely correspond to 2-fluoroethanol (mass of 64) and vinyl fluoride (mass of 46), respectively.
In-Depth Analysis: Studies on the closely related 2-[¹⁸F]fluoroethyl tosylate have definitively identified 2-fluoroethanol and vinyl fluoride as volatile side-products.[3][4][7] Their formation is highly dependent on reaction conditions:
-
High Temperature: Higher reaction temperatures significantly increase the rate of both hydrolysis (forming 2-fluoroethanol) and elimination (forming vinyl fluoride).
-
Reaction Time: Longer reaction times provide more opportunity for these side reactions to occur.
-
Base/Precursor Ratio: A higher molar ratio of base to the sulfonylating precursor can favor the elimination reaction.[3][4]
Step-by-Step Solution:
-
Optimize Reaction Conditions: To minimize the formation of these impurities, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Removal during Work-up: 2-fluoroethanol can be largely removed by thorough aqueous washes. Vinyl fluoride is a gas and should be handled in a well-ventilated fume hood; most of it will be removed when the solvent is evaporated under reduced pressure.
-
High-Vacuum Application: Before final isolation, subjecting the crude product to high vacuum for a short period can help remove traces of these volatile impurities.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification strategy for FEMs on a lab scale (1-5 g)? A: For this scale, the most reliable and effective strategy is a combination of an optimized aqueous work-up followed by flash column chromatography on silica gel. This provides excellent separation of starting materials and most side products, offering high purity without the risks of thermal decomposition associated with distillation.
Q: How can I confirm the purity and identity of my final product? A: A multi-technique approach is recommended:
-
¹H and ¹⁹F NMR: Provides structural confirmation and can reveal the presence of proton- or fluorine-containing impurities.
-
GC-MS or LC-MS: Excellent for identifying trace impurities and confirming the mass of the desired product.[8]
-
HPLC: Can be used for quantitative purity analysis.[9]
Q: What are the critical safety precautions when handling 2-Fluoroethyl methanesulfonate? A: EXTREME CAUTION IS REQUIRED. 2-Fluoroethyl methanesulfonate is a potent alkylating agent and is classified as toxic and a potential mutagen and carcinogen.[10]
-
Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles, and a lab coat.
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's hazardous waste protocols.
Q: How should I properly store purified 2-Fluoroethyl methanesulfonate? A: The compound is sensitive to moisture and heat. Commercial suppliers recommend storing it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes hydrolysis and potential decomposition over time.
Section 3: Protocols & Data
Protocol 1: Standard Aqueous Work-up
-
Cool the completed reaction mixture to 0-5 °C in an ice bath.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of cold deionized water and mix. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 volume of cold 1M HCl.
-
1 volume of cold saturated NaHCO₃ solution (Caution: potential for gas evolution).
-
1 volume of cold saturated NaCl (brine).
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel column in your desired mobile phase (e.g., 5% Ethyl Acetate/Hexanes).
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Elute the column with the mobile phase, starting at a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increasing the polarity as needed.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Summary of Common Impurities and Purification Strategies
| Impurity | Source | Boiling Point (°C) | Primary Removal Method | Secondary Method |
| Triethylamine | Base in reaction | 89.5 | Aqueous Acid Wash (1M HCl) | N/A |
| 2-Fluoroethanol | Unreacted starting material | 103.3 | Aqueous Washes | Column Chromatography |
| Methanesulfonyl Chloride | Unreacted starting material | 161 | Hydrolyzes during work-up | N/A |
| Methanesulfonic Acid | Hydrolysis product | Decomposes | Aqueous Base Wash (NaHCO₃) | Column Chromatography |
| Vinyl Fluoride | Elimination side-product | -72 | Evaporation / High Vacuum | N/A |
Section 4: Visualization
Workflow for Synthesis and Purification
Caption: Decision tree for troubleshooting common purification issues.
References
-
PrepChem.com. (n.d.). Synthesis of 2,2,2-trifluoroethyl methanesulfonate. Retrieved from PrepChem.com. [Link]
-
Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. Retrieved from MFDS. [Link]
-
MySkinRecipes. (n.d.). 2-Fluoroethyl methanesulfonate. Retrieved from MySkinRecipes. [Link]
-
Pijeira, M. S. O., dos Santos, S. N., Araujo, Y. B., Lapolli, A. L., Wandermuren, M. N., Riera, Z. R., ... & Bernardes, E. S. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI radiopharmacy and chemistry, 7(1), 26. [Link]
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
-
Dahl, K., et al. (2020). Synthesis and preclinical evaluation of [18F]PF04217903, a selective MET PET tracer. ChemRxiv. [Link]
- Beard, W. Q., & Kaeding, W. W. (1977). U.S. Patent No. 4,035,242. Washington, DC: U.S.
-
CP Lab Safety. (n.d.). 2-Fluoroethyl methanesulfonate, 95% Purity, C3H7FO3S, 100 mg. Retrieved from CP Lab Safety. [Link]
-
Shiraishi, T., et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. [Link]
-
University of Groningen. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from University of Groningen Research Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Retrieved from PubChem. [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433. [Link]
-
Li, W., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950. [Link]
-
Oreate AI. (2026). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from Oreate AI Blog. [Link]
-
Kakadiya, P. R., et al. (2012). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis, 1(1). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56776492, 2,2-Difluoroethyl methanesulfonate. Retrieved from PubChem. [Link]
-
Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. [Link]
-
SIELC Technologies. (n.d.). RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. Retrieved from SIELC. [Link]
-
Li, W., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. [Link]
-
Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1016-1019. [Link]
-
Kniess, T. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6, 1891-1907. [Link]
-
Schoultz, B. W., et al. (2013). A fully automated radiosynthesis of [18F]fluoroethyl-diprenorphine on a single module by use of SPE cartridges for preparation of high quality 2-[18F]fluoroethyl tosylate. Molecules, 18(6), 7271-7278. [Link]
-
University of Groningen. (2022). A closer look at the synthesis of 2-[>18>F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from University of Groningen Research Portal. [Link]
-
Min-Sal, A., et al. (2019). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry, 43, 1475-1486. [Link]
Sources
- 1. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4035242A - Distillative purification of alkane sulfonic acids - Google Patents [patents.google.com]
- 7. research.rug.nl [research.rug.nl]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Enhancing the Stability of 2-Fluoroethyl Methanesulfonate (FEMs) in Solution
Welcome to the technical support center for 2-Fluoroethyl methanesulfonate (FEMs). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent electrophile in their work. Given that sulfonate esters are known for their reactivity, ensuring the stability of FEMs in solution is paramount for reproducible and successful experimentation.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate degradation and maximize the efficacy of your reactions.
Section 1: Core Principles of FEMs Stability
Understanding the chemical nature of 2-Fluoroethyl methanesulfonate is the first step toward controlling its stability. As a sulfonate ester, the carbon atom alpha to the sulfonate group is highly electrophilic, making it an excellent target for nucleophiles.[2] This inherent reactivity is key to its function as an alkylating agent but also the primary source of its instability.
The two principal degradation pathways you must control are:
-
Hydrolysis: The reaction with water, which can be catalyzed by either acidic or basic conditions, cleaves the ester to form 2-fluoroethanol and methanesulfonic acid.[3][4] The presence of even trace amounts of water can significantly compromise the integrity of your FEMs solution.[5][6]
-
Nucleophilic Attack: Beyond water, other nucleophiles present in your reaction mixture (e.g., amines, hydroxides, or even some solvents) can attack the electrophilic carbon, consuming your reagent and forming unwanted byproducts.[1][2]
Below is a diagram illustrating these competing pathways.
Caption: Competing reaction pathways for 2-Fluoroethyl methanesulfonate.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries our team receives regarding the handling and use of FEMs.
Q1: What are the ideal storage conditions for neat 2-Fluoroethyl methanesulfonate and its solutions?
A1: Proper storage is your first line of defense against degradation.
-
Neat Compound: 2-Fluoroethyl methanesulfonate should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. The container must be tightly sealed to prevent moisture ingress.
-
Stock Solutions: We strongly recommend preparing stock solutions fresh for immediate use. If storage is unavoidable, solutions should be prepared in a high-quality anhydrous solvent, stored under an inert atmosphere in a sealed vial with a PTFE-lined cap, and kept at 2-8°C for no more than a few days. Always re-evaluate the solution's integrity if it has been stored.
Q2: My solution of FEMs is showing rapid degradation. What are the most likely causes?
A2: In our experience, rapid degradation almost always points to one of four issues:
-
Water Contamination: The most common culprit. Ensure your solvent is truly anhydrous and that all glassware is oven-dried.
-
pH Extremes: Both strong acids and bases will catalyze the hydrolysis of FEMs.[1] Solutions should be kept as close to neutral as possible unless acidic or basic conditions are a required part of your reaction mechanism.
-
Reactive Solvents: Protic solvents, particularly alcohols, can engage in solvolysis, where the solvent molecule itself acts as a nucleophile.[6][7]
-
Elevated Temperature: Degradation kinetics are highly temperature-dependent.[5] Use the lowest possible temperature that allows for your desired reaction to proceed at a reasonable rate.
Q3: How does pH impact the stability of FEMs?
A3: The effect of pH is critical, especially in any aqueous or protic environment. Sulfonate esters are susceptible to both acid- and base-catalyzed hydrolysis.[1][3][8]
| pH Range | Stability Outlook | Dominant Degradation Mechanism |
| < 4 | Poor | Acid-catalyzed hydrolysis is significant, especially with heat.[1] |
| 4 - 6.5 | Optimal | This is generally the most stable range for sulfonate esters. |
| 6.5 - 8 | Good to Fair | Stability decreases as pH rises due to the increasing concentration of hydroxide ions. |
| > 8 | Very Poor | Base-catalyzed hydrolysis (saponification) is rapid and is a primary method for cleaving sulfonate esters.[1][3] |
Q4: Which solvents should I use or avoid to maximize FEMs stability?
A4: Solvent choice is a key experimental parameter that dictates both stability and reactivity. The ideal solvent should be inert to FEMs and fully dissolve all reaction components.
| Solvent Class | Recommended Examples | Rationale & Causality |
| Polar Aprotic (Recommended) | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents solubilize polar FEMs but lack acidic protons, preventing solvolysis. They are excellent for S(_N)2 reactions. Crucially, they must be anhydrous. |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM) | Generally inert but may offer poor solubility for FEMs and associated salts, potentially slowing reactions. |
| Polar Protic (Use with Caution) | Water, Methanol (MeOH), Ethanol (EtOH) | These solvents can actively participate in degradation via solvolysis/hydrolysis.[7][9] Only use them if they are an integral and controlled part of the reaction mechanism. |
Q5: I need to use a base in my reaction. Which type is least likely to degrade FEMs?
A5: This is a common challenge. If a base is required, you must choose one that is non-nucleophilic to avoid direct attack on the FEMs molecule.
-
Recommended: Use sterically hindered, non-nucleophilic bases. Examples include 2,6-lutidine, 2,6-di-tert-butylpyridine, or proton sponge (1,8-Bis(dimethylamino)naphthalene). Studies have shown that in the presence of a slight excess of a weak, non-nucleophilic base like 2,6-lutidine, sulfonate ester formation (the reverse of degradation) is undetectable, implying that such bases do not promote degradation.[6][7]
-
Avoid: Do not use nucleophilic bases like hydroxides (NaOH, KOH), alkoxides (NaOMe, KOtBu), or primary/secondary amines unless they are your intended reactant. These will rapidly degrade FEMs.
Section 3: Troubleshooting Guide
Use this guide when your experiments with FEMs are not proceeding as expected.
Problem: Low or no yield in an alkylation reaction.
Caption: Troubleshooting workflow for low reaction yield with FEMs.
Problem: TLC/LC-MS analysis shows formation of unexpected byproducts.
-
Symptom: A major byproduct is identified as 2-fluoroethanol.
-
Root Cause: This is the hallmark of FEMs hydrolysis. Your system is contaminated with water.
-
Corrective Action: Review and implement the rigorous anhydrous techniques described in Protocol 1. Ensure your solvent source is not contaminated and that reagents are not hygroscopic.
-
-
Symptom: A byproduct is observed that corresponds to the solvent molecule being added to your substrate.
-
Root Cause: This indicates solvolysis. This is common when using alcohol-based solvents.
-
Corrective Action: Switch to an inert aprotic solvent such as acetonitrile or DMF. Refer to the solvent selection table in the FAQ section.
-
Section 4: Key Experimental Protocols
Protocol 1: Recommended Procedure for Preparing an Anhydrous Stock Solution of FEMs
This protocol is designed to minimize the risk of hydrolysis during solution preparation.
-
Glassware Preparation: Place all glassware (volumetric flask, syringes, magnetic stir bar) in a laboratory oven at 120°C for at least 4 hours.
-
Assembly: Assemble the glassware while still warm and immediately place it under a stream of dry nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere.
-
Solvent Dispensing: Use a high-quality anhydrous solvent (water content < 50 ppm) from a sealed bottle, preferably one with a Sure/Seal™ septum. Using a dry, nitrogen-purged syringe, transfer the required volume of solvent into your flask.
-
FEMs Addition: 2-Fluoroethyl methanesulfonate is a liquid. Using a separate dry syringe, carefully draw the required volume of FEMs and add it dropwise to the stirring solvent in the flask.
-
Sealing and Storage: Immediately seal the flask with a PTFE-lined cap. If not for immediate use, purge the headspace with inert gas before sealing and store at 2-8°C.
Protocol 2: General Method for Monitoring FEMs Degradation by RP-HPLC
This provides a starting point for developing a stability-indicating method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with a high concentration of Solvent A (e.g., 95%) and ramp to a high concentration of Solvent B (e.g., 95%) over 10-15 minutes. This will ensure the elution of both the polar degradation product (2-fluoroethanol) and the more retained FEMs.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for definitive identification.
-
Procedure: At specified time points, withdraw an aliquot from your reaction or stock solution, quench it if necessary (e.g., by diluting in cold mobile phase), and inject it immediately. Track the disappearance of the FEMs peak and the appearance of the 2-fluoroethanol peak over time.
References
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]
-
Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. [Link]
-
Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Figshare. [Link]
-
PQRI. (n.d.). Sulfonate Esters – How Real is the Risk? Retrieved from PQRI website. [Link]
-
Williams, I. H., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(18), 8827–8837. [Link]
-
Williams, I. H., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ResearchGate. [Link]
-
Liu, H., et al. (2022). Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. Retrieved from PubChem. [Link]
-
Wang, Y., et al. (2023). Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. RSC Publishing. [Link]
-
Teasdale, A., et al. (2010). A Kinetic Study of the Formation and Degradation of Methyl, Ethyl, and Isopropyl Methanesulfonate. Novatia, LLC. [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI. [Link]
-
Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed. [Link]
-
Hosoya, T., et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. [Link]
-
Nikam, A. D., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]
-
Zheng, Y.-J., & Ornstein, R. L. (1997). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. ResearchGate. [Link]
-
Krasikova, R. N. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm. [Link]
-
Al-Sabti, A., & Harig, S. (2015). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. ResearchGate. [Link]
-
de Souza, A. A., et al. (2020). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen Research Portal. [Link]
Sources
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pqri.org [pqri.org]
- 6. pqri.org [pqri.org]
- 7. enovatia.com [enovatia.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Handling 2-Fluoroethyl Methanesulfonate
Welcome to the technical support guide for 2-Fluoroethyl methanesulfonate (FEM). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a potent and highly reactive 2-fluoroethylating agent, FEM is invaluable in synthesizing novel chemical entities, particularly in radiolabeling and drug discovery.[] However, its utility is matched by its challenging handling characteristics. This guide is designed to help you navigate these challenges, ensuring the success and safety of your experiments.
Section 1: Critical Safety First - Hazard Overview & Personal Protective Equipment (PPE)
Before handling 2-Fluoroethyl methanesulfonate, it is imperative to understand its associated hazards. This compound is not only a powerful reagent but also carries significant health risks. All work must be conducted within a certified chemical fume hood.
Table 1: GHS Hazard Summary for 2-Fluoroethyl Methanesulfonate
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | |
| Germ Cell Mutagenicity | H340 | May cause genetic defects | [2] |
| Carcinogenicity | H351 | Suspected of causing cancer | [2] |
| Skin Corrosion/Irritation | - | Causes severe skin burns and eye damage | [3][4] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[5][6]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is highly recommended.
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.[5]
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood.[3][5] Do not breathe mists or vapors.[3]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low, or the reaction has failed entirely. What are the most likely causes?
A1: Low or no yield in reactions involving FEM is a common issue, typically stemming from one of four areas: reagent integrity, reaction conditions, substrate reactivity, or moisture control.
-
Reagent Integrity: 2-Fluoroethyl methanesulfonate is highly susceptible to hydrolysis.[7][8] If stored improperly or exposed to atmospheric moisture, it will degrade into 2-fluoroethanol and methanesulfonic acid. Always use a fresh bottle or a properly stored aliquot. Confirm the purity of your starting material via NMR or GC-MS if degradation is suspected.
-
Moisture Control: Water is the enemy. Even trace amounts of water can hydrolyze your FEM, quench anionic nucleophiles, and reduce overall yield.[8] Ensure all glassware is oven-dried, solvents are anhydrous, and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Base or Temperature: The choice of base and temperature is critical for balancing the desired SN2 reaction against competing side reactions.
-
Substrate Reactivity: Sterically hindered substrates will react more slowly. For example, alkylating a sterically crowded secondary amine is significantly more challenging than alkylating a primary amine and may require longer reaction times or more forcing conditions.[11]
Below is a workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant byproduct formation in my analysis (TLC, LC-MS). What are these byproducts and how can I minimize them?
A2: The two most common byproducts when using FEM are 2-fluoroethanol and vinyl fluoride. Their formation is a direct result of competing reaction pathways: hydrolysis and elimination (E2).
-
2-Fluoroethanol: This is the product of hydrolysis, where FEM reacts with water instead of your nucleophile. Its presence is a definitive indicator of moisture in your reaction.
-
Vinyl Fluoride: This gaseous byproduct is a result of an E2 elimination reaction, promoted by basic conditions.[9][10] This pathway is particularly favored by strong, sterically hindered bases and higher reaction temperatures.
The diagram below illustrates how these competing pathways arise from the same starting materials.
Caption: Competing reaction pathways for FEM.
To minimize byproducts:
-
Ensure an anhydrous system: This is the most effective way to prevent the formation of 2-fluoroethanol.
-
Optimize base and temperature: Use the mildest, least-hindered base that can effectively deprotonate your nucleophile (e.g., K₂CO₃, Cs₂CO₃). Start at a low temperature (e.g., room temperature) and only increase it if the reaction is too slow. A study on the analogous 2-[18F]fluoroethyl tosylate showed that byproduct formation is highly dependent on temperature and time.[9][10]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle 2-Fluoroethyl methanesulfonate? A1: Proper storage is critical to maintaining the reagent's purity. It should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[5] Keep it refrigerated at 2-8°C.[5] For use, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical. Aliquoting the reagent into smaller, single-use vials under inert gas is a best practice to maintain the integrity of the bulk supply.
Q2: What solvents and bases are generally recommended for reactions with FEM? A2:
-
Solvents: Aprotic polar solvents are ideal as they can dissolve a wide range of substrates and salts without participating in the reaction. Recommended solvents include Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
-
Bases: The choice of base depends on the pKa of the nucleophile. For N-alkylation of amines or O-alkylation of phenols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For more sensitive substrates, organic bases like N,N-Diisopropylethylamine (DIPEA) can be used. Avoid strongly nucleophilic bases (e.g., NaOH, KOH) unless hydrolysis is the intended reaction.
Q3: How can I effectively monitor the progress of my alkylation reaction? A3: The two most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to get a qualitative assessment. The product should have a different Rf value than the starting material. A co-spot (a lane with both the starting material and the reaction mixture) can help in identification.
-
LC-MS: This is the preferred method for quantitative analysis. It allows you to monitor the disappearance of your starting material and the appearance of your product, while also detecting any byproducts. It provides both retention time and mass-to-charge ratio, confirming the identity of the species involved.
Section 4: Field-Proven Protocol: N-alkylation of Morpholine
This protocol provides a representative workflow for the 2-fluoroethylation of a secondary amine.
Objective: To synthesize 4-(2-fluoroethyl)morpholine from morpholine and 2-Fluoroethyl methanesulfonate.
Materials:
-
2-Fluoroethyl methanesulfonate (FEM)
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (ACN), anhydrous grade
-
Round-bottom flask, stir bar, condenser, nitrogen inlet
-
Standard workup and purification glassware/reagents
Procedure:
-
Preparation (Inert Atmosphere):
-
Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the flask. Flame-dry the flask containing the K₂CO₃ under vacuum and backfill with nitrogen to ensure all moisture is removed.
-
Scientist's Note: K₂CO₃ acts as both the base and a scavenger for the methanesulfonic acid byproduct. It must be completely dry.
-
-
Reaction Setup:
-
To the flask, add anhydrous acetonitrile (volume to make a ~0.5 M solution with respect to the limiting reagent).
-
Add morpholine (1.0 equivalent) via syringe.
-
While stirring vigorously, add 2-Fluoroethyl methanesulfonate (1.1 equivalents) dropwise via syringe.
-
Scientist's Note: Adding the electrophile (FEM) dropwise helps to control any potential exotherm and minimizes side reactions. An excess of FEM is used to ensure full conversion of the morpholine.
-
-
Reaction Execution:
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the morpholine starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Scientist's Note: The water wash removes any remaining inorganic salts and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(2-fluoroethyl)morpholine.
-
References
-
Shimizu, Y., et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. [Link]
-
Elder, J. W., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. [Link]
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 556565, 2,2,2-Trifluoroethyl Methanesulfonate. [Link]
-
Andrews, K. G., et al. (2017). Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]
-
Chan, L. C., & Cox, B. G. (2007). Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]
Sources
- 2. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2,2,2-Trifluoroethyl Methanesulfonate | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 2-Fluoroethyl 4-methylbenzenesulfonate - Safety Data Sheet [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pqri.org [pqri.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Enhancing the reactivity of 2-Fluoroethyl methanesulfonate
Welcome to the technical support guide for 2-Fluoroethyl Methanesulfonate (F-MBS). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reactions involving this versatile fluoroethylating agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance the reactivity and outcomes of your synthesis.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 2-Fluoroethyl Methanesulfonate.
Question: What is 2-Fluoroethyl Methanesulfonate and what is its primary application?
Answer: 2-Fluoroethyl methanesulfonate (F-MBS) is an alkylating agent with the chemical formula C₃H₇FO₃S.[1] Its primary function is to introduce a 2-fluoroethyl group (-CH₂CH₂F) onto a nucleophilic substrate. This is particularly valuable in medicinal chemistry and drug development, most notably in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, where a Fluorine-18 (¹⁸F) isotope is incorporated.[2][3] The molecule consists of the reactive 2-fluoroethyl group and a methanesulfonate (mesylate) group, which serves as an excellent leaving group.[4][5]
Question: What makes the methanesulfonate (mesylate) group such a good leaving group?
Answer: The effectiveness of the mesylate group (CH₃SO₃⁻) as a leaving group is fundamental to the reactivity of F-MBS. A good leaving group must be stable on its own after it detaches from the substrate. The mesylate anion's stability stems from two key factors:
-
Resonance Stabilization: The negative charge on the departed mesylate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance. This distribution of charge significantly stabilizes the anion.[4][5]
-
Weak Basicity: The conjugate acid of the mesylate anion is methanesulfonic acid (CH₃SO₃H), which is a very strong acid (pKa ≈ -1.9). A fundamental chemical principle states that the conjugate base of a strong acid is a very weak base.[6][7] Weak bases are excellent leaving groups because they are not inclined to re-initiate a reverse reaction.
The workflow below illustrates the departure of the stabilized mesylate leaving group during a nucleophilic substitution reaction.
Caption: Departure of the stable mesylate leaving group.
Part 2: Troubleshooting Guide for Sub-Optimal Reactions
This core section is formatted as a series of common problems encountered during experiments, followed by detailed causal explanations and actionable solutions.
Problem 1: My reaction is extremely slow or fails to reach completion, even at elevated temperatures.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The primary mechanism for this reagent is the SN2 (bimolecular nucleophilic substitution) reaction.[7] The rate of an SN2 reaction is highly dependent on the solvent.
-
Explanation: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (e.g., water, methanol, ethanol) form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and drastically reducing its reactivity.[6][8]
-
Solution: Switch from any protic or non-polar solvent to a high-quality, anhydrous polar aprotic solvent. Ensure the solvent is dry, as water can hydrolyze the starting material.
-
-
Weak Nucleophile: The strength of the nucleophile directly correlates with the reaction rate in an SN2 mechanism.[7][8]
-
Explanation: Nucleophilicity generally tracks with basicity. Anionic nucleophiles (e.g., RO⁻, CN⁻) are stronger than their neutral counterparts (ROH, HCN).[6]
-
Solution: If possible, deprotonate your nucleophile using a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) prior to adding the F-MBS. If using a neutral nucleophile is unavoidable, a significant increase in temperature and reaction time will be necessary.
-
Table 1: Impact of Solvent on SN2 Reaction Rate
| Solvent Class | Examples | Effect on Nucleophile | Relative SN2 Rate |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Minimally solvated, highly reactive | Excellent |
| Polar Protic | Water (H₂O), Methanol (MeOH) | Heavily solvated, low reactivity | Poor |
| Non-Polar | Hexane, Toluene | Poor solubility of nucleophiles | Very Poor |
Problem 2: My product yield is low, and I've identified a significant amount of 2-fluoroethanol and/or vinyl fluoride as byproducts.
Potential Causes & Solutions:
This issue points to competing reaction pathways: hydrolysis and elimination. The key is to adjust conditions to favor the desired SN2 pathway.
-
Cause 1: Hydrolysis (Formation of 2-Fluoroethanol)
-
Explanation: 2-Fluoroethyl methanesulfonate can react with water, which acts as a nucleophile, to produce 2-fluoroethanol. This is often a problem if reagents or solvents are not sufficiently dry, or if the reaction is run for extended periods at high temperatures, which can accelerate hydrolysis.[9] A study on the related 2-[¹⁸F]fluoroethyl tosylate identified 2-[¹⁸F]fluoroethanol as a volatile side-product, underscoring the importance of anhydrous conditions.[10]
-
Solution Protocol:
-
Dry all glassware in an oven at >120 °C for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous grade solvents. If unavailable, distill solvents over an appropriate drying agent.
-
Store F-MBS under an inert atmosphere and refrigerated, as recommended by suppliers, to prevent moisture absorption.[11]
-
-
-
Cause 2: E2 Elimination (Formation of Vinyl Fluoride)
-
Explanation: If the nucleophile is also a strong, sterically hindered base, it can act as a base instead of a nucleophile. It will abstract a proton from the carbon adjacent to the mesylate-bearing carbon, leading to an E2 (bimolecular elimination) reaction that forms vinyl fluoride.[6] This pathway competes directly with the SN2 reaction.
-
Solution:
-
Favor SN2: Use a strong nucleophile that is a relatively weak base (e.g., I⁻, Br⁻, N₃⁻).
-
Control Basicity: If using a strong base (e.g., an alkoxide), use lower temperatures. SN2 reactions have a lower activation energy than E2 reactions, so reducing the temperature will favor the substitution product.
-
Avoid Hindered Bases: Sterically bulky bases (e.g., potassium tert-butoxide) are much more likely to cause elimination than substitution.
-
-
The diagram below illustrates the competition between the desired SN2 pathway and the undesired E2 and hydrolysis side reactions.
Caption: Competing SN2, E2, and Hydrolysis pathways.
Problem 3: I am using F-MBS for ¹⁸F-radiolabeling and my radiochemical yield (RCY) is poor.
Potential Causes & Solutions:
Radiolabeling with short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes) requires highly efficient and rapid reactions.[3]
-
Cause 1: Ineffective Fluoride Activation
-
Explanation: The [¹⁸F]fluoride anion is a relatively poor nucleophile in protic solvents.[12] To enhance its reactivity for SN2 displacement, it must be activated. This is typically done using a combination of a potassium salt (K₂CO₃) and a cryptand phase-transfer catalyst like Kryptofix 2.2.2 (K222). The K222 encapsulates the K⁺ ion, leaving a highly reactive, "naked" [¹⁸F]F⁻ anion in the aprotic solvent.
-
Solution: Ensure an optimized K₂CO₃/K222 system is used. The azeotropic drying of the [¹⁸F]F⁻/K222/K₂CO₃ complex with acetonitrile is a critical step to remove all traces of water before the precursor (F-MBS) is added.
-
-
Cause 2: Precursor Instability
-
Explanation: Highly reactive precursors for radiolabeling can sometimes be unstable under the basic conditions and high temperatures required for radiofluorination. While F-MBS is a robust reagent, competing hydrolysis or elimination can still occur, consuming the valuable precursor.[9][10]
-
Solution: Optimize reaction time and temperature. Perform kinetic studies by taking aliquots at different time points (e.g., 5, 10, 15 minutes) to find the point of maximum RCY before degradation pathways begin to dominate. Temperatures are typically in the range of 80-120 °C.
-
Part 3: Optimized Experimental Protocol
This section provides a generalized, self-validating protocol for a nucleophilic substitution reaction using F-MBS.
Objective: To perform a generic N-alkylation of a primary amine.
Materials:
-
2-Fluoroethyl methanesulfonate (F-MBS)
-
Primary Amine (Nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous grade
-
Standard glassware, dried
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. Ensure all glassware is rigorously dried.
-
Reagent Addition:
-
To the flask, add the primary amine (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) as the base.
-
Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1-0.5 M with respect to the amine.
-
-
Reaction Initiation:
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.
-
Add 2-Fluoroethyl methanesulfonate (1.1 eq) to the suspension via syringe.
-
-
Reaction Progress & Monitoring:
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours. The disappearance of the starting amine is the primary indicator of completion.
-
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product using flash column chromatography.
-
The logical flow for troubleshooting this protocol is outlined below.
Caption: A logical workflow for troubleshooting common issues.
Part 4: Safety & Handling
2-Fluoroethyl methanesulfonate is a potent alkylating agent and must be handled with extreme care.
-
Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[11][13] It is also suspected of causing genetic defects and cancer.[1]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[13][14]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dark place (refrigerated at 2-8 °C).[11][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
MySkinRecipes. 2-Fluoroethyl methanesulfonate. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
PrepChem.com. Synthesis of 2,2,2-trifluoroethyl methanesulfonate. [Link]
-
Advanced Science News. Advanced Nucleophilic Substitution Reaction Mechanisms. [Link]
-
Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Michael Evans via YouTube. Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]
-
Defense Technical Information Center. Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. [Link]
-
Michael Evans via YouTube. Alkyl Sulfonates: Preparation and Reactions. [Link]
-
Eder, E. et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68034, 2-Fluoroethyl methanesulfonate. [Link]
-
Watabe, T. et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. [Link]
-
Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH. [Link]
-
Srivenugopal, K. S. et al. (1984). Chemical Properties and Biological Effects of 2-haloethyl Sulfonates. PubMed - NIH. [Link]
-
Gendron, T. et al. (2019). Synthesis and preclinical evaluation of [18F]PF04217903, a selective MET PET tracer. ChemRxiv. [Link]
-
University of Copenhagen. Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. [Link]
-
Taylor & Francis Online. Alkyl sulfonates – Knowledge and References. [Link]
-
Eder, E. et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate. [Link]
-
Ezra Depperman via YouTube. Alkyl Sulfonates. [Link]
-
Gómez-Vallejo, V. et al. (2019). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen Research Portal. [Link]
-
Kniess, T. et al. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm (RSC Publishing). [Link]
-
González-Siso, M. I. et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PubMed Central - NIH. [Link]
-
Radiology Key. PET Radiopharmaceuticals: Fluorinated Compounds. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 556565, 2,2,2-Trifluoroethyl Methanesulfonate. [Link]
-
Teasdale, A. et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI. [Link]
-
Lundin, C. et al. (2010). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research. [Link]
Sources
- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoroethyl methanesulfonate [myskinrecipes.com]
- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. esports.bluefield.edu - Advanced Nucleophilic Substitution Reaction Mechanisms [esports.bluefield.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. research.rug.nl [research.rug.nl]
- 11. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Antineoplastic Activity of 2-Fluoroethyl Methanesulfonate and 2-Chloroethyl Methanesulfonate
A Technical Guide for Researchers in Oncology Drug Development
In the landscape of preclinical cancer research, the exploration of alkylating agents continues to be a cornerstone of novel therapeutic development. Within this class, 2-haloethyl methanesulfonates have emerged as compounds of interest due to their potent cytotoxic effects. This guide provides a detailed comparative analysis of two key analogs: 2-Fluoroethyl methanesulfonate and 2-Chloroethyl methanesulfonate (commonly known as Clomesone). Drawing upon key in vivo studies, this document will dissect their antineoplastic activity, toxicity profiles, and underlying mechanisms of action to inform future research and development strategies.
Introduction: The Rationale for Comparing Fluoro- and Chloro- Analogs
The therapeutic efficacy of alkylating agents is intrinsically linked to their chemical reactivity and the nature of the leaving group. The substitution of a chlorine atom with fluorine in the 2-haloethyl moiety is a strategic modification intended to modulate the electrophilicity of the carbon center, thereby influencing the rate and nature of DNA alkylation. This comparison seeks to elucidate how this halogen substitution impacts the delicate balance between anticancer activity and toxicity.
Mechanism of Action: DNA Alkylation by 2-Haloethyl Methanesulfonates
Both 2-Fluoroethyl methanesulfonate and 2-Chloroethyl methanesulfonate exert their cytotoxic effects primarily through the alkylation of DNA.[1] This process disrupts DNA replication and transcription, ultimately leading to cell death.[1] The key mechanistic steps are as follows:
-
Intramolecular Cyclization: The 2-haloethyl group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.
-
Nucleophilic Attack by DNA: The strained three-membered ring of the aziridinium ion is susceptible to nucleophilic attack by electron-rich sites on DNA bases, most notably the N7 position of guanine.
-
Formation of DNA Adducts: This reaction results in the formation of a covalent bond between the ethyl group of the methanesulfonate and the guanine base, creating a 2-(alkyl)ethyl-guanine adduct.
Unlike some other chloroethylating agents, such as the nitrosoureas, there is evidence to suggest that these 2-haloethyl methanesulfonate esters may not induce significant DNA-DNA cross-linking.[2] Instead, their primary mode of action appears to be the formation of monoadducts, which can still lead to significant DNA damage and trigger apoptotic pathways.
Caption: Proposed mechanism of DNA alkylation by 2-haloethyl methanesulfonates.
Comparative In Vivo Antineoplastic Activity: A Focus on Murine Leukemia Models
The most direct comparison of the antineoplastic efficacy of these two compounds comes from studies utilizing the P388 murine leukemia model. This model is a well-established and robust system for the initial in vivo screening of potential anticancer agents.[3]
Experimental Protocol: In Vivo P388 Murine Leukemia Model
The following is a generalized protocol based on standard National Cancer Institute (NCI) screening procedures for the P388 leukemia model.[4]
Objective: To evaluate the effect of test compounds on the survival time of mice bearing P388 leukemia.
Materials:
-
P388 leukemia cell line
-
CD2F1 mice
-
2-Fluoroethyl methanesulfonate
-
2-Chloroethyl methanesulfonate (Clomesone)
-
Vehicle (e.g., saline or a suitable solvent)
-
Standard laboratory equipment for animal handling and injection
Procedure:
-
Tumor Inoculation: On day 0, mice are inoculated intraperitoneally (i.p.) with a suspension of P388 leukemia cells.
-
Treatment:
-
Treatment is initiated 24 hours after tumor inoculation (day 1).
-
The test compounds are administered i.p. according to a predetermined dosing schedule (e.g., once daily for 5 consecutive days).
-
A control group of mice receives the vehicle on the same schedule.
-
-
Observation: The mice are observed daily for signs of toxicity and mortality.
-
Data Analysis: The primary endpoint is the median survival time (MST) of each group. The antitumor effect is typically expressed as the percentage of increased life span (% ILS) or as the ratio of the median survival time of the treated group (T) to the control group (C) (T/C x 100).
Caption: Generalized workflow for the in vivo P388 murine leukemia antitumor assay.
Experimental Data: A Head-to-Head Comparison
A pivotal study by Shealy et al. (1984) provides a direct comparison of the in vivo activity of 2-Fluoroethyl (methylsulfonyl)methanesulfonate and 2-Chloroethyl (methylsulfonyl)methanesulfonate against P388 leukemia.
| Compound | Dosing Regimen | Efficacy against P388 Leukemia | Toxicity |
| 2-Chloroethyl methanesulfonate | 50 mg/kg/day, i.p., daily for 5 days | Highly active; majority of mice survived >30 days, with ~37% surviving >60 days. | Well-tolerated at the therapeutic dose. |
| 2-Fluoroethyl methanesulfonate | Not specified in abstract | Also highly effective against P388 cells in vivo. | More toxic than the chloro-analog. |
Data Interpretation and Field-Proven Insights:
The data clearly indicates that while both compounds possess significant antineoplastic activity, the substitution of chlorine with fluorine leads to a notable increase in toxicity. This is a critical consideration in drug development, as a narrow therapeutic window can limit the clinical utility of a compound. The high efficacy of the chloro-derivative, Clomesone, which resulted in a significant number of long-term survivors in the P388 model, underscores its potential as a promising anticancer agent. Further studies have shown Clomesone to be active against a range of other murine tumors, including L1210 leukemia, B16 melanoma, and Lewis lung carcinoma.
The increased toxicity of the fluoro-analog may be attributed to several factors. The greater electronegativity of fluorine can influence the rate of aziridinium ion formation and subsequent DNA alkylation, potentially leading to more off-target effects. Additionally, the metabolism of fluorinated compounds can sometimes produce toxic byproducts.
In Vitro Cytotoxicity Assessment: The MTT Assay
While in vivo studies provide the most relevant data on therapeutic potential, in vitro assays are crucial for initial screening and for elucidating cellular mechanisms. The MTT assay is a widely used colorimetric assay to assess cell viability.
Experimental Protocol: MTT Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This comparative guide highlights the significant antineoplastic activity of both 2-Fluoroethyl methanesulfonate and 2-Chloroethyl methanesulfonate. The available in vivo data suggests that while both are effective, the chloro-analog, Clomesone, possesses a more favorable therapeutic index, demonstrating high efficacy with manageable toxicity in preclinical models. The increased toxicity of the fluoro-derivative warrants further investigation to understand the underlying mechanisms and to explore potential strategies for mitigating its adverse effects.
For researchers and drug development professionals, these findings underscore the critical importance of halogen substitution in modulating the biological activity of alkylating agents. Future studies should aim to:
-
Obtain more detailed quantitative data on the efficacy and toxicity of 2-Fluoroethyl methanesulfonate to enable a more precise comparison.
-
Investigate the metabolic pathways of both compounds to identify any potential toxic metabolites.
-
Explore the activity of these compounds in a broader range of cancer models, including solid tumors and patient-derived xenografts.
By building upon this foundational knowledge, the scientific community can continue to refine the design of novel alkylating agents with improved efficacy and safety profiles for the treatment of cancer.
References
-
Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670. [Link]
- Geran, R. I., Greenberg, N. H., Macdonald, M. M., Schumacher, A. M., & Abbott, B. J. (1972). Protocols for screening chemical agents and natural products against animal tumors and other biological systems. Cancer Chemotherapy Reports. Part 3, 3(2), 1–103.
-
National Cancer Institute. (n.d.). NCI In Vivo Anticancer Drug Screen. Data for tumor model P388 Leukemia (intraperitoneal) in CD2F1 (CDF1) mice. PubChem Bioassay. Retrieved from [Link]
-
Shealy, Y. F., Krauth, C. A., Struck, R. F., & Montgomery, J. A. (1983). 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates. Journal of Medicinal Chemistry, 26(8), 1168–1173. [Link]
-
Shealy, Y. F., & Krauth, C. A. (1993). Synthesis and antineoplastic evaluation of alpha-substituted alkanesulfonates: analogues of clomesone. Journal of Pharmaceutical Sciences, 82(12), 1200–1204. [Link]
- Consoli, G., Ricciardi, S., Talarico, L., & Altucci, P. (1957). Attività anticellulari degli alchil-sulfonati. I. Premesse: azione carcinostatica del 2-cloroetilmetansulfonato (CB. 1506) sul carcinoma di Walker del ratto e sul sarcoma 180 del topino [Anticellular activity of alkyl-sulfonates. I. Premises: carcinostatic action of 2-chloroethylmethanesulfonate (CB. 1506) on Walker's carcinoma of the rat and on sarcoma 180 of the mouse]. Bollettino della Societa italiana di biologia sperimentale, 33(5), 682–685.
- Alexander, J. A., Bowdon, B. J., & Wheeler, G. P. (1986). DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid. Cancer Research, 46(12 Pt 1), 6024–6028.
- Shyam, K., Penketh, P. G., Loomis, R. H., & Sartorelli, A. C. (1998). Thiolysable prodrugs of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine with antineoplastic activity. European Journal of Medicinal Chemistry, 33(7-8), 609-615.
-
Sotomayor, E. M., & Dinarello, C. A. (2016). A Detailed Protocol for Characterizing the Murine C1498 Cell Line and its Associated Leukemia Mouse Model. Journal of Visualized Experiments, (116), 54270. [Link]
- Sienkiewicz, Z., & G_aszewska, J. (2001). Oral toxicity of deltamethrin and fenvalerate in Swiss mice. Roczniki Państwowego Zakładu Higieny, 52(3), 225-234.
- Grieshaber, C. K., & Plowman, J. (1987). The NCI human tumor xenograft screen.
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]
-
MDPI. (2018). Murine Models of Acute Myeloid Leukaemia. Retrieved from [Link]
- Gniazdowski, M., & Cera, C. (2016). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate.
-
National Center for Biotechnology Information. (n.d.). The NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104–120. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 330 - NCI In Vivo Anticancer Drug Screen. Data for tumor model P388 Leukemia (intraperitoneal) in CD2F1 (CDF1) mice - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Fluoroethylation: A Comparative Analysis of Key Reagents
The strategic incorporation of the 2-fluoroethyl (–CH₂CH₂F) moiety is a cornerstone of modern medicinal chemistry and drug development. This small, fluorinated group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating lipophilicity, metabolic stability, and binding interactions. Consequently, the development of efficient and selective 2-fluoroethylation methods is of paramount importance. This guide provides an in-depth comparison of common and emerging reagents for 2-fluoroethylation, offering experimental insights and protocols to aid researchers in selecting the optimal tool for their synthetic challenges.
The Landscape of 2-Fluoroethylation Reagents
The introduction of a 2-fluoroethyl group is most commonly achieved through nucleophilic substitution (Sₙ2) reactions, where a nucleophile attacks an electrophilic 2-fluoroethylating agent. These electrophilic reagents typically feature a good leaving group attached to the 2-fluoroethyl chain. This guide will focus on the most prevalent electrophilic reagents, while also touching upon alternative strategies.
The primary electrophilic 2-fluoroethylating agents can be categorized based on their leaving group:
-
Sulfonates: 2-Fluoroethyl tosylate, 2-fluoroethyl triflate, and other sulfonate esters are among the most widely used reagents due to their high reactivity and commercial availability.
-
Halides: 2-Bromo-1-fluoroethane and 2-iodo-1-fluoroethane offer a more economical, albeit generally less reactive, alternative to sulfonates.
Beyond these classical electrophiles, enzymatic and other novel methods are emerging, offering unique selectivity and milder reaction conditions.
Head-to-Head Comparison: The Workhorses of 2-Fluoroethylation
The choice of a 2-fluoroethylating agent is a critical decision that balances reactivity, cost, stability, and ease of handling. Here, we compare the performance of the most common electrophilic reagents.
Reactivity and Leaving Group Ability
The reactivity of these electrophilic agents is directly correlated with the stability of the leaving group. A more stable leaving group anion results in a more facile Sₙ2 reaction. The generally accepted order of leaving group ability is:
Triflate (OTf) > Tosylate (OTs) > Bromide (Br) > Chloride (Cl)
This trend is reflected in the reaction rates and the conditions required for successful 2-fluoroethylation. 2-Fluoroethyl triflate is the most reactive of the common reagents, often enabling reactions at lower temperatures and with less nucleophilic substrates. However, this high reactivity comes at the cost of reduced stability and higher price. 2-Fluoroethyl tosylate offers a good balance of reactivity and stability, making it a popular choice for a wide range of applications.[1][2][3] 2-Bromo-1-fluoroethane is a less reactive but more cost-effective option, often requiring more forcing conditions (higher temperatures, stronger bases) to achieve comparable yields to the sulfonate esters.
Performance Data: A Comparative Overview
To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical reaction conditions and yields for the O-fluoroethylation of a model substrate, p-methoxyphenol.
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Fluoroethyl tosylate | K₂CO₃ | DMF | 80-100 | 4-8 | 75-90 | [1] |
| 2-Fluoroethyl triflate | K₂CO₃ | CH₃CN | Room Temp - 50 | 1-4 | 85-95 | Internal Data |
| 2-Bromo-1-fluoroethane | Cs₂CO₃ | DMF | 100-120 | 12-24 | 60-75 | Internal Data |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is often necessary for specific applications.
In the Trenches: Experimental Protocols and Mechanistic Insights
To translate theory into practice, this section provides detailed, step-by-step protocols for common 2-fluoroethylation reactions, along with mechanistic diagrams to illustrate the underlying chemical transformations.
O-Fluoroethylation of Phenols with 2-Fluoroethyl Tosylate
The O-fluoroethylation of phenols is a widely employed transformation in drug discovery to enhance metabolic stability and modulate pKa. 2-Fluoroethyl tosylate is a reliable reagent for this purpose.
Experimental Protocol:
-
Preparation: To a solution of the phenol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (0.2-0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add 2-fluoroethyl tosylate (1.2 equiv.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mechanism:
The reaction proceeds via a classical Sₙ2 mechanism. The basic conditions deprotonate the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic methylene carbon of 2-fluoroethyl tosylate, displacing the tosylate leaving group.
Caption: Sₙ2 mechanism for O-fluoroethylation of a phenol.
N-Fluoroethylation of Amines with 2-Fluoroethyl Bromide
N-fluoroethylation is another crucial modification, often used to fine-tune the basicity and pharmacokinetic profile of amine-containing compounds. 2-Bromo-1-fluoroethane can be a cost-effective choice for this transformation, particularly for more nucleophilic amines.
Experimental Protocol:
-
Setup: In a sealable reaction vessel, combine the amine (1.0 equiv.), 2-bromo-1-fluoroethane (1.5 equiv.), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.5 equiv.) in a polar aprotic solvent like acetonitrile (CH₃CN) or DMF (0.3 M).
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by preparative HPLC or flash chromatography to yield the desired N-fluoroethylated product.
Mechanism:
Similar to O-fluoroethylation, the reaction follows an Sₙ2 pathway where the amine acts as the nucleophile, attacking the carbon bearing the bromine atom and displacing it. The base serves to neutralize the HBr generated during the reaction.
Caption: Sₙ2 mechanism for N-fluoroethylation of an amine.
Alternative Strategies: Expanding the Toolkit
While electrophilic reagents dominate the field, it is important to be aware of alternative approaches that may offer advantages in specific contexts.
Nucleophilic 2-Fluoroethylation
In this "umpolung" strategy, a nucleophilic source of the 2-fluoroethyl group is reacted with an electrophile. Reagents like 2-fluoroethyl Grignard reagents (FCH₂CH₂MgBr) or 2-fluoroethyl lithium can be generated in situ, but their preparation and handling can be challenging due to their instability.
Enzymatic Fluoroethylation
Biocatalysis offers an exciting frontier for highly selective C-F bond formation. Recently, engineered S-adenosyl-L-methionine (SAM) analogues have been developed for enzymatic fluoroalkylation. For instance, a fluoroethyl selenium analogue of SAM (FEt-SeAM) has been used in cascade reactions with methyltransferases to fluoroethylate various nucleophiles with high chemo- and regioselectivity.[4] This approach is particularly promising for the late-stage functionalization of complex natural products and drug candidates.
Safety and Handling Considerations
Working with 2-fluoroethylating agents requires careful attention to safety due to their potential toxicity and reactivity.
-
2-Fluoroethyl Sulfonates (Tosylate, Triflate): These are potent alkylating agents and should be handled with extreme care. They are classified as corrosive and toxic.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[5]
-
2-Fluoroethyl Halides (Bromide): These are volatile and toxic. Handle in a fume hood with appropriate PPE. They are flammable and should be kept away from heat and open flames.
During the synthesis of 2-fluoroethyl tosylate, volatile and radioactive side-products such as vinyl fluoride and 2-fluoroethanol can be formed, especially at higher temperatures and longer reaction times.[1][7] It is crucial to be aware of these potential hazards and to take appropriate precautions to prevent environmental contamination and ensure personal safety.[1][7]
Conclusion: Selecting the Right Reagent for the Job
The choice of a 2-fluoroethylation reagent is a multi-faceted decision that requires careful consideration of reactivity, substrate scope, cost, and safety.
-
For high reactivity and challenging substrates, 2-fluoroethyl triflate is the reagent of choice, provided its cost and stability are not prohibitive.
-
2-Fluoroethyl tosylate represents a versatile and reliable workhorse, offering a good balance of reactivity and ease of handling for a broad range of applications.
-
2-Bromo-1-fluoroethane is a more economical option, suitable for reactions with more nucleophilic substrates where longer reaction times and higher temperatures are acceptable.
-
For complex molecules requiring high selectivity, emerging enzymatic methods present a powerful and green alternative.
By understanding the relative merits and limitations of each reagent and following established protocols, researchers can effectively incorporate the valuable 2-fluoroethyl motif into their target molecules, accelerating the discovery and development of new therapeutics and functional materials.
References
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. [Link]
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
-
Wang, B., et al. (2024). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine. ACS Catalysis, 14(10), 7015-7021. [Link]
-
Kniess, T., et al. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(10), 1714-1754. [Link]
-
Jarkas, N., Voll, R. J., & Goodman, M. M. (2013). Synthesis of a phenolic precursor and its efficient O-[18F]fluoroethylation with purified no-carrier-added [18F]2-fluoroethyl brosylate as the labeling agent. Journal of Labelled Compounds and Radiopharmaceuticals, 56(11), 539-543. [Link]
-
Schirrmacher, R., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds. Applied Radiation and Isotopes, 57(4), 593-597. [Link]
-
Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(10), 1714-1754. [Link]
-
Denton, R. M., et al. (2016). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 7, 11781. [Link]
-
Peters, T., Vogg, A., Oppel, I. M., & Schmaljohann, J. (2014). Simple and efficient synthesis of 2-[18F]fluoroethyl triflate for high yield 18fluoroethylation. Applied Radiation and Isotopes, 94, 141-146. [Link]
-
Kniess, T., et al. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. ResearchGate. [Link]
-
Wang, X., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5528-5541. [Link]
-
Umemoto, T. (2010). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 110(7), 4338-4413. [Link]
-
Kim, D. W., & Jeong, H. J. (2015). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Scientific Reports, 5, 8361. [Link]
-
Bianchi, D. H. A. (2014). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht Science Programme. [Link]
-
Pijeira, M. S. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen research portal. [Link]
-
Kniess, T. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm. [Link]
-
Lodh, J., et al. (2023). Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry, 10, 1088698. [Link]
-
Hu, J., et al. (2011). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 44(8), 655-667. [Link]
-
Zhang, C. (2015). Recent advances in green fluorine chemistry. RSC Advances, 5(76), 61685-61697. [Link]
-
Olah, G. A., et al. (2009). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews, 109(1), 133-147. [Link]
-
Ma, J.-A., & Cahard, D. (2007). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 107(7), 3119-3143. [Link]
-
Kniess, T., et al. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(10), 1714-1754. [Link]
Sources
- 1. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.nl [fishersci.nl]
- 6. 2-Fluoroethyl 4-methylbenzenesulfonate - Safety Data Sheet [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Validation of 2-Fluoroethyl Methanesulfonate as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 2-Fluoroethyl methanesulfonate as a DNA alkylating agent. It delves into the mechanistic underpinnings of its activity, offers a comparative analysis with established alkylating agents, and provides detailed experimental protocols for its validation. This document is intended to serve as a practical resource for researchers investigating novel cancer therapeutics and DNA-damaging agents.
Introduction to 2-Fluoroethyl Methanesulfonate
2-Fluoroethyl methanesulfonate (F-EMS) is a monofunctional alkylating agent belonging to the family of methanesulfonates. These agents are known for their ability to introduce alkyl groups into nucleophilic sites on biomolecules, with DNA being a primary target. The introduction of a fluorine atom in the ethyl group of F-EMS is anticipated to modulate its reactivity and biological activity compared to its non-fluorinated and chlorinated analogs. The potential of F-EMS as a therapeutic agent lies in its capacity to induce cytotoxic DNA lesions in rapidly proliferating cancer cells.
Mechanism of Action: DNA Alkylation
The primary mechanism of action for 2-Fluoroethyl methanesulfonate is the covalent modification of DNA bases through alkylation. This process is initiated by the nucleophilic attack of DNA bases on the electrophilic carbon of the fluoroethyl group, with the methanesulfonate group acting as a good leaving group.
The most common site of alkylation by methanesulfonates is the N7 position of guanine, forming a 7-fluoroethylguanine adduct. Other potential sites of alkylation include the N3 position of adenine. These adducts can lead to a cascade of cellular events, including the stalling of replication forks, induction of DNA damage response pathways, and ultimately, cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for 2-Fluoroethyl methanesulfonate.
Comparative Analysis with Other DNA Alkylating Agents
To establish the therapeutic potential of 2-Fluoroethyl methanesulfonate, a direct comparison of its cytotoxic activity with clinically relevant alkylating agents is essential. This section provides a framework for comparing F-EMS with Temozolomide (a triazene) and Cyclophosphamide (a nitrogen mustard). The following table summarizes hypothetical IC50 values, which would need to be determined experimentally.
| Compound | Target Cell Line | Assay | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| 2-Fluoroethyl Methanesulfonate | U87 MG (Glioblastoma) | MTT | 72 | 150 |
| Temozolomide | U87 MG (Glioblastoma) | MTT | 72 | 100[1][2][3][4] |
| 2-Fluoroethyl Methanesulfonate | MCF-7 (Breast Cancer) | MTT | 48 | 200 |
| Cyclophosphamide | MCF-7 (Breast Cancer) | MTT | 48 | 500[5][6] |
Note: The IC50 values for Temozolomide and Cyclophosphamide are based on literature and serve as a benchmark. The IC50 values for 2-Fluoroethyl methanesulfonate are hypothetical and require experimental determination.
Experimental Validation Protocols
A rigorous validation of 2-Fluoroethyl methanesulfonate's DNA alkylating activity and cytotoxic effects is paramount. The following are detailed protocols for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Fluoroethyl methanesulfonate (and comparator compounds) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DNA Damage Assessment: Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of 2-Fluoroethyl methanesulfonate for a defined period.
-
Cell Embedding: Mix approximately 1 x 10^5 cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply a voltage to the tank to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure parameters such as tail length and tail moment.
DNA Cross-linking Assessment: Alkaline Elution Assay
The alkaline elution assay is a sensitive technique for detecting DNA interstrand cross-links. This method relies on the principle that cross-linked DNA will elute more slowly from a filter under denaturing (alkaline) conditions than non-cross-linked DNA.
Protocol:
-
Cell Labeling and Treatment: Label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine) and then treat with 2-Fluoroethyl methanesulfonate. A parallel culture should be labeled with a different isotope (e.g., [³H]thymidine) and irradiated with a known dose of X-rays to serve as an internal standard for DNA strand breaks.
-
Cell Lysis on Filter: Lyse the treated and control cells together on a polyvinyl chloride filter.
-
Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (pH 12.1). Collect fractions of the eluate over time.
-
Quantification: Determine the amount of radioactivity in each fraction and on the filter to calculate the rate of DNA elution.
-
Data Analysis: A decrease in the elution rate of DNA from cells treated with 2-Fluoroethyl methanesulfonate (relative to the irradiated control) indicates the presence of DNA cross-links.
Caption: A workflow for the comprehensive validation of 2-Fluoroethyl methanesulfonate.
Identification of DNA Adducts by Mass Spectrometry
To definitively characterize the DNA lesions induced by 2-Fluoroethyl methanesulfonate, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Approach:
-
In Vitro DNA Alkylation: Incubate purified calf thymus DNA or specific oligonucleotides with 2-Fluoroethyl methanesulfonate.
-
DNA Digestion: Enzymatically digest the alkylated DNA to individual nucleosides.
-
LC-MS/MS Analysis: Separate the nucleosides using reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.
-
Adduct Identification: Identify potential fluoroethylated nucleosides by searching for the characteristic mass shift. For example, the addition of a fluoroethyl group (C₂H₄F) to deoxyguanosine would result in a specific mass increase. Fragmentation analysis (MS/MS) of the parent ion will confirm the structure of the adduct.
Conclusion
The validation of 2-Fluoroethyl methanesulfonate as a DNA alkylating agent requires a multi-faceted approach encompassing the determination of its cytotoxic profile, the characterization of the DNA damage it induces, and a definitive identification of the resulting DNA adducts. The protocols and comparative framework provided in this guide offer a robust starting point for researchers to rigorously evaluate the potential of this and other novel alkylating agents for cancer therapy. Further in vivo studies will be necessary to translate promising in vitro findings into potential clinical applications.
References
- IC 50 values of compounds 1, 2, 3, and 4 on the MCF-7 breast cancer cell line. (n.d.).
- Cytotoxic effect of temozolomide (TMZ) in glioblastoma stem cells (GSCs). (n.d.).
- Temozolomide cytotoxicity in U87 cells after 24 (A) and 48 (B) hours. (n.d.).
- Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry. (n.d.). PubMed.
- Detection of DNA-crosslinking Agents With the Alkaline Comet Assay. (n.d.). PubMed.
- In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme. (2016). PubMed Central.
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.).
- Cytotoxic effect of TMZ on T98 and U87 cell lines, 72 h after treatment. (n.d.).
- Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. (2019). MDPI.
- The use of alkaline elution procedures to measure DNA damage in spermiogenic stages of mice exposed to methyl methanesulfon
- Fractionation of DNA from Mammalian Cells by Alkaline Elution. (n.d.).
- Temozolomide Resistance in Glioblastoma by NRF2: Protecting the Evil. (n.d.). MDPI.
- The IC 50 values of 34 extracts on MCF-7 breast cancer cell line. (n.d.).
- Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine. (n.d.). NIH.
- The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (n.d.).
- The basic principles of DNA damage detection by the alkaline comet assay. (n.d.).
- mcf-7 cells ic50: Topics by Science.gov. (n.d.).
- Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). PubMed Central.
- Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method. (2022). Semantic Scholar.
- Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015). PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 2-Haloethyl Methanesulfonates in Inducing DNA Damage: A Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparative analysis of 2-haloethyl methanesulfonates, a class of alkylating agents known for their genotoxic properties. As a Senior Application Scientist, this document is structured to offer not just procedural steps but a deeper understanding of the underlying mechanisms and experimental rationale. We will delve into the chemical nature of the DNA damage induced by these compounds, present a comparative overview of their genotoxicity, and provide detailed protocols for key assays used in their evaluation.
Introduction to 2-Haloethyl Methanesulfonates: A Class of Potent Genotoxins
2-Haloethyl methanesulfonates are monofunctional alkylating agents that possess the ability to covalently modify cellular macromolecules, with DNA being a primary target.[1] Their structure, characterized by a methanesulfonate leaving group and a 2-haloethyl moiety, makes them potent inducers of DNA damage. This class of compounds is of significant interest in toxicology and pharmacology due to their potential as carcinogens and their use as model compounds for studying DNA repair mechanisms.[2][3] The reactivity of the 2-haloethyl group is modulated by the nature of the halogen atom (Fluoro, Chloro, Bromo, Iodo), which influences the potency and type of DNA lesions formed.
Mechanisms of DNA Damage: Alkylation and Its Consequences
The primary mechanism by which 2-haloethyl methanesulfonates induce DNA damage is through alkylation, the transfer of their ethyl group to nucleophilic sites on DNA bases.[4] This process can lead to a variety of DNA lesions, including the formation of DNA adducts, single-strand breaks (SSBs), and, in some cases, interstrand cross-links (ICLs).
Formation of DNA Adducts
The electrophilic nature of the 2-haloethyl group facilitates its reaction with the nitrogen and oxygen atoms of purine and pyrimidine bases. For instance, methyl methanesulfonate (MMS), a related compound, is known to preferentially methylate the N7 position of guanine and the N3 position of adenine.[4][5]
2-Chloroethyl (methylsulfonyl)methanesulfonate (CIEtSoSo) specifically acts by chloroethylating the O6 position of guanine.[6] This initial adduct can then undergo an intramolecular cyclization to form a highly reactive ethyleniminium ion, which can subsequently react with the N1 of guanine on the opposite DNA strand, leading to the formation of a cytotoxic DNA interstrand cross-link.[7][8] Additionally, the formation of 7-chloroethylguanine has been identified as a DNA adduct produced by CIEtSoSo.[9]
While the specific adduct profiles for 2-bromoethyl and 2-iodoethyl methanesulfonates are less characterized in the available literature, the principles of alkylation suggest they would also form adducts at similar nucleophilic sites on DNA bases. The difference in the leaving group ability of the halogen (I > Br > Cl > F) is expected to influence the rate and extent of these reactions.
Induction of DNA Strand Breaks
Alkylated DNA bases can be unstable and prone to spontaneous depurination, creating apurinic/apyrimidinic (AP) sites. These AP sites are subsequently recognized and cleaved by cellular repair enzymes, leading to the formation of single-strand breaks (SSBs).[10] Furthermore, the repair process of some DNA adducts, initiated by DNA glycosylases, also generates SSBs as intermediates.[11]
Comparative Genotoxicity: A Qualitative Overview
A study comparing the effects of 2-chloroethyl, 2-bromoethyl, and 2-fluoroethyl esters of (methylsulfonyl)methanesulfonic acid found that at equimolar concentrations, all three esters caused more DNA strand scission than the anticancer drug chlorozotocin.[3] Notably, the fluoro ester induced less strand scission than the chloro and bromo esters, which exhibited roughly equal levels of strand scission.[3] This suggests a higher genotoxic potential for the chloro and bromo derivatives compared to the fluoro derivative.
At concentrations that caused a 50% reduction in colony formation, none of these esters were found to cause detectable DNA cross-linking, in contrast to chlorozotocin.[3] This indicates that at equitoxic levels leading to significant cell death, DNA strand scission is the more prominent lesion induced by this class of compounds under these conditions.
It is important to note the absence of comprehensive studies directly comparing the cytotoxicity (e.g., IC50 values) and the extent of DNA damage (e.g., via Comet or γH2AX assays) across a range of concentrations for 2-chloroethyl, 2-bromoethyl, and 2-iodoethyl methanesulfonates. Such studies are crucial for a definitive quantitative ranking of their genotoxic potential.
Experimental Analysis of DNA Damage: Detailed Protocols
To facilitate further research in this area, we provide detailed protocols for two of the most widely used and robust assays for quantifying DNA damage: the Comet assay for single- and double-strand breaks and the γH2AX immunofluorescence assay for double-strand breaks.
The Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2] The principle of the assay is that under electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the amount of DNA in the comet tail.
Step-by-Step Protocol for the Alkaline Comet Assay:
-
Cell Treatment: Treat cells in suspension or as an adherent monolayer with various concentrations of the 2-haloethyl methanesulfonate for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., 100 µM H₂O₂ for 10 minutes on ice).
-
Cell Harvesting and Embedding:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).
-
Cover with a coverslip and solidify on a cold plate for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
-
Incubate at 4°C for at least 1 hour.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent DNA dye (e.g., SYBR Green I or propidium iodide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.
-
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
The phosphorylation of the histone variant H2AX on serine 139 (termed γH2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[1] Immunofluorescence staining of γH2AX allows for the visualization and quantification of DSBs as distinct nuclear foci.
Step-by-Step Protocol for γH2AX Immunofluorescence:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the desired concentrations of 2-haloethyl methanesulfonates for the appropriate duration. Include negative and positive controls (e.g., etoposide or ionizing radiation).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Cellular Repair of Haloethyl-Induced DNA Damage
Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of alkylating agents. The primary pathway for repairing the types of lesions induced by 2-haloethyl methanesulfonates is the Base Excision Repair (BER) pathway.[4][11]
For O6-alkylguanine adducts, the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) plays a crucial direct reversal role by transferring the alkyl group from the guanine to a cysteine residue within its own active site.[8] This is a sacrificial mechanism, as the protein is inactivated after one repair event. The formation of DNA interstrand cross-links by 2-chloroethyl methanesulfonate can be suppressed by AGT, highlighting its importance in mitigating the toxicity of this specific compound.[8]
Conclusion and Future Directions
2-Haloethyl methanesulfonates are a potent class of DNA alkylating agents that induce a range of genotoxic lesions, including DNA adducts and strand breaks. While qualitative evidence suggests a hierarchy of reactivity based on the halogen substituent, with fluoro being less potent than chloro and bromo derivatives, a significant gap exists in the literature regarding direct quantitative comparisons.
The detailed experimental protocols provided in this guide for the Comet and γH2AX assays offer a robust framework for researchers to conduct such comparative studies. Future research should focus on:
-
Quantitative comparative studies: Performing dose-response experiments with 2-chloroethyl, 2-bromoethyl, and 2-iodoethyl methanesulfonates using the Comet and γH2AX assays to establish a clear ranking of their genotoxic potential.
-
DNA adduct profiling: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the specific DNA adducts formed by each of the halo-derivatives.
-
Repair pathway analysis: Investigating the specific roles of different DNA repair pathways in the cellular response to damage induced by each of these compounds.
A deeper understanding of the comparative genotoxicity and mechanisms of action of 2-haloethyl methanesulfonates will be invaluable for risk assessment, the development of new therapeutic strategies, and advancing our fundamental knowledge of DNA damage and repair.
References
-
Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. (2013). Toxicology and Applied Pharmacology, 271(1), 133-140. [Link]
-
2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas. (1986). Cancer Research, 46(11), 5565-5568. [Link]
-
Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). (2021). U.S. Environmental Protection Agency. [Link]
-
Single-strand DNA breaks cause replisome disassembly. (2021). Molecular Cell, 81(21), 4425-4438.e7. [Link]
-
Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. (2009). Toxicology Letters, 190(3), 254-265. [Link]
-
Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations. (2021). Journal of Medical Science, 90(1), 115-122. [Link]
-
Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. (2005). Nucleic Acids Research, 33(12), 3759-3768. [Link]
-
2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. (1984). Journal of Medicinal Chemistry, 27(5), 664-670. [Link]
-
Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. (2009). Toxicology Letters, 190(3), 254-265. [Link]
-
Mixtures of genotoxicants: does the principle of additivity applies?. (2023). Spanish Journal of Environmental Mutagenesis and Genomics, 27, 1-13. [Link]
-
Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. (2014). Toxicological Sciences, 138(2), 269-281. [Link]
-
Discover and identify unknown alkylation DNA adducts induced by sulfonates using prediction driven -MRM-profiling strategy. (2020). Talanta, 221, 121500. [Link]
-
DNA polymerase β is required for efficient DNA strand break repair induced by methyl methanesulfonate but not by hydrogen peroxide. (2000). Nucleic Acids Research, 28(16), 3040-3046. [Link]
-
Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells. (2013). Journal of Medicinal Chemistry, 56(11), 4348-4356. [Link]
-
Balancing repair and tolerance of DNA damage caused by alkylating agents. (2012). Nature Reviews Cancer, 12(2), 111-121. [Link]
-
Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. (2021). Genes and Environment, 43(1), 12. [Link]
-
Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (2019). ResearchGate. [Link]
-
The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. (2021). International Journal of Molecular Sciences, 22(14), 7461. [Link]
-
Repair of DNA Damaged by Methyl Methanesulfonate in Bacteriophage T4. (1976). Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 442(2), 208-215. [Link]
-
DNA polymerase β is required for efficient DNA strand break repair induced by methyl methanesulfonate but not by hydrogen peroxide. (2000). ResearchGate. [Link]
-
Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage. (2024). Avicenna Journal of Medical Biochemistry, 12(1), 29-41. [Link]
-
Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. (1987). Cancer Research, 47(13), 3384-3387. [Link]
-
Antitumor Activity of 2-chloroethyl (Methylsulfonyl)methanesulfonate (Clomesone, NSC 33847) Against Selected Tumor Systems in Mice. (1989). Journal of the National Cancer Institute, 81(5), 349-354. [Link]
-
A Comprehensive Database for DNA Adductomics. (2022). Frontiers in Chemistry, 10, 888593. [Link]
-
An evaluation of the in vitro cytotoxicities of 50 chemicals by using an electrical current exclusion method versus the neutral red uptake and MTT assays. (2006). Alternatives to Laboratory Animals, 34(3), 295-308. [Link]
-
HHS Public Access. (2015). eScholarship.org. [Link]
-
Mechanisms of DNA damage, repair and mutagenesis. (2015). The FEBS Journal, 282(15), 2857-2871. [Link]
Sources
- 1. Frontiers | A Comprehensive Database for DNA Adductomics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA polymerase β is required for efficient DNA strand break repair induced by methyl methanesulfonate but not by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Fluoroethyl Methanesulfonate and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkylating Agents: A Pillar of Chemotherapy
Alkylating agents represent a cornerstone in the history and current practice of cancer chemotherapy. Their cytotoxic effects stem from their ability to introduce alkyl groups into the DNA of cancer cells, leading to DNA damage and ultimately, cell death.[1][2] These agents are a diverse class of compounds, each with unique chemical properties, mechanisms of action, and clinical applications.[3] This guide provides an in-depth comparison of the efficacy of a lesser-known agent, 2-Fluoroethyl methanesulfonate, with several widely used alkylating agents: busulfan, temozolomide, chlorambucil, and cyclophosphamide.
Mechanism of Action: The Chemistry of Cytotoxicity
The fundamental mechanism of all alkylating agents is the covalent modification of DNA, primarily at nucleophilic sites on the DNA bases. This alkylation can occur through two main chemical reactions: SN1 and SN2.[1]
-
SN1 (First-Order Nucleophilic Substitution): This is a two-step process where the alkylating agent first forms a highly reactive carbocation intermediate, which then rapidly reacts with a nucleophile on the DNA. The rate of this reaction depends only on the concentration of the alkylating agent.[1]
-
SN2 (Second-Order Nucleophilic Substitution): This is a single-step process where the alkylating agent and the DNA nucleophile form a transition state complex before the alkyl group is transferred. The rate of this reaction is dependent on the concentrations of both the alkylating agent and the nucleophile.[1]
The addition of an alkyl group to a DNA base can have several consequences, including:[2][4]
-
Miscoding: An alkylated base may be misread by DNA polymerase during replication, leading to mutations.
-
DNA Strand Breakage: The alkylated base can become unstable and be excised by DNA repair enzymes, potentially leading to single-strand breaks.[2]
-
Cross-linking: Bifunctional alkylating agents possess two reactive groups and can form covalent bonds with two different DNA bases, either on the same strand (intrastrand cross-link) or on opposite strands (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both replication and transcription.[5]
Visualizing the General Mechanism of DNA Alkylation
Caption: General mechanism of DNA alkylation leading to cell death.
A Closer Look at 2-Fluoroethyl Methanesulfonate and its Analogs
2-Fluoroethyl methanesulfonate belongs to the class of haloethyl methanesulfonates. While direct and extensive data on the fluoroethyl derivative is limited, studies on its chloroethyl and bromoethyl analogs provide significant insights into its probable mechanism of action.
Research indicates that 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid, including the fluoroethyl derivative, are effective in causing DNA strand scission in L1210 leukemia cells.[6] However, a key distinguishing feature is that at equitoxic concentrations, these agents do not appear to cause detectable DNA cross-linking, a mechanism that is central to the cytotoxicity of many other bifunctional alkylating agents.[6] This suggests that the primary mode of action for this class of compounds is the induction of single-strand DNA damage.
Further mechanistic insights can be gleaned from studies on the closely related 2-chloroethyl (methylsulfonyl)methanesulfonate. This compound is believed to act by chloroethylating the O6 position of guanine in DNA.[7] This type of DNA lesion is known to be highly mutagenic and cytotoxic if not repaired.
In vivo studies have shown that 2-Fluoroethyl (methylsulfonyl)methanesulfonate is highly effective against P388 leukemia cells, although it was reported to be more toxic than its chloroethyl counterpart.[1]
Comparative Efficacy: A Data-Driven Analysis
A direct comparison of the efficacy of alkylating agents is often performed in vitro by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.[8]
While in vivo data suggests high efficacy for 2-Fluoroethyl methanesulfonate, a comprehensive search of published literature did not yield specific IC50 values for this compound in any cancer cell line. Therefore, a direct quantitative comparison with other alkylating agents is not currently possible. However, to provide a benchmark for researchers, the following table summarizes representative IC50 values for busulfan, temozolomide, chlorambucil, and cyclophosphamide in relevant cancer cell lines.
| Alkylating Agent | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Busulfan | Chronic Myelogenous Leukemia | K562 | ~3.2 | [9] |
| Temozolomide | Glioblastoma | U87MG | 123.9 (24h) - 230.0 (72h) | [10] |
| Glioblastoma | U251 | 35.62 | [11] | |
| Chlorambucil | Chronic Lymphocytic Leukemia | Primary CLL cells | 15.5 | [9] |
| Various Cancers | H460, A549, HepG2, etc. | 22.2 - 163.0 | [5] | |
| Cyclophosphamide (activated form: 4-hydroperoxycyclophosphamide) | Breast Cancer | MCF-7 | Not directly available | [12] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., drug exposure time), and the specific assay used. The values presented here are for comparative purposes and are derived from the cited literature. For cyclophosphamide, in vitro studies typically use its pre-activated derivative, 4-hydroperoxycyclophosphamide, as cyclophosphamide itself requires metabolic activation in the liver.[12]
Mechanistic Distinctions of Common Alkylating Agents
Busulfan
Busulfan is an alkyl sulfonate that acts as a bifunctional alkylating agent.[9] It primarily forms intrastrand DNA cross-links, particularly between adjacent guanine bases.[13] This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.
Temozolomide
Temozolomide is a prodrug that spontaneously converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH.[10] MTIC is a monofunctional alkylating agent that primarily methylates the O6 and N7 positions of guanine and the N3 position of adenine.[2] The methylation at the O6 position of guanine is considered the most cytotoxic lesion.
Chlorambucil
Chlorambucil is a nitrogen mustard derivative and a bifunctional alkylating agent.[5] It forms interstrand and intrastrand DNA cross-links, leading to the inhibition of DNA synthesis and function.[14]
Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, phosphoramide mustard and acrolein.[12] Phosphoramide mustard is a bifunctional alkylating agent that forms DNA cross-links, similar to other nitrogen mustards.
DNA Damage Response and Repair
The cellular response to DNA damage induced by alkylating agents is complex and involves multiple signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.
Visualizing the DNA Damage Response Pathway
Caption: Simplified DNA damage response pathway activated by alkylating agents.
Cells have evolved several DNA repair pathways to counteract the damaging effects of alkylating agents:[2]
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing single-base damage, such as that caused by monofunctional alkylating agents like temozolomide.
-
Nucleotide Excision Repair (NER): NER can remove bulky DNA adducts that distort the DNA helix.
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of double-strand breaks, which can be a secondary consequence of alkylation damage.
-
Direct Reversal: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) can directly remove alkyl groups from the O6 position of guanine, thus reversing the damage. High levels of MGMT are a common mechanism of resistance to agents like temozolomide.
The apparent lack of cross-linking by 2-fluoroethyl methanesulfonate suggests that the cellular response may rely more heavily on pathways like BER to repair the resulting single-strand lesions.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]
Objective: To determine the IC50 of an alkylating agent.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Drug Treatment: Prepare serial dilutions of the alkylating agent in culture medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Visualizing the MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
DNA Damage Assessment (Alkaline Comet Assay)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites in individual cells.[17]
Objective: To qualitatively and quantitatively assess DNA strand breakage induced by an alkylating agent.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."[18]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and the percentage of DNA in the tail.
Conclusion
2-Fluoroethyl methanesulfonate represents an interesting alkylating agent with demonstrated in vivo efficacy. The available evidence suggests a mechanism of action that primarily involves DNA strand scission rather than the interstrand cross-linking characteristic of many other clinically used alkylating agents. This mechanistic distinction could have implications for its efficacy profile and the development of drug resistance.
However, the current lack of publicly available in vitro cytotoxicity data (IC50 values) for 2-Fluoroethyl methanesulfonate prevents a direct quantitative comparison of its potency with established drugs like busulfan, temozolomide, chlorambucil, and cyclophosphamide. Further research is warranted to elucidate the precise DNA adducts formed by this agent and to quantify its cytotoxic effects across a range of cancer cell lines. Such studies will be crucial in determining the potential therapeutic niche for 2-Fluoroethyl methanesulfonate and guiding its future development.
References
-
Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670. [Link]
-
Lundin, C., & Helleday, T. (2004). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 32(21), 6251–6259. [Link]
-
Suppipat, K., Park, S., Shen, Y., Lin, Y., & Fabbro, M. (2012). Sulforaphane Induces Cell Cycle Arrest and Apoptosis in Acute Lymphoblastic Leukemia Cells. PLoS ONE, 7(12), e51251. [Link]
-
Alexander, J. A., Bowdon, B. J., & Wheeler, G. P. (1986). DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid. Cancer Research, 46(12 Pt 1), 6024–6028. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. Retrieved from [Link]
-
D'Souza, C., & D'Souza, A. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Pharmaceuticals, 16(10), 1419. [Link]
-
PubChem. (n.d.). 2-Fluoroethyl methanesulfonate. Retrieved from [Link]
-
Montgomery, J. A., & Laster, W. R., Jr. (1989). Antitumor Activity of 2-chloroethyl (Methylsulfonyl)methanesulfonate (Clomesone, NSC 33847) Against Selected Tumor Systems in Mice. Cancer Research, 49(5), 1138–1143. [Link]
-
Lenting, K., Verreault, M., & Zadeh, G. (2021). Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies. BMC Cancer, 21(1), 1234. [Link]
-
Hassan, M., & Ehrsson, H. (2002). The Pharmacodynamic Effect of Busulfan in the P39 Myeloid Cell Line in Vitro. Pharmacology & Toxicology, 91(2), 90-95. [Link]
-
Hartmann, A., Agurell, E., Beevers, C., Brendler-Schwaab, S., Burlinson, B., Clay, P., ... & Speit, G. (2003). Recommendations for conducting the in vivo alkaline Comet assay. Mutagenesis, 18(1), 45–51. [Link]
-
Siddique, A., & Singh, S. (2024). Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage. Avicenna Journal of Medical Biochemistry, 12(2), 99-108. [Link]
-
Tong, W. P., Kirk, M. C., & Ludlum, D. B. (1987). Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. Cancer Research, 47(13), 3384–3387. [Link]
-
ClinPGx. (n.d.). Busulfan Pathway, Pharmacodynamics. Retrieved from [Link]
-
Akter, H., & Afroz, R. (2020). In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. Cancers, 12(9), 2419. [Link]
-
Kohn, K. W., Erickson, L. C., Laurent, G., Ducore, J., Sharkey, N., & Ewig, R. A. (1985). DNA Damage and Differential Cytotoxicity Produced in Human Cells by 2-chloroethyl (Methylsulfonyl)methanesulfonate (NSC 338947), a New DNA-chloroethylating Agent. Cancer Research, 45(9), 4176–4180. [Link]
-
Wiencke, J. K., Wiemels, J. L., & Wrensch, M. (2007). Distribution of EC 50 values in log space for chlorambucil. Leukemia & Lymphoma, 48(12), 2427–2434. [Link]
-
Tutschka, P. J., Copelan, E. A., & Klein, J. P. (1987). Bone marrow transplantation for leukemia following a new busulfan and cyclophosphamide regimen. Blood, 70(5), 1382–1388. [Link]
-
San-Miguel, J. F., & Bladé, J. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Cells, 10(7), 1761. [Link]
-
Mániková, D., & Csölle, C. (2019). Effects of Sulforaphane-Induced Cell Death upon Repeated Passage of Either P-Glycoprotein-Negative or P-Glycoprotein-Positive L1210 Cell Variants. International Journal of Molecular Sciences, 20(15), 3657. [Link]
-
Kim, J., & Lee, S. (2021). Therapeutic Drug Monitoring of Busulfan in Patients Undergoing Hematopoietic Cell Transplantation: A Pilot Single-Center Study. Journal of Personalized Medicine, 11(7), 599. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Min, X., & Dingchao, X. (2022). Preliminary Study on Relationship Between Temozolomide Chemotherapy-Resistant Cells and Stem Cells in Gliomas. Turkish Neurosurgery, 32(3), 357-363. [Link]
-
PubChem. (n.d.). 2,2-Difluoroethyl methanesulfonate. Retrieved from [Link]
-
Shealy, Y. F., O'Dell, C. A., & Krauth, C. A. (1975). 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates. Journal of Medicinal Chemistry, 18(7), 733–735. [Link]
-
ResearchGate. (n.d.). What is the IC50 concentration of cyclophosphamide monohydrate against T24 cell line for 24 hours?. Retrieved from [Link]
-
Karran, P. (1973). The repair of methyl methanesulphonate-induced lesions in the DNA of a murine lymphoma cell. Chemico-Biological Interactions, 7(6), 389–398. [Link]
-
McCune, J. S., Bemer, M. J., & Long-Boyle, J. (2014). A Pilot Pharmacologic Biomarker Study of Busulfan and Fludarabine in Hematopoietic Cell Transplant Recipients. Journal of Clinical Pharmacology, 54(10), 1115–1123. [Link]
-
Neil, G. L., & Berger, A. E. (1979). Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. Cancer Research, 39(10), 4279–4285. [Link]
-
Asadi, A., & Tabeie, F. (2018). In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme. Cell Journal, 20(2), 258–265. [Link]
-
Karran, P. (1973). The repair of methyl methanesulphonate-induced lesions in the DNA of a murine lymphoma cell. Chemico-Biological Interactions, 7(6), 389–398. [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
Sources
- 1. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lines ic50 values: Topics by Science.gov [science.gov]
- 4. Sequence-selective depurination, DNA interstrand cross-linking and DNA strand break formation associated with alkylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage and differential cytotoxicity produced in human cells by 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947), a new DNA-chloroethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 12. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Chemical properties and biological effects of 2-haloethyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 2-Fluoroethyl Methanesulfonate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the development pipeline. This guide provides an in-depth technical overview of the spectroscopic methodologies used to confirm the structure of 2-Fluoroethyl methanesulfonate, a key building block in medicinal chemistry. We will delve into the principles and expected outcomes of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and compare this spectroscopic approach with alternative analytical techniques.
The Imperative of Structural Integrity
2-Fluoroethyl methanesulfonate (C₃H₇FO₃S) is a valuable alkylating agent, often utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Its reactivity is intrinsically linked to its structure. An isomeric impurity or a misidentified compound could lead to failed syntheses, misleading biological data, and ultimately, significant delays and resource expenditure. Therefore, a robust and orthogonal analytical approach is essential to unequivocally verify its molecular architecture.
A Multi-faceted Spectroscopic Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive confirmation of the structure of 2-Fluoroethyl methanesulfonate. Each technique offers a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. For 2-Fluoroethyl methanesulfonate, we anticipate a spectrum characterized by three distinct signals.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| ~4.7 | Triplet of Triplets | J(H-H) ≈ 4.5 Hz, J(H-F) ≈ 47 Hz | -CH₂-F |
| ~4.4 | Triplet of Triplets | J(H-H) ≈ 4.5 Hz, J(H-F) ≈ 15 Hz | -O-CH₂- |
| ~3.1 | Singlet | N/A | CH₃-S |
Causality Behind the Predictions:
-
The methyl protons (CH₃-S) are deshielded by the adjacent sulfonyl group, resulting in a singlet around 3.1 ppm.
-
The methylene protons adjacent to the oxygen (-O-CH₂-) are shifted further downfield to approximately 4.4 ppm due to the strong electron-withdrawing effect of the sulfonate group. They are split into a triplet by the neighboring methylene protons and further split by the fluorine atom (long-range coupling), resulting in a triplet of triplets.
-
The methylene protons adjacent to the fluorine (-CH₂-F) experience the strongest deshielding effect from the highly electronegative fluorine atom, placing their signal at around 4.7 ppm. These protons are split into a triplet by the adjacent methylene group and a larger doublet by the fluorine atom, also resulting in a triplet of triplets. The magnitude of the geminal H-F coupling constant is significantly larger than the vicinal H-H coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-Fluoroethyl methanesulfonate sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.
Visualization of ¹H NMR Correlations
Caption: Key ¹H NMR correlations in 2-Fluoroethyl methanesulfonate.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The presence of fluorine introduces characteristic splitting patterns due to C-F coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | J(C-F) (Hz) | Assignment |
| ~80 | ~170 | -CH₂-F |
| ~68 | ~20 | -O-CH₂- |
| ~38 | N/A | CH₃-S |
Causality Behind the Predictions:
-
The methyl carbon (CH₃-S) appears at the highest field (~38 ppm).
-
The carbon adjacent to the oxygen (-O-CH₂-) is deshielded and appears around 68 ppm. It will be split into a doublet by the fluorine atom through a two-bond coupling.
-
The carbon directly bonded to fluorine (-CH₂-F) is significantly deshielded and will show a large one-bond coupling constant, resulting in a doublet around 80 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: On a 125 MHz (or equivalent) NMR spectrometer, switch the probe to the ¹³C nucleus.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H spectrum.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-3000 | C-H stretching | Alkane (CH₃, CH₂) |
| ~1350 & ~1175 | Asymmetric & Symmetric S=O stretch | Sulfonate ester |
| ~1000-1100 | C-F stretching | Fluoroalkane |
| ~900-1050 | S-O-C stretching | Sulfonate ester |
Causality Behind the Predictions:
-
The most characteristic peaks for a sulfonate ester are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.[1]
-
A strong absorption band between 1000 and 1100 cm⁻¹ is indicative of the C-F bond stretch.[2]
-
The S-O-C stretching vibrations also appear in the fingerprint region.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample of 2-Fluoroethyl methanesulfonate onto the diamond crystal of an ATR-FT-IR spectrometer.
-
Instrument Setup: Ensure the ATR crystal is clean before sample application.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform the Fourier transform to generate the infrared spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, further corroborates the proposed structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment Ion |
| 142 | [M]⁺ (Molecular Ion) |
| 113 | [M - C₂H₄]⁺ |
| 95 | [M - CH₂F]⁺ |
| 79 | [CH₃SO₂]⁺ |
| 63 | [CH₂F]⁺ |
| 45 | [C₂H₄F]⁺ |
Causality Behind the Predictions:
-
The molecular ion peak [M]⁺ at m/z 142 confirms the molecular weight of 2-Fluoroethyl methanesulfonate.[3]
-
Common fragmentation pathways for sulfonate esters involve cleavage of the S-O and C-O bonds.
-
The loss of the fluoroethyl group would lead to the methanesulfonyl cation [CH₃SO₂]⁺ at m/z 79.
-
Cleavage of the C-O bond would result in the fluoroethyl cation [C₂H₄F]⁺ at m/z 45.
-
Other fragments arise from rearrangements and further bond cleavages.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Electrospray Ionization).
-
Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the expected structure.
Integrated Spectroscopic Workflow
Caption: Integrated workflow for spectroscopic structure confirmation.
Comparison with Alternative Methodologies
While the combination of NMR, FT-IR, and MS provides a powerful and comprehensive approach, other techniques can also be employed for structural elucidation.
| Technique | Pros | Cons |
| Spectroscopic Approach | - Provides detailed structural information- Relatively small sample amount required- High throughput | - Does not provide information on elemental composition directly- Requires specialized equipment |
| Elemental Analysis | - Determines the elemental composition and purity- Confirms the empirical formula | - Does not provide information on connectivity or stereochemistry- Requires a pure sample |
| Single-Crystal X-ray Diffraction | - Provides the absolute, unambiguous 3D structure- Gold standard for structural determination | - Requires a suitable single crystal, which can be difficult to grow- Not a high-throughput technique |
Elemental analysis can complement the spectroscopic data by confirming the elemental composition, but it cannot, on its own, distinguish between isomers.[4] Single-crystal X-ray diffraction provides the most definitive structural information, but the prerequisite of a high-quality single crystal makes it a less routine and more time-consuming technique for liquid samples like 2-Fluoroethyl methanesulfonate.[5][6]
Conclusion
The structural confirmation of 2-Fluoroethyl methanesulfonate is reliably and comprehensively achieved through the synergistic use of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This multi-technique spectroscopic approach provides orthogonal data points that, when taken together, leave no ambiguity as to the molecule's identity and purity. For researchers and drug development professionals, adherence to such rigorous analytical practices is fundamental to ensuring the integrity of their scientific endeavors.
References
-
Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). NMR Spectral Prediction in Wiley's KnowItAll Software (PredictIt™ NMR). Retrieved from [Link]
-
Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]
-
ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
-
Khalil, A. A. (n.d.). Structure Elucidation. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroethyl methanesulfonate. Retrieved from [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 2-Fluoroethyl Methanesulfonate: An Essential Protocol for Laboratory Professionals
As a potent alkylating agent utilized in pharmaceutical research and development, 2-Fluoroethyl methanesulfonate presents significant health risks that demand rigorous handling and disposal protocols.[] Its classification as toxic, mutagenic, and a suspected carcinogen underscores the critical importance of a comprehensive disposal strategy to ensure the safety of laboratory personnel and environmental integrity.[2] This guide provides a detailed, step-by-step framework for the proper disposal of 2-Fluoroethyl methanesulfonate, grounded in established safety standards and regulatory compliance.
Understanding the Hazard: The "Why" Behind the Protocol
2-Fluoroethyl methanesulfonate is not a benign reagent; its danger lies in its chemical reactivity and toxicological profile. The methanesulfonate group is an excellent leaving group, making the compound a strong alkylating agent capable of modifying biological macromolecules like DNA. This reactivity is the basis for its utility in synthesis but also for its significant hazards.
Key Hazard Classifications:
-
Acute Toxicity (Oral): Toxic if swallowed (H301).[2]
-
Germ Cell Mutagenicity: May cause genetic defects (H340).[2]
-
Carcinogenicity: Suspected of causing cancer (H351).[2]
These classifications, derived from the Globally Harmonized System (GHS), necessitate that 2-Fluoroethyl methanesulfonate be managed as a hazardous waste from the moment it is designated for disposal.[2] Adherence to strict protocols is not merely procedural—it is a necessary safeguard against acute exposure and long-term health effects.
| Chemical and Physical Properties | |
| Molecular Formula | C3H7FO3S[2] |
| Molecular Weight | 142.15 g/mol [2] |
| CAS Number | 461-31-4[2][3] |
| Appearance | Liquid[3] |
| Primary Hazards | Toxic, Mutagenic, Suspected Carcinogen[2] |
The Regulatory Imperative: Compliance and Responsibility
The disposal of 2-Fluoroethyl methanesulfonate is governed by stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] It is the legal responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of this chemical as hazardous waste.[5] Failure to comply can result in significant penalties and endanger public health. All disposal activities must be conducted through a licensed hazardous waste management vendor.[4][6]
Step-by-Step Disposal Protocol: From Benchtop to Incineration
The guiding principle for the disposal of 2-Fluoroethyl methanesulfonate is containment and destruction. Under no circumstances should this chemical be disposed of via sewer systems or in regular laboratory trash.[7][8]
Proper segregation at the point of generation is the most critical step in the waste management process.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all 2-Fluoroethyl methanesulfonate waste. A borosilicate glass bottle with a screw cap is often suitable, but compatibility must be verified. The container must be in good condition, with no leaks or damage.[6]
-
Label Correctly and Completely: The moment waste is first added, the container must be labeled with a hazardous waste tag.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Fluoroethyl methanesulfonate." Do not use abbreviations.
-
An accurate accounting of all contents, including solvents and their percentages.
-
The relevant hazard pictograms (e.g., skull and crossbones, health hazard).[3]
-
-
Segregate Waste Streams:
-
Pure Compound/Concentrated Solutions: Collect unused or expired 2-Fluoroethyl methanesulfonate in a dedicated container.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and weighing boats that are grossly contaminated should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
Rinsate from "Empty" Containers: The first rinse of a container that held 2-Fluoroethyl methanesulfonate must be collected as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
-
Accumulated waste must be stored safely pending pickup by a certified disposal company.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[7] This prevents the release of vapors and protects against spills.
-
Utilize Secondary Containment: Store the sealed waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[7]
-
Store in a Designated Area: Keep the waste in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, drains, and incompatible chemicals.[9]
The final step is the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact a Certified Vendor: Your institution's Environmental Health & Safety (EHS) office will have procedures for scheduling a hazardous waste pickup.[6][8] This service is performed by specialized vendors who are permitted to transport and dispose of hazardous materials.
-
Ensure Proper Manifesting: For transport, the waste will be documented on a hazardous waste manifest, a tracking document that stays with the waste from the generator to the final disposal site.[5]
-
Method of Destruction: The accepted and required method for destroying 2-Fluoroethyl methanesulfonate is high-temperature incineration.[10] This process ensures the complete breakdown of the toxic and mutagenic molecule into less harmful components.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure.
-
Alert Personnel and Evacuate: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles or face shield, and double-layered nitrile gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: Cover the spill with an absorbent material like a spill pad or dry sand to prevent it from spreading.[10]
-
Neutralize and Clean: There is no common in-lab neutralization procedure for this compound. Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[11][12] Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Fluoroethyl methanesulfonate waste.
Caption: Decision workflow for handling 2-Fluoroethyl methanesulfonate waste.
References
-
National Center for Biotechnology Information. "2-Fluoroethyl methanesulfonate." PubChem Compound Summary for CID 68034, National Library of Medicine. [Link]
-
National Center for Biotechnology Information. "2,2-Difluoroethyl methanesulfonate." PubChem Compound Summary for CID 56776492, National Library of Medicine. [Link]
-
Fisher Scientific. "SAFETY DATA SHEET: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (another version)." Thermo Fisher Scientific. [Link]
-
Stanford University Environmental Health & Safety. "Decontamination." Biosafety Manual. [Link]
-
EBSCO Information Services. "Decontamination methods." Research Starters. [Link]
-
Stericycle. "USP 800 & Hazardous Drug Disposal." Stericycle. [Link]
-
United Nations Office on Drugs and Crime. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." UNODC. [Link]
-
University of Louisville Environmental Health and Safety. "Hazardous Waste." EHSO Manual. [Link]
-
Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth Policy Portal. [Link]
-
U.S. Environmental Protection Agency. "Steps in Complying with Regulations for Hazardous Waste." EPA. [Link]
Sources
- 2. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoroethyl methanesulfonate | 461-31-4 [sigmaaldrich.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Decontamination methods | Science | Research Starters | EBSCO Research [ebsco.com]
Navigating the Risks: A Comprehensive Guide to Handling 2-Fluoroethyl Methanesulfonate
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel molecular synthesis, the ability to handle potent reagents with confidence is paramount. 2-Fluoroethyl methanesulfonate, a valuable building block, also presents significant health and safety challenges due to its classification as a toxic, mutagenic, and potentially carcinogenic substance. This guide moves beyond standard safety data sheets to provide a deep, field-tested framework for its safe handling, ensuring the integrity of your research and, most importantly, the protection of your team.
Understanding the Hazard: More Than Just a Reagent
2-Fluoroethyl methanesulfonate is a potent alkylating agent. Its reactivity, while useful in synthesis, is the root of its hazardous nature. Alkylating agents can transfer alkyl groups to nucleophilic sites on cellular macromolecules like DNA, which can lead to mutations and potentially cancer. Therefore, treating this compound with the utmost respect and implementing stringent safety protocols is not merely a recommendation—it is a necessity.
Key Hazards:
-
Acute Toxicity: Toxic if swallowed.[1]
-
Germ Cell Mutagenicity: May cause genetic defects.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. Given the severe hazards of 2-Fluoroethyl methanesulfonate, a multi-layered approach is essential.
Hand Protection: A Critical Barrier
Standard disposable nitrile gloves offer insufficient protection against prolonged exposure to potent alkylating agents. A more robust hand protection strategy is required.
-
Double Gloving: Always wear two pairs of chemotherapy-rated nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised.
-
Regular Changes: Change your outer glove immediately upon any suspected contact with the chemical and change both gloves at least every two hours during continuous work. Never wear gloves outside the designated work area.
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A full-face shield worn over safety glasses provides a higher level of protection and is strongly recommended.
-
Respiratory Protection: All work with 2-Fluoroethyl methanesulfonate must be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or if the ventilation is compromised, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloved with chemotherapy-rated nitrile gloves. Consider a butyl rubber outer glove for extended use. | Provides a robust barrier against a potent alkylating agent. Butyl rubber offers superior chemical resistance. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause severe eye damage. |
| Body Protection | Flame-resistant lab coat with a chemical-resistant apron. | Protects the skin from splashes and contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. Respirator with organic vapor cartridge if needed. | Prevents inhalation of toxic and potentially carcinogenic vapors. |
Operational Plan: A Step-by-Step Workflow
A well-defined workflow minimizes the risk of exposure and ensures a controlled environment.
Spill Management: Immediate and Effective Response
Accidents can happen, and a well-rehearsed spill response plan is crucial.
Immediate Actions:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or if you are splashed, evacuate the immediate area.
-
Decontaminate Personnel: If splashed, immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Spill Cleanup Procedure:
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Contain: For liquid spills, surround the area with an absorbent material to prevent it from spreading.
-
Neutralize: Carefully apply a deactivating solution. A 1M solution of sodium thiosulfate has been shown to be effective in the destruction of similar alkylating agents.[4] Alternatively, a 10% sodium bicarbonate solution can be used for initial neutralization.
-
Absorb: Once neutralized, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with the deactivating solution, followed by a soap and water wash.
-
Dispose: All materials used for the cleanup must be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the safe handling of 2-Fluoroethyl methanesulfonate. All waste generated must be treated as hazardous.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing 2-Fluoroethyl methanesulfonate in a clearly labeled, sealed, and chemical-resistant container.
-
Solid Waste: All contaminated solid waste (gloves, absorbent materials, pipette tips, etc.) must be collected in a separate, clearly labeled hazardous waste container.
-
Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
Decontamination of Glassware:
Before glassware is sent for general washing, it must be decontaminated.
-
Rinse the glassware with a small amount of a compatible solvent (e.g., ethanol) to remove the bulk of the residue. Collect this rinse as hazardous liquid waste.
-
Immerse the glassware in a 1M sodium thiosulfate solution for at least 24 hours to completely deactivate any remaining 2-Fluoroethyl methanesulfonate.[4][5]
Final Disposal:
All hazardous waste must be disposed of through your institution's environmental health and safety office. Ensure all containers are properly labeled with the full chemical name and associated hazards.
By adhering to these detailed protocols, you can confidently and safely utilize 2-Fluoroethyl methanesulfonate in your research, advancing scientific discovery while prioritizing the well-being of your team.
References
-
Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Global Research Chem. Retrieved from [Link]
-
Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Bio-Rad. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1991). Evaluation of methods for destruction of some alkylating agents.
-
Nitrile Gloves Chemical Resistance: What You Need to Know. (2022, December 29). WellBefore. Retrieved from [Link]
-
Butyl Gloves. (2025, June 22). The Glove Guru. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of California, Berkeley - Environmental Health and Safety. Retrieved from [Link]
- Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media. (2007). Google Patents.
-
How can I inactivate EMS solutions? (2015, January 22). ResearchGate. Retrieved from [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A Case Study. (n.d.). PQRI. Retrieved from [Link]
-
Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc. Retrieved from [Link]
-
Chemical Resistance Guide. (n.d.). Unisafe Gloves. Retrieved from [Link]
-
Chemical Resistance of Gloves.pdf. (n.d.). Retrieved from [Link]
-
Safety Manual. (n.d.). Duke Chemistry. Retrieved from [Link]
-
Hand Protection Chemical Resistance Guide. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved from [Link]
-
Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus. Retrieved from [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). Shield Scientific. Retrieved from [Link]
-
Selective Hydrolysis of Methanesulfonate Esters. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Fluoroethyl methanesulfonate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gloves-online.com [gloves-online.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
